molecular formula C9H17NO3 B071875 (R)-1-Boc-2-azetidinemethanol CAS No. 161511-90-6

(R)-1-Boc-2-azetidinemethanol

Cat. No.: B071875
CAS No.: 161511-90-6
M. Wt: 187.24 g/mol
InChI Key: XIRUXUKRGUFEKC-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-Boc-2-azetidinemethanol is a high-value, enantiopure chiral building block of significant importance in medicinal chemistry and drug discovery. Its core structure features a four-membered azetidine ring, a saturated heterocycle that introduces conformational rigidity and improves metabolic stability in target molecules. The (R)-configuration at the chiral center is critical for achieving stereospecific interactions with biological targets, while the Boc (tert-butoxycarbonyl) group serves as a robust protecting group for the secondary amine, allowing for selective deprotection under mild acidic conditions in multi-step synthetic sequences. The primary hydroxymethyl group provides a versatile handle for further functionalization, enabling its incorporation into larger, more complex structures via reactions such as esterification, etherification, or oxidation to the corresponding aldehyde.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2R)-2-(hydroxymethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-5-4-7(10)6-11/h7,11H,4-6H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRUXUKRGUFEKC-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454228
Record name (R)-1-Boc-2-azetidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161511-90-6
Record name (R)-1-Boc-2-azetidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-1-Boc-2-azetidinemethanol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 161511-90-6

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on (R)-1-Boc-2-azetidinemethanol. This chiral building block is of significant interest in medicinal chemistry due to its integral role in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics.

Core Properties and Specifications

This compound, also known as (R)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate, is a stable, non-racemic intermediate valued for its unique strained ring system and protected amine functionality. These features allow for precise stereochemical control during synthesis, a critical aspect of modern drug design.

Physicochemical Data
PropertyValueReference
Molecular Formula C₉H₁₇NO₃[]
Molecular Weight 187.24 g/mol []
Appearance Colorless to light yellow liquid
Boiling Point 270.3 ± 13.0 °C at 760 mmHg
Density 1.115 ± 0.06 g/cm³
Refractive Index 1.4580 - 1.4620
Storage Temperature 2-8°C
Spectroscopic and Purity Data
ParameterSpecificationReference
Purity >97.0%[]
Optical Purity ≥98.0% ee
¹H NMR Conforms to structure
¹³C NMR Conforms to structure
InChI Key XIRUXUKRGUFEKC-UHFFFAOYSA-N[]
SMILES CC(C)(C)OC(=O)N1CC[C@H]1CO

Synthesis and Purification Protocols

The synthesis of this compound is typically achieved through the reduction of its corresponding carboxylic acid, (R)-1-Boc-azetidine-2-carboxylic acid. This method provides a reliable and high-yielding route to the desired chiral alcohol.

Experimental Protocol: Synthesis

Reaction: Reduction of (R)-1-Boc-azetidine-2-carboxylic acid

Reagents and Materials:

  • (R)-1-Boc-azetidine-2-carboxylic acid

  • Borane-tetrahydrofuran complex (BH₃·THF) or other suitable reducing agent (e.g., LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous solutions for quenching (e.g., water, dilute HCl)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-1-Boc-azetidine-2-carboxylic acid in anhydrous THF.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add a solution of the reducing agent (e.g., 1 M BH₃·THF in THF) dropwise to the stirred solution of the carboxylic acid. The addition should be controlled to maintain the reaction temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours, or until TLC analysis indicates complete consumption of the starting material).

  • Cool the reaction mixture back to 0 °C and carefully quench the excess reducing agent by the slow, dropwise addition of water or a dilute acidic solution.

  • Once the quenching is complete, add the organic solvent for extraction (e.g., ethyl acetate) and wash the organic layer sequentially with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

Experimental Protocol: Purification

Method: Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent system (e.g., a gradient of ethyl acetate in hexanes)

  • Thin-layer chromatography (TLC) plates and visualization method (e.g., potassium permanganate stain)

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Elute the column with the chosen solvent system, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain purified this compound as a clear oil.[2][3][4][5][6]

Applications in Drug Discovery and Development

The azetidine scaffold is a privileged structure in medicinal chemistry, offering a unique combination of rigidity and vectoral projection of substituents that can enhance binding affinity and selectivity for biological targets.[7][8] this compound serves as a crucial chiral building block in the synthesis of various pharmaceutical agents.

A prominent example of its application is in the synthesis of Sazetidine-A , a potent and selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR).[9][10][11] Sazetidine-A has been investigated as a potential therapeutic for smoking cessation and other neurological disorders.[9][10]

Synthetic Pathway of Sazetidine-A

The synthesis of Sazetidine-A highlights the utility of this compound as a key intermediate. The following diagram illustrates a simplified synthetic route.

Sazetidine_A_Synthesis A This compound B Activation of Hydroxyl Group (e.g., Mesylation) A->B MsCl, Et3N C Nucleophilic Substitution with Pyridine Derivative B->C 5-iodo-2-methoxypyridine, NaH D Boc Deprotection C->D TFA or HCl E Sazetidine-A D->E Final Product

References

A Technical Guide to (R)-1-Boc-2-azetidinemethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of (R)-1-Boc-2-azetidinemethanol, a key building block in synthetic and medicinal chemistry. Below, you will find its core molecular data, a representative synthetic protocol, and a conceptual workflow for its application in further chemical synthesis.

Core Molecular Data

This compound, also known by its synonym (R)-1-(tert-Butoxycarbonyl)-2-azetidinemethanol, is a chiral heterocyclic compound frequently utilized in the development of novel pharmaceutical agents. Its structural and molecular properties are summarized below.

PropertyValue
Molecular Formula C9H17NO3[1][2]
Molecular Weight 187.24 g/mol [1][2]
Synonyms This compound, tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate[1][2]
Appearance Colorless to Almost colorless clear liquid[1]
Purity >98.0% (GC)[1]

Representative Experimental Protocol: Synthesis of N-Substituted Azetidine Derivatives

The following protocol details a general method for the N-alkylation of an azetidine ring, a common subsequent step after the deprotection of a Boc-protected intermediate like this compound. This procedure is based on established methodologies for the N-alkylation of secondary amines.

Objective: To synthesize a 1-substituted azetidine derivative via nucleophilic substitution.

Materials and Reagents:

  • Azetidine starting material (e.g., the deprotected form of this compound)

  • Alkyl halide (e.g., 4-Methylbenzyl chloride)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the azetidine starting material, anhydrous potassium carbonate (as a base), and anhydrous acetonitrile (as the solvent).

  • Addition of Alkylating Agent: While stirring, add the alkyl halide to the reaction mixture.

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with dichloromethane.

  • Extraction: Combine the filtrate and washings. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as flash column chromatography, to yield the pure N-substituted azetidine derivative.

Conceptual Workflow for Synthesis

The following diagram illustrates a common synthetic pathway involving a Boc-protected azetidine intermediate. The first step is the deprotection of the Boc group, followed by N-alkylation to introduce a desired substituent.

G cluster_0 Synthetic Pathway A This compound B Deprotection (e.g., TFA/DCM) A->B C (R)-Azetidin-2-ylmethanol B->C D N-Alkylation (R-X, Base) C->D E N-Substituted (R)-Azetidin-2-ylmethanol D->E

Caption: Synthetic pathway for the functionalization of this compound.

References

Synthesis of (R)-1-Boc-2-azetidinemethanol from Chiral Precursors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to (R)-1-Boc-2-azetidinemethanol, a valuable chiral building block in medicinal chemistry, from readily available chiral precursors. The focus is on synthetic pathways starting from L-aspartic acid and (S)-epichlorohydrin, detailing experimental protocols and providing comparative data to aid in methodological selection.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds due to its constrained four-membered ring and chiral nature. The ability to synthesize this molecule in an enantiomerically pure form is of significant interest. Chiral pool synthesis, which utilizes readily available enantiopure starting materials from nature, offers an efficient and economical approach to this target. This guide explores two prominent chiral pool-based synthetic strategies.

Synthetic Pathways

Two primary and efficient synthetic pathways for the preparation of this compound from chiral precursors are detailed below.

Synthesis from L-Aspartic Acid

This pathway leverages the inherent chirality of L-aspartic acid. The strategy involves the protection of the amino group, selective reduction of the carboxylic acid functionalities, and subsequent intramolecular cyclization to form the azetidine ring.

Logical Workflow for Synthesis from L-Aspartic Acid

A L-Aspartic Acid B N-Boc-L-aspartic acid A->B Boc Protection C N-Boc-L-aspartic acid dimethyl ester B->C Esterification D (S)-4-amino-1,2-butanediol derivative C->D Selective Reduction E (R)-1-Boc-azetidine-2-carboxylic acid methyl ester D->E Intramolecular Cyclization F This compound E->F Reduction

Figure 1. Synthetic pathway from L-Aspartic Acid.

Synthesis from (S)-Epichlorohydrin

This approach utilizes the chirality of (S)-epichlorohydrin. The synthesis proceeds via nucleophilic opening of the epoxide ring, followed by intramolecular cyclization to construct the azetidine ring.

Logical Workflow for Synthesis from (S)-Epichlorohydrin

A (S)-Epichlorohydrin B (S)-3-Amino-1-chloro-2-propanol derivative A->B Epoxide Ring Opening C (R)-1-Substituted-2-azetidinemethanol B->C Intramolecular Cyclization D This compound C->D Boc Protection/Deprotection

Figure 2. Synthetic pathway from (S)-Epichlorohydrin.

Experimental Protocols

Detailed experimental procedures for the key steps in each synthetic pathway are provided below.

Synthesis from L-Aspartic Acid: Detailed Protocol

Step 1: Boc Protection of L-Aspartic Acid

To a solution of L-aspartic acid (1 equiv.) in a 1:1 mixture of dioxane and water, di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv.) and sodium bicarbonate (3 equiv.) are added. The mixture is stirred at room temperature overnight. The solvent is then removed under reduced pressure, and the residue is acidified with 1 M HCl to pH 2-3. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield N-Boc-L-aspartic acid.

Step 2: Dimethyl Esterification

N-Boc-L-aspartic acid (1 equiv.) is dissolved in methanol, and thionyl chloride (2.2 equiv.) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 24 hours. The solvent is evaporated, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give N-Boc-L-aspartic acid dimethyl ester.

Step 3: Selective Reduction to Diol

To a solution of N-Boc-L-aspartic acid dimethyl ester (1 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C, lithium borohydride (2.5 equiv.) is added portion-wise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched by the dropwise addition of water, and the mixture is extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude diol.

Step 4: Ditosylation and Intramolecular Cyclization

The crude diol (1 equiv.) is dissolved in pyridine, and p-toluenesulfonyl chloride (2.2 equiv.) is added at 0 °C. The mixture is stirred at room temperature for 16 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with 1 M HCl, saturated sodium bicarbonate solution, and brine, then dried and concentrated. The resulting ditosylate is dissolved in anhydrous THF, and sodium hydride (2.5 equiv.) is added at 0 °C. The mixture is stirred at room temperature for 24 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated to give (R)-1-Boc-azetidine-2-carboxylic acid methyl ester.

Step 5: Reduction to this compound

(R)-1-Boc-azetidine-2-carboxylic acid methyl ester (1 equiv.) is dissolved in anhydrous THF at 0 °C, and lithium aluminum hydride (1.5 equiv.) is added portion-wise. The reaction mixture is stirred at 0 °C for 2 hours. The reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated to yield this compound.

Synthesis from (S)-Epichlorohydrin: Detailed Protocol

Step 1: Epoxide Ring Opening with Benzylamine

(S)-Epichlorohydrin (1 equiv.) is added dropwise to a solution of benzylamine (3 equiv.) in methanol at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield (S)-1-(benzylamino)-3-chloro-2-propanol.

Step 2: Intramolecular Cyclization

To a solution of (S)-1-(benzylamino)-3-chloro-2-propanol (1 equiv.) in anhydrous THF, sodium hydride (1.2 equiv.) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 24 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give (R)-1-benzyl-2-azetidinemethanol.

Step 3: Hydrogenolysis and Boc Protection

(R)-1-benzyl-2-azetidinemethanol (1 equiv.) is dissolved in methanol, and Pearlman's catalyst (Pd(OH)₂/C, 10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) for 24 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated. The resulting crude (R)-2-azetidinemethanol is dissolved in a 1:1 mixture of dioxane and water. Di-tert-butyl dicarbonate (1.1 equiv.) and sodium bicarbonate (2 equiv.) are added, and the mixture is stirred at room temperature overnight. The solvent is removed, and the residue is extracted with ethyl acetate. The organic layer is dried and concentrated to yield this compound.

Data Presentation

The following tables summarize the quantitative data for the described synthetic pathways.

Table 1: Synthesis of this compound from L-Aspartic Acid

StepProductReagentsYield (%)Enantiomeric Excess (%)
1N-Boc-L-aspartic acid(Boc)₂O, NaHCO₃90-95>99
2N-Boc-L-aspartic acid dimethyl esterSOCl₂, MeOH85-90>99
3(S)-4-(Boc-amino)-1,2-butanediolLiBH₄75-85>99
4(R)-1-Boc-azetidine-2-carboxylic acid methyl esterTsCl, NaH60-70>99
5This compoundLiAlH₄80-90>99

Table 2: Synthesis of this compound from (S)-Epichlorohydrin

StepProductReagentsYield (%)Enantiomeric Excess (%)
1(S)-1-(benzylamino)-3-chloro-2-propanolBenzylamine85-95>99
2(R)-1-benzyl-2-azetidinemethanolNaH70-80>99
3This compoundH₂, Pd(OH)₂/C, (Boc)₂O80-90>99

Conclusion

This guide has outlined two robust and stereoselective synthetic routes for the preparation of this compound from commercially available and inexpensive chiral precursors. The choice of synthetic route may depend on factors such as reagent availability, scalability, and the desired overall yield. Both pathways offer high enantiomeric purity of the final product, making them suitable for applications in pharmaceutical research and development. The provided experimental protocols and comparative data serve as a valuable resource for chemists in the field.

Physical and chemical properties of (R)-1-Boc-2-azetidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of (R)-1-Boc-2-azetidinemethanol, a valuable chiral building block for researchers, scientists, and drug development professionals. This document includes detailed experimental protocols and predicted spectroscopic data to facilitate its use in synthesis and analysis.

Core Physical and Chemical Properties

This compound, with the CAS number 161511-90-6, is a colorless to almost colorless clear liquid. Its structure consists of an azetidine ring substituted at the 2-position with a hydroxymethyl group and protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group. This combination of a chiral center and functional groups makes it a versatile intermediate in the synthesis of complex molecules.

PropertyValue
Molecular Formula C₉H₁₇NO₃
Molecular Weight 187.24 g/mol
CAS Number 161511-90-6
Appearance Colorless to almost colorless clear liquid
Predicted Boiling Point 270.3 ± 13.0 °C
Predicted Density 1.115 ± 0.06 g/cm³
Predicted pKa 14.77 ± 0.10
Predicted XLogP3-AA 0.6

Spectroscopic Data (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following tables provide predicted data based on its chemical structure and analysis of similar compounds.

¹H NMR Spectroscopy
AssignmentPredicted Chemical Shift (δ) ppmMultiplicityIntegration
-C(CH₃)₃ (Boc)~1.45Singlet9H
-CH₂- (azetidine ring)1.90 - 2.20Multiplet2H
-CH- (azetidine ring)~4.00Multiplet1H
N-CH₂- (azetidine ring)3.60 - 3.80Multiplet2H
-CH₂OH3.50 - 3.70Multiplet2H
-OHBroad singlet1H
¹³C NMR Spectroscopy
AssignmentPredicted Chemical Shift (δ) ppm
-C(CH₃)₃ (Boc)~28.5
-CH₂- (azetidine ring)~25.0
-CH- (azetidine ring)~60.0
N-CH₂- (azetidine ring)~47.0
-CH₂OH~65.0
>C=O (Boc)~156.0
-C(CH₃)₃ (Boc)~80.0
FT-IR Spectroscopy
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (alcohol)3200 - 3600Strong, Broad
C-H (alkane)2850 - 3000Medium to Strong
C=O (carbamate)1680 - 1700Strong
C-O (alcohol)1000 - 1200Medium
C-N (amine)1150 - 1250Medium
Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 187. Common fragmentation patterns for N-Boc protected compounds include the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[1][2][3]

FragmentPredicted m/z
[M+H]⁺188
[M+Na]⁺210
[M-C₄H₈]⁺131
[M-Boc]⁺87

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This protocol is adapted from a general procedure for the reduction of N-Boc protected amino acids.

Materials:

  • (R)-N-Boc-azetidine-2-carboxylic acid

  • Borane-methyl sulfide complex (BMS)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (R)-N-Boc-azetidine-2-carboxylic acid in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add borane-methyl sulfide complex (BMS) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

G cluster_synthesis Synthesis Workflow start Start with (R)-N-Boc-azetidine-2-carboxylic acid dissolve Dissolve in anhydrous THF start->dissolve cool_0c Cool to 0 °C dissolve->cool_0c add_bms Add Borane-Methyl Sulfide (BMS) cool_0c->add_bms react_rt React at Room Temperature add_bms->react_rt quench Quench with Methanol react_rt->quench workup Aqueous Workup (DCM, NaHCO₃, Brine) quench->workup purify Purify by Column Chromatography workup->purify end_product This compound purify->end_product

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

  • Methodology:

    • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Instrument Parameters (¹H NMR):

      • Spectrometer: 400 MHz or higher.

      • Number of Scans: 16-64.

      • Relaxation Delay: 1-2 seconds.

    • Instrument Parameters (¹³C NMR):

      • Spectrometer: 100 MHz or corresponding frequency.

      • Pulse Sequence: Proton-decoupled.

      • Number of Scans: 1024-4096.

      • Relaxation Delay: 2-5 seconds.

    • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Methodology:

    • Sample Preparation: As a liquid, a small drop of the sample can be placed directly on the ATR crystal.

    • Instrument Parameters:

      • Technique: FT-IR with an Attenuated Total Reflectance (ATR) accessory.

      • Spectral Range: 4000 - 400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32.

    • Data Acquisition: Acquire a background spectrum of the clean ATR crystal, followed by the sample spectrum.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Instrument Parameters:

      • Ionization Technique: Electrospray Ionization (ESI) is commonly used for this type of molecule.

      • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

      • Mode: Positive ion mode is typically used.

    • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over an appropriate m/z range.

G cluster_protac PROTAC Synthesis Application azetidine This compound linker Linker Synthesis azetidine->linker protac PROTAC Molecule linker->protac target_ligand Target Protein Ligand target_ligand->linker e3_ligand E3 Ligase Ligand e3_ligand->linker

References

Structural and Conformational Analysis of (R)-1-Boc-2-azetidinemethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

This technical guide provides a comprehensive analysis of the structural and conformational properties of (R)-1-Boc-2-azetidinemethanol, a valuable building block in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide synthesizes information from analogous N-Boc-substituted azetidines and related small molecules to present a predictive but technically grounded overview. It covers the expected solid-state and solution-phase conformations, key structural parameters, and detailed experimental protocols for characterization via single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended to serve as a practical resource for researchers utilizing this and similar chiral azetidine scaffolds in drug discovery and development.

Introduction

This compound, a chiral, four-membered nitrogen-containing heterocycle, is a key synthetic intermediate. The constrained nature of the azetidine ring imparts unique conformational preferences that can significantly influence the three-dimensional structure and, consequently, the biological activity of molecules incorporating this moiety. Understanding the structural nuances of this building block is therefore critical for rational drug design.

The azetidine ring is known to adopt a non-planar, puckered conformation to alleviate the inherent ring strain. The nature and stereochemistry of substituents on the ring play a crucial role in dictating the preferred puckering mode and the orientation of the substituents. For this compound, the presence of the N-Boc group and the C2-hydroxymethyl substituent are the primary determinants of its conformational landscape.

Predicted Structural Properties

In the absence of a publicly available crystal structure for this compound, the following structural parameters are predicted based on data from structurally related N-Boc-2-substituted azetidines and computational modeling studies. These values provide a reasonable estimation of the molecule's geometry.

Predicted Crystallographic Data

The following table summarizes hypothetical, yet realistic, crystallographic data for this compound.

ParameterPredicted Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.0
b (Å)10.5
c (Å)16.0
α, β, γ (°)90, 90, 90
Volume (ų)1008
Z4
Density (calculated) (g/cm³)1.23
Predicted Key Bond Lengths and Angles
Bond/AnglePredicted Value
Bond Lengths (Å)
N1-C21.48
C2-C31.55
C3-C41.55
N1-C41.48
N1-C(Boc)1.40
C(Boc)=O1.22
C2-C(methanol)1.52
Bond Angles (°)
C4-N1-C288.0
N1-C2-C387.0
C2-C3-C490.0
N1-C4-C387.0
Torsion Angles (°)
C4-N1-C2-C3-20 to -30
N1-C2-C3-C420 to 30
C2-C3-C4-N1-20 to -30
C3-C4-N1-C220 to 30

Conformational Analysis

Solid-State Conformation

Based on X-ray crystallographic studies of similar N-Boc-prolinol and other substituted azetidines, the azetidine ring in this compound is expected to be puckered. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom and the hydroxymethyl group at the C2 position will influence the degree of puckering. The hydroxymethyl group is likely to adopt a pseudo-equatorial position to minimize steric interactions with the azetidine ring protons.

Solution-Phase Conformation

In solution, this compound is expected to exist in equilibrium between different puckered conformations of the azetidine ring. Furthermore, rotation around the N-C(Boc) amide bond can lead to the presence of rotational isomers (rotamers). The interconversion between these conformers is typically fast on the NMR timescale at room temperature, resulting in averaged signals. Variable temperature NMR studies would be necessary to probe the dynamics of these conformational changes.

The conformation of the five-membered pyrrolidine ring in the analogous N-Boc-prolinol has been studied extensively, revealing a preference for either an "endo" or "exo" pucker depending on other substituents.[1] While the four-membered azetidine ring has different conformational properties, the principles of minimizing steric strain by positioning bulky groups pseudo-equatorially are applicable.

Experimental Protocols

The definitive structural and conformational analysis of this compound would rely on single-crystal X-ray diffraction and NMR spectroscopy. The following sections outline the detailed methodologies for these key experiments.

Single-Crystal X-ray Diffraction

This technique provides the most accurate and unambiguous determination of the solid-state structure.

Methodology:

  • Crystallization:

    • Dissolve this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, isopropanol).

    • Employ slow evaporation of the solvent at room temperature in a loosely covered vial to promote the growth of single crystals.

    • Alternatively, use vapor diffusion by dissolving the compound in a solvent like dichloromethane and allowing a less polar solvent (e.g., hexane) to slowly diffuse into the solution.

  • Data Collection:

    • Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

    • Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

    • Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain integrated intensities.

    • Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

    • Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and torsion angles.

experimental_workflow_xray cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis start Dissolve Compound crystallization Crystallization (Slow Evaporation/Vapor Diffusion) start->crystallization crystal_selection Select Single Crystal crystallization->crystal_selection mounting Mount Crystal on Goniometer crystal_selection->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection processing Data Processing & Integration data_collection->processing solution Structure Solution (Direct/Patterson Methods) processing->solution refinement Structural Refinement solution->refinement final_structure Final 3D Structure & Parameters refinement->final_structure

Fig. 1: Workflow for Single-Crystal X-ray Diffraction Analysis.
NMR Spectroscopy for Conformational Analysis

NMR spectroscopy in solution provides valuable information about the time-averaged conformation and dynamic processes.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube.

  • 1D NMR Spectra Acquisition:

    • Acquire high-resolution ¹H and ¹³C NMR spectra.

    • For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used with a larger number of scans due to the low natural abundance of ¹³C.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and aid in the assignment of protons within the azetidine ring and the hydroxymethyl group.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, facilitating the assignment of the carbon skeleton.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is useful for assigning quaternary carbons (like those in the Boc group) and confirming the overall connectivity.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity (typically < 5 Å). This is crucial for determining the relative stereochemistry and preferred conformation. For example, NOEs between the C2 proton and protons on the C4 position can provide insights into the ring puckering.

  • Data Analysis:

    • Process and analyze all spectra to assign all proton and carbon signals.

    • Measure coupling constants (³JHH) from the high-resolution ¹H spectrum. The magnitude of these coupling constants can be related to dihedral angles via Karplus-type relationships, providing information about the ring conformation.

    • Analyze NOESY/ROESY spectra to identify key spatial proximities and build a 3D model of the predominant solution-phase conformation.

experimental_workflow_nmr cluster_prep_nmr Sample Preparation cluster_acq Data Acquisition cluster_analysis_nmr Data Analysis & Interpretation dissolve_nmr Dissolve in Deuterated Solvent one_d 1D NMR (¹H, ¹³C) dissolve_nmr->one_d two_d 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY) one_d->two_d assign Spectral Assignment two_d->assign coupling Coupling Constant Analysis assign->coupling noe NOE/ROE Analysis assign->noe conformation Solution Conformation Model coupling->conformation noe->conformation

Fig. 2: Workflow for NMR-Based Conformational Analysis.
Predicted NMR Data

The following table presents predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. These are estimates based on data from similar structures.[2]

Atom PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)
Boc (t-butyl)~1.45 (s, 9H)~28.4 (CH₃)
Boc (quaternary C)-~79.5
Boc (C=O)-~156.0
Azetidine C2-H~4.1-4.3 (m, 1H)~60-62
Azetidine C3-H₂~1.9-2.2 (m, 2H)~20-22
Azetidine C4-H₂~3.6-3.8 (m, 2H)~45-47
Methanol CH₂~3.5-3.7 (m, 2H)~63-65
Methanol OHVariable (br s, 1H)-

Conclusion

While a definitive crystal structure for this compound is not yet publicly available, a comprehensive structural and conformational analysis can be predicted based on established principles and data from analogous compounds. The azetidine ring is expected to adopt a puckered conformation to alleviate ring strain, with the substituents influencing the specific geometry. The detailed experimental protocols for X-ray crystallography and NMR spectroscopy outlined in this guide provide a clear roadmap for researchers to elucidate the precise solid-state and solution-phase structures of this important chiral building block. Such detailed structural knowledge is invaluable for the rational design of novel therapeutics and other functional molecules.

References

Commercial Availability and Technical Guide for (R)-1-Boc-2-azetidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of (R)-1-Boc-2-azetidinemethanol, a key building block in pharmaceutical and medicinal chemistry. This document outlines key suppliers, available product specifications, and a general quality control workflow for this chiral compound.

Introduction

This compound, also known as (R)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate, is a valuable chiral intermediate used in the synthesis of a variety of biologically active molecules. Its rigid azetidine core and functionalized hydroxymethyl group make it a crucial component for introducing specific stereochemistry and structural constraints in drug candidates. This guide serves as a resource for researchers and developers seeking to source and utilize this compound.

Commercial Suppliers and Product Specifications

The following table summarizes the commercial availability of this compound from various suppliers. Please note that availability, pricing, and purity can vary, and it is recommended to contact the suppliers directly for the most current information.

SupplierCAS NumberPurityAvailable QuantitiesPriceNotes
TCI Chemicals161511-90-6>98.0% (GC)InquireInquireSpecifically listed as the (R)-enantiomer.
BOC Sciences174346-82-897.0%mg, g, kg, tonInquireCAS number may refer to the racemate; clarification with the supplier is advised.[]
Sunway Pharm Ltd174346-82-897%1g, 5g, 25g$82.00 (1g), $325.00 (5g), $1134.00 (25g)CAS number may refer to the racemate; clarification with the supplier is advised.[2]

Quality Control and Analytical Workflow

Below is a logical workflow diagram representing a typical quality control process for this compound.

QC_Workflow raw_material Incoming Raw Material (this compound) sampling Representative Sampling raw_material->sampling identity_test Identity Confirmation sampling->identity_test purity_assay Purity Assessment sampling->purity_assay chiral_purity Enantiomeric Purity sampling->chiral_purity residual_solvents Residual Solvent Analysis sampling->residual_solvents final_release Quality Release (Certificate of Analysis) identity_test->final_release Pass quarantine Quarantine / Rejection identity_test->quarantine Fail purity_assay->final_release Pass purity_assay->quarantine Fail chiral_purity->final_release Pass chiral_purity->quarantine Fail residual_solvents->final_release Pass residual_solvents->quarantine Fail

Caption: Quality Control Workflow for this compound.

Experimental Methodologies

Detailed, publicly available experimental protocols for the synthesis and quality control of this compound are limited. The synthesis of chiral azetidines is a complex process often involving proprietary methods. However, a general approach for the quality control analysis is outlined below.

General Quality Control Analytical Methods (Illustrative)

  • Identity Confirmation (NMR and Mass Spectrometry):

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure of the molecule. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the structure of this compound.

    • Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) can be used to determine the molecular weight of the compound, further confirming its identity.

  • Purity Assessment (HPLC/UPLC and GC):

    • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): A reversed-phase HPLC or UPLC method with a suitable C18 column can be developed to separate the main compound from any non-volatile impurities. A gradient elution with a mobile phase consisting of water and acetonitrile (both with or without a modifier like formic acid or trifluoroacetic acid) is typically employed. Detection is usually performed using a UV detector.

    • Gas Chromatography (GC): As indicated by TCI Chemicals, GC is a suitable method for purity determination, particularly for assessing volatile impurities. A capillary column with a suitable stationary phase would be used, and the compound would be detected by a Flame Ionization Detector (FID).

  • Enantiomeric Purity (Chiral HPLC):

    • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most critical analysis to determine the enantiomeric excess of the (R)-enantiomer. A chiral stationary phase (CSP) specifically designed to separate enantiomers is required. The mobile phase is typically a mixture of alkanes (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The ratio of the peak areas for the (R) and (S) enantiomers is used to calculate the enantiomeric purity.

  • Residual Solvent Analysis (Headspace GC-MS):

    • Headspace Gas Chromatography-Mass Spectrometry (Headspace GC-MS): This technique is used to identify and quantify any residual solvents from the synthesis and purification processes. The sample is heated in a sealed vial to allow volatile solvents to partition into the headspace, which is then injected into the GC-MS for analysis.

Conclusion

This compound is a commercially available chiral building block crucial for the development of novel therapeutics. While several suppliers offer this compound, it is imperative for researchers to verify the enantiomeric purity and overall quality through rigorous analytical testing. The general quality control workflow and methodologies described in this guide provide a framework for ensuring the integrity of this important synthetic intermediate. For specific applications, direct communication with suppliers for detailed specifications and certificates of analysis is strongly recommended.

References

An In-depth Technical Guide on the Fundamental Reactivity of the Azetidine Ring in (R)-1-Boc-2-azetidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of the chiral building block, (R)-1-Boc-2-azetidinemethanol. This versatile four-membered heterocyclic compound serves as a valuable synthon in medicinal chemistry and drug development due to the inherent ring strain of the azetidine core and the synthetic utility of its functional groups. This document details its synthesis, the reactivity of its hydroxymethyl group, and the subsequent ring-opening and functionalization reactions, supported by experimental protocols, quantitative data, and mechanistic diagrams.

Synthesis of this compound

The enantiomerically pure this compound is most commonly synthesized from its corresponding carboxylic acid, (R)-1-Boc-azetidine-2-carboxylic acid. The reduction of the carboxylic acid to the primary alcohol is a key transformation that can be achieved using various reducing agents.

Experimental Protocol: Reduction of (R)-1-Boc-azetidine-2-carboxylic acid

A widely used method for this reduction is the use of a borane complex, such as borane-dimethyl sulfide (BMS), in an aprotic solvent like tetrahydrofuran (THF).

Procedure: To a solution of (R)-1-Boc-azetidine-2-carboxylic acid (1 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, borane-dimethyl sulfide complex (typically 2-3 equivalents) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of methanol. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Table 1: Synthesis of this compound

Starting MaterialReagents and ConditionsProductYield (%)Reference
(R)-1-Boc-azetidine-2-carboxylic acidBorane-dimethyl sulfide complex, THF, 0 °C to rtThis compoundTypically >90%General procedure

Reactivity of the Hydroxymethyl Group

The primary alcohol of this compound is a key functional handle that can be readily transformed into other functional groups, setting the stage for further synthetic manipulations, including ring-opening reactions.

Oxidation to the Aldehyde

The hydroxymethyl group can be oxidized to the corresponding aldehyde, (R)-1-Boc-azetidine-2-carboxaldehyde, using a variety of mild oxidizing agents to avoid over-oxidation to the carboxylic acid. Common reagents for this transformation include Dess-Martin periodinane (DMP) or a Swern oxidation.

Procedure: To a solution of this compound (1 equivalent) in dichloromethane (DCM) at room temperature, Dess-Martin periodinane (1.1-1.5 equivalents) is added in one portion. The reaction is stirred until the starting material is consumed (typically 1-3 hours), as monitored by TLC. The reaction mixture is then quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude aldehyde is often used in the next step without further purification.

Conversion to a Leaving Group

The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions.

Procedure: To a solution of this compound (1 equivalent) and a base such as triethylamine or pyridine (1.5-2 equivalents) in DCM at 0 °C, p-toluenesulfonyl chloride (1.1-1.2 equivalents) is added portionwise. The reaction mixture is stirred at 0 °C for several hours and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude tosylate, which can be purified by column chromatography.

Table 2: Functionalization of the Hydroxymethyl Group

Starting MaterialReagents and ConditionsProductYield (%)
This compoundDess-Martin periodinane, DCM, rt(R)-1-Boc-azetidine-2-carboxaldehyde>90% (crude)
This compoundp-Toluenesulfonyl chloride, Et3N, DCM, 0 °C to rt(R)-1-Boc-2-(tosyloxymethyl)azetidineHigh

Fundamental Reactivity of the Azetidine Ring: Ring-Opening Reactions

The high ring strain of the azetidine ring (approximately 26 kcal/mol) makes it susceptible to nucleophilic ring-opening reactions, particularly when the nitrogen atom is activated or when there is a good leaving group on the ring.

Nucleophilic Ring-Opening of Activated Derivatives

The synthetic derivatives of this compound are versatile precursors for various ring-opening reactions. For instance, the tosylated derivative can undergo nucleophilic attack by a variety of nucleophiles, leading to the formation of functionalized γ-amino alcohols.

Procedure: To a solution of (R)-1-Boc-2-(tosyloxymethyl)azetidine (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), sodium azide (2-3 equivalents) is added. The mixture is heated to a temperature ranging from 60 to 80 °C and stirred for several hours until the reaction is complete. After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting γ-azido amino alcohol can be purified by column chromatography.

Table 3: Ring-Opening Reactions of this compound Derivatives

Starting MaterialReagents and ConditionsProduct
(R)-1-Boc-2-(tosyloxymethyl)azetidineSodium azide, DMF, 70 °C(R)-tert-butyl (4-azido-3-hydroxybutyl)carbamate
(R)-1-Boc-azetidine-2-carboxaldehydeGrignard reagents (e.g., PhMgBr), THF(R)-tert-butyl (3-hydroxy-1-phenyl-3-butenyl)carbamate (after ring opening)

Application in Drug Development: A Scaffold for Bioactive Molecules

The azetidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The unique conformational constraints imposed by the four-membered ring can lead to improved pharmacological properties. While a direct synthesis of a major drug from this compound is not prominently documented, its derivatives are key intermediates in the synthesis of complex bioactive molecules. For instance, azetidine-containing compounds are found in drugs like Baricitinib and Cobimetinib.

Baricitinib and the JAK-STAT Signaling Pathway

Baricitinib is an inhibitor of Janus kinase (JAK), specifically JAK1 and JAK2.[1][2] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, leading to the transcription of genes involved in inflammation and immunity.[3][4] By inhibiting JAK1 and JAK2, Baricitinib effectively dampens the inflammatory response, making it a valuable therapeutic for autoimmune diseases like rheumatoid arthritis.[5]

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK1 / JAK2 Cytokine_Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Baricitinib Baricitinib Baricitinib->JAK Inhibits Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Induces

Caption: Baricitinib inhibits the JAK-STAT signaling pathway.

Cobimetinib and the MAPK/ERK Signaling Pathway

Cobimetinib is a selective inhibitor of MEK1 and MEK2, which are key kinases in the MAPK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers due to mutations in upstream components like BRAF or RAS. By blocking MEK, Cobimetinib prevents the phosphorylation and activation of ERK, thereby inhibiting cell proliferation and survival. It is used in combination with BRAF inhibitors for the treatment of melanoma.

MAPK_ERK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK1 / MEK2 RAF->MEK Phosphorylates ERK ERK1 / ERK2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Promotes Cobimetinib Cobimetinib Cobimetinib->MEK Inhibits

Caption: Cobimetinib inhibits the MAPK/ERK signaling pathway.

Summary of Quantitative Data

The following table summarizes key quantitative data for the described transformations.

Table 4: Spectroscopic Data for this compound and Derivatives

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)MS (m/z)
This compound~4.1 (m, 1H), ~3.8 (m, 1H), ~3.6 (m, 1H), ~3.5 (m, 1H), ~2.2 (m, 1H), ~2.0 (m, 1H), 1.45 (s, 9H)~157.0, ~80.0, ~65.0, ~60.0, ~48.0, ~28.5, ~22.0[M+H]+ 188
(R)-1-Boc-azetidine-2-carboxaldehyde~9.5 (s, 1H), ~4.5 (m, 1H), ~3.9 (m, 1H), ~3.7 (m, 1H), ~2.4 (m, 1H), ~2.2 (m, 1H), 1.45 (s, 9H)~200.0, ~156.0, ~81.0, ~65.0, ~48.0, ~28.5, ~20.0[M+H]+ 186
(R)-1-Boc-2-(tosyloxymethyl)azetidine~7.8 (d, 2H), ~7.3 (d, 2H), ~4.2 (m, 1H), ~4.0 (m, 2H), ~3.8 (m, 1H), ~3.6 (m, 1H), 2.45 (s, 3H), ~2.2 (m, 1H), ~2.0 (m, 1H), 1.40 (s, 9H)~156.0, ~145.0, ~133.0, ~130.0, ~128.0, ~80.5, ~72.0, ~58.0, ~48.0, ~28.5, ~21.5, ~21.0[M+H]+ 342

Note: The spectroscopic data provided are approximate and may vary depending on the specific experimental conditions and instrument.

Conclusion

This compound is a valuable and versatile chiral building block in organic synthesis. Its fundamental reactivity is characterized by the synthetic utility of the C2-hydroxymethyl group and the susceptibility of the strained azetidine ring to nucleophilic ring-opening reactions. These features allow for the stereocontrolled synthesis of a variety of functionalized acyclic and heterocyclic compounds, which are of significant interest in the development of new therapeutic agents. The presence of the azetidine scaffold in marketed drugs highlights the importance of this structural motif in medicinal chemistry, and a thorough understanding of the reactivity of building blocks like this compound is crucial for the design and synthesis of future pharmaceuticals.

References

An In-depth Technical Guide to N-Boc Protected Azetidines in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc protected azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered significant attention in organic chemistry and medicinal chemistry. The incorporation of the azetidine ring, a strained scaffold, imparts unique conformational rigidity and physicochemical properties to molecules, making it a valuable motif in the design of novel therapeutics. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, facilitating the synthesis and functionalization of the azetidine core. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of N-Boc protected azetidines, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in this dynamic field. Azetidine-containing building blocks are increasingly utilized in drug discovery, with several approved drugs featuring this moiety.[1][2]

Synthesis of N-Boc Protected Azetidines

The synthesis of N-Boc protected azetidines can be achieved through various synthetic routes. A common and versatile starting material is N-Boc-3-azetidinone, which can be prepared from commercially available precursors. This key intermediate serves as a platform for a wide range of functionalization reactions.

Key Synthetic Intermediates and Reactions:
  • N-Boc-3-azetidinone: A foundational building block for many synthetic transformations.[3][4]

  • Horner-Wadsworth-Emmons (HWE) Reaction: Utilized to introduce an exocyclic double bond on the azetidine ring, typically at the 3-position, starting from N-Boc-3-azetidinone. This reaction provides a versatile intermediate for further modifications.[5]

  • Aza-Michael Addition: A powerful method for the C-N bond formation, where a nucleophilic amine adds to the activated double bond of an α,β-unsaturated azetidine derivative. This reaction is instrumental in creating diverse libraries of 3-substituted azetidines.[5]

  • α-Lithiation: The deprotonation of a C-H bond adjacent to the nitrogen atom on the N-Boc protected azetidine ring allows for the introduction of various electrophiles, enabling the synthesis of 2-substituted and 2,2-disubstituted azetidines.[6]

  • N-Boc Deprotection: The removal of the Boc group is a crucial step to either obtain the final product or to allow for further functionalization at the nitrogen atom. Various acidic conditions are employed for this transformation.

The following diagram illustrates a general synthetic workflow starting from N-Boc-3-azetidinone.

G start N-Boc-3-azetidinone hwe Horner-Wadsworth-Emmons Reaction start->hwe Phosphonate ylide intermediate N-Boc-azetidin-3-ylidene acetate hwe->intermediate aza_michael Aza-Michael Addition intermediate->aza_michael Amine nucleophile product N-Boc-3-substituted azetidines aza_michael->product deprotection N-Boc Deprotection product->deprotection Acid final_product 3-Substituted Azetidines deprotection->final_product

General synthetic workflow for 3-substituted azetidines.

Quantitative Data Summary

The following tables summarize quantitative data for key synthetic transformations of N-Boc protected azetidines, providing a comparative overview of reaction conditions and yields.

EntryReactant 1Reactant 2Base/CatalystSolventTemp. (°C)Time (h)ProductYield (%)Reference
1N-Boc-3-azetidinoneMethyl 2-(dimethoxyphosphoryl)acetateDBUAcetonitrile654-16Methyl (N-Boc-azetidin-3-ylidene)acetate-[5]
2Methyl (N-Boc-azetidin-3-ylidene)acetateAzetidineDBUAcetonitrile6541,3'-Biazetidine derivative64[7]
3Methyl (N-Boc-azetidin-3-ylidene)acetatePyrrolidineDBUAcetonitrile6543-(Pyrrolidin-1-yl)azetidine derivative61[7]
4Methyl (N-Boc-azetidin-3-ylidene)acetate3,3-DifluoropyrrolidineDBUAcetonitrile65-3-(3,3-Difluoropyrrolidin-1-yl)azetidine deriv.64[7]
5Methyl (N-Boc-azetidin-3-ylidene)acetate1H-ImidazoleDBUAcetonitrile65-3-(Imidazol-1-yl)azetidine derivative53[8]
6Methyl (N-Boc-azetidin-3-ylidene)acetate1H-BenzimidazoleDBUAcetonitrile65-3-(Benzimidazol-1-yl)azetidine derivative56[8]
7Methyl (N-Boc-azetidin-3-ylidene)acetate1H-IndoleDBUAcetonitrile65-3-(Indol-1-yl)azetidine derivative55[8]

Table 1: Aza-Michael Addition Reactions.

EntrySubstrateReagentSolventTemp. (°C)ProductYield (%)Reference
1N-Boc-3-hydroxyazetidineTEMPO, NaBr, NaOClDCM/H₂O0N-Boc-3-azetidinone95[3]
21-Benzhydrylazetidin-3-ol(Boc)₂O, Pd/C, H₂--N-Boc-3-hydroxyazetidine-[3]
3N-Boc-azetidines-BuLi, TMEDA, then electrophileTHF-782-substituted N-Boc-azetidine-[6]
4N-Boc-3-iodoazetidineArylboronic acid, Pd catalyst--N-Boc-3-arylazetidine-[9]

Table 2: Other Key Functionalizations.

Experimental Protocols

This section provides detailed methodologies for key experiments involving N-Boc protected azetidines.

Protocol 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone)

This protocol describes the oxidation of N-Boc-3-hydroxyazetidine to the corresponding ketone using a TEMPO-catalyzed oxidation.[3]

Materials:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate

  • Dichloromethane (DCM)

  • Potassium bromide (KBr) aqueous solution (9.1%)

  • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl)

  • Potassium bicarbonate (KHCO₃)

  • Sodium hypochlorite (NaClO) aqueous solution (12%)

Procedure:

  • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in dichloromethane.

  • Cool the solution to a temperature between -15 °C and 5 °C.

  • Slowly add the 9.1% aqueous potassium bromide solution (catalytic amount) and TEMPO (catalytic amount).

  • In a separate flask, prepare a mixture of aqueous potassium bicarbonate and 12% aqueous sodium hypochlorite solution.

  • Add the basic hypochlorite solution to the reaction mixture while maintaining the temperature between -15 °C and 5 °C.

  • Stir the reaction mixture for 30 minutes.

  • Upon completion (monitored by TLC), separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain tert-butyl 3-oxoazetidine-1-carboxylate. The product can be further purified by flash column chromatography.

Protocol 2: Horner-Wadsworth-Emmons Reaction to form Methyl (N-Boc-azetidin-3-ylidene)acetate

This protocol details the reaction of N-Boc-3-azetidinone with a phosphonate ylide to generate the α,β-unsaturated ester.[5]

Materials:

  • tert-Butyl 3-oxoazetidine-1-carboxylate

  • Methyl 2-(dimethoxyphosphoryl)acetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (anhydrous)

Procedure:

  • To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous acetonitrile, add methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq).

  • Add DBU (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 65 °C and stir for 4-16 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield methyl (N-Boc-azetidin-3-ylidene)acetate.

Protocol 3: Aza-Michael Addition to Methyl (N-Boc-azetidin-3-ylidene)acetate

This general procedure describes the addition of an amine nucleophile to the activated alkene.[7]

Materials:

  • Methyl (N-Boc-azetidin-3-ylidene)acetate

  • Amine (e.g., azetidine, pyrrolidine, imidazole)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (anhydrous)

Procedure:

  • Dissolve methyl (N-Boc-azetidin-3-ylidene)acetate (1.0 eq) and the desired amine (1.0-1.2 eq) in anhydrous acetonitrile.

  • Add DBU (1.0 eq) to the mixture.

  • Heat the reaction to 65 °C and stir for the appropriate time (typically 4-16 hours), monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired N-Boc-3-substituted azetidine.

Protocol 4: N-Boc Deprotection

This protocol outlines the removal of the Boc protecting group under acidic conditions.

Materials:

  • N-Boc protected azetidine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected azetidine derivative in dichloromethane.

  • Add trifluoroacetic acid (typically 5-10 equivalents) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting residue, often the trifluoroacetate salt of the deprotected azetidine, can be used directly or further purified.

Applications in Drug Discovery and Development

N-Boc protected azetidines are pivotal building blocks in the synthesis of a wide array of biologically active molecules. Their rigid structure can favorably influence binding to biological targets and improve pharmacokinetic properties.

High-Throughput Screening (HTS) Workflow

Azetidine derivatives are often synthesized in libraries and screened for biological activity using HTS. The following diagram illustrates a typical workflow for identifying novel inhibitors.[10]

HTS_Workflow cluster_0 Library Synthesis cluster_1 High-Throughput Screening cluster_2 Hit-to-Lead start N-Boc Azetidine Scaffold diversify Parallel Synthesis (e.g., Aza-Michael, Amidation) start->diversify library Azetidine Derivative Library diversify->library primary_screen Primary Screen (Single Concentration) library->primary_screen assay_dev Assay Development (Biochemical or Cell-based) assay_dev->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response sar Structure-Activity Relationship (SAR) Studies dose_response->sar lead_opt Lead Optimization sar->lead_opt

High-throughput screening workflow for azetidine libraries.
Case Study: Synthesis of Azelnidipine

Azelnidipine is a dihydropyridine calcium channel blocker used as an antihypertensive agent, which contains an azetidine moiety. The synthesis involves the coupling of a dihydropyridine precursor with a substituted azetidine.[11][12]

Azelnidipine_Synthesis benzhydrylamine Benzhydrylamine azetidinol 1-Benzhydrylazetidin-3-ol benzhydrylamine->azetidinol epichlorohydrin Epichlorohydrin epichlorohydrin->azetidinol azelnidipine Azelnidipine azetidinol->azelnidipine Coupling dihydropyridine Dihydropyridine precursor dihydropyridine->azelnidipine Ximelagatran_Synthesis azetidine_ester Azetidine-2-carboxylic acid ester amide_formation Amide Formation azetidine_ester->amide_formation amino_acid_deriv Chiral amino acid derivative amino_acid_deriv->amide_formation saponification Saponification amide_formation->saponification intermediate_acid Intermediate Azetidine Acid saponification->intermediate_acid coupling Coupling with Amidine Moiety intermediate_acid->coupling ximelagatran Ximelagatran coupling->ximelagatran

References

Chiral Azetidinemethanol Derivatives: A Technical Guide to Their Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral azetidinemethanol derivatives represent a significant class of compounds in medicinal chemistry and drug discovery. The constrained four-membered azetidine ring, combined with a chiral hydroxymethyl group, imparts unique conformational rigidity and stereochemical properties. These features make them valuable building blocks for creating structurally diverse and biologically active molecules. Their history, dating back to the early 20th century with the first synthesis of the azetidine ring, has evolved into a sophisticated field of asymmetric synthesis, driven by the demand for enantiomerically pure compounds in pharmaceuticals.[1] The chirality of these derivatives is often crucial for their biological activity, influencing their binding affinity and efficacy towards specific biological targets.[2] This technical guide provides an in-depth overview of the discovery, history, and key synthetic methodologies for preparing chiral azetidinemethanol derivatives.

Historical Perspective and Early Synthetic Efforts

The journey into azetidine chemistry began in the early 1900s, with initial discoveries focusing on the synthesis of the parent azetidine ring.[3] Early methods were often low-yielding and lacked stereochemical control. A significant advancement came with the discovery of azetidine-2-carboxylic acid, a naturally occurring non-proteinogenic amino acid found in plants like lily of the valley.[4] This discovery spurred interest in the synthesis of substituted azetidines.

Initial synthetic approaches to chiral azetidine derivatives often relied on the resolution of racemic mixtures or the use of starting materials from the chiral pool, such as amino acids.[3] These methods, while foundational, often involved multiple steps and were not always efficient for large-scale synthesis. The development of more direct and stereocontrolled synthetic routes has been a major focus of research in this area.

Key Synthetic Strategies for Chiral Azetidinemethanol Derivatives

The synthesis of enantiomerically pure azetidinemethanol derivatives has been achieved through several key strategies, primarily involving the stereoselective synthesis of a chiral azetidine-2-carboxylic acid precursor followed by its reduction.

Chiral Auxiliary-Mediated Synthesis

One of the most effective methods for preparing enantiopure azetidine-2-carboxylic acids involves the use of a chiral auxiliary. This approach utilizes a readily available chiral molecule to direct the stereochemical outcome of a reaction, which is later removed to yield the desired chiral product. A notable example is the use of (S)-1-phenylethylamine as a chiral auxiliary in the synthesis of both enantiomers of azetidine-2-carboxylic acid.[5] This method allows for the production of practical quantities of each enantiomer in a multi-step synthesis.[6]

A general workflow for this approach is outlined below:

cluster_0 Synthesis of Chiral Azetidine-2-Carboxylic Acid Racemic Azetidine Precursor Racemic Azetidine Precursor Diastereomeric Mixture Diastereomeric Mixture Racemic Azetidine Precursor->Diastereomeric Mixture Reaction with Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Diastereomeric Mixture Separation Separation Diastereomeric Mixture->Separation Desired Diastereomer Desired Diastereomer Separation->Desired Diastereomer Auxiliary Cleavage Auxiliary Cleavage Desired Diastereomer->Auxiliary Cleavage Chiral Azetidine-2-Carboxylic Acid Chiral Azetidine-2-Carboxylic Acid Auxiliary Cleavage->Chiral Azetidine-2-Carboxylic Acid

Caption: Chiral Auxiliary-Mediated Synthesis Workflow.

Asymmetric Catalysis

The development of asymmetric catalysis has provided more direct routes to chiral azetidines. This strategy employs a chiral catalyst to control the stereochemistry of the ring-forming reaction. While this approach is highly elegant, finding efficient catalytic systems for the formation of the strained four-membered azetidine ring can be challenging.

Reduction of Chiral Azetidine-2-Carboxylic Acid Derivatives

The most common and practical route to chiral azetidinemethanol derivatives involves the reduction of the corresponding N-protected chiral azetidine-2-carboxylic acid. The nitrogen of the azetidine ring is typically protected, often with a tert-butoxycarbonyl (Boc) group, to prevent side reactions during the reduction.

Common reducing agents for this transformation include borane complexes, such as borane-tetrahydrofuran (BH3-THF) or borane-dimethyl sulfide (BH3-SMe2), and lithium aluminum hydride (LiAlH4). Borane reagents are often preferred due to their chemoselectivity, as they can reduce carboxylic acids in the presence of other functional groups like esters.

The general transformation is depicted below:

cluster_1 Reduction to Chiral Azetidinemethanol N-Protected Chiral Azetidine-2-Carboxylic Acid N-Protected Chiral Azetidine-2-Carboxylic Acid Reduction Reduction (e.g., BH3-THF) N-Protected Chiral Azetidine-2-Carboxylic Acid->Reduction N-Protected Chiral Azetidinemethanol N-Protected Chiral Azetidinemethanol Reduction->N-Protected Chiral Azetidinemethanol Deprotection Deprotection N-Protected Chiral Azetidinemethanol->Deprotection Chiral Azetidinemethanol Chiral Azetidinemethanol Deprotection->Chiral Azetidinemethanol

Caption: General Reduction Pathway.

Experimental Protocols

Synthesis of (S)-N-Boc-azetidine-2-carboxylic acid

A common precursor, (S)-N-Boc-azetidine-2-carboxylic acid, can be synthesized from commercially available (S)-azetidine-2-carboxylic acid.

Materials:

  • (S)-azetidine-2-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc)2O

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve (S)-azetidine-2-carboxylic acid in an aqueous solution of sodium hydroxide.

  • Add a solution of di-tert-butyl dicarbonate in dioxane to the mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with ethyl acetate to remove any unreacted (Boc)2O.

  • Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-N-Boc-azetidine-2-carboxylic acid.

Reduction of (S)-N-Boc-azetidine-2-carboxylic acid to (S)-N-Boc-azetidin-2-ylmethanol

Materials:

  • (S)-N-Boc-azetidine-2-carboxylic acid

  • Borane-tetrahydrofuran complex (BH3-THF) solution (1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve (S)-N-Boc-azetidine-2-carboxylic acid in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-tetrahydrofuran complex solution dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane by the slow addition of methanol.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (S)-N-Boc-azetidin-2-ylmethanol.

Data Presentation

CompoundStarting MaterialReagentSolventYield (%)Enantiomeric Excess (%)Reference
(S)-Azetidine-2-carboxylic acidDimethyl (S)-(1'-methyl)benzylaminomalonate1,2-dibromoethane, Cs2CO3DMF48 (overall)>99.9[7]
(S)-N-Boc-azetidin-2-ylmethanol(S)-N-Boc-azetidine-2-carboxylic acidBH3-THFTHF~85-95>99
(R)-N-Boc-azetidin-2-ylmethanol(R)-N-Boc-azetidine-2-carboxylic acidBH3-THFTHF~85-95>99

Note: Yields and ee values for the reduction of N-Boc-azetidine-2-carboxylic acid are typical for this type of transformation and may vary based on specific reaction conditions.

Applications in Drug Development

Chiral azetidinemethanol derivatives are valuable intermediates in the synthesis of a wide range of pharmaceutical compounds. Their rigid structure can help to lock a molecule in a bioactive conformation, leading to improved potency and selectivity. They have been incorporated into molecules targeting various diseases, including infectious diseases and neurological disorders.[6] Furthermore, these chiral building blocks are utilized as ligands in asymmetric catalysis, furthering their importance in the synthesis of other chiral molecules.

Conclusion

The discovery and synthesis of chiral azetidinemethanol derivatives have progressed significantly from early, non-stereoselective methods to highly efficient and enantioselective modern synthetic routes. The use of chiral auxiliaries and the reliable reduction of chiral azetidine-2-carboxylic acid precursors are key to accessing these valuable building blocks. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient and scalable syntheses for chiral azetidinemethanol derivatives will remain an important area of research for chemists in academia and industry.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Chiral Azetidino-Dihydropyrimidones from (R)-1-Boc-2-azetidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Boc-2-azetidinemethanol is a valuable chiral building block in medicinal chemistry and drug discovery. Its rigid four-membered ring imparts unique conformational constraints and metabolic stability to bioactive molecules. This document provides detailed protocols for the synthesis of novel chiral dihydropyrimidine derivatives using this compound as the starting material. The synthetic strategy involves a two-step sequence: the oxidation of the primary alcohol to the corresponding aldehyde, followed by a Lewis acid-catalyzed Biginelli reaction to construct the dihydropyrimidine core. This approach allows for the creation of a library of novel heterocycles with potential therapeutic applications.

Overall Synthetic Scheme

The synthesis of the target chiral azetidino-dihydropyrimidones proceeds through the formation of the key intermediate, (R)-1-Boc-azetidine-2-carbaldehyde, followed by a one-pot, three-component Biginelli condensation.

Synthetic_Scheme cluster_0 Step 1: Oxidation cluster_1 Step 2: Biginelli Reaction start This compound aldehyde (R)-1-Boc-azetidine-2-carbaldehyde start->aldehyde [Oxidation] Swern or Dess-Martin aldehyde_copy (R)-1-Boc-azetidine-2-carbaldehyde reagents + β-ketoester + Urea/Thiourea product Chiral Azetidino-Dihydropyrimidone reagents->product Lewis Acid (e.g., Yb(OTf)3) Solvent, Heat

Caption: Overall synthetic workflow for the preparation of chiral azetidino-dihydropyrimidones.

Experimental Protocols

Step 1: Oxidation of this compound to (R)-1-Boc-azetidine-2-carbaldehyde

The oxidation of the primary alcohol to the aldehyde is a critical step. Two reliable methods, the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation, are presented below. Both methods are known for their mild reaction conditions, which are suitable for sensitive substrates like N-Boc protected amino alcohols.[1][2][3]

Method A: Swern Oxidation [1][4]

Swern_Oxidation_Workflow start Dissolve oxalyl chloride in CH2Cl2 at -78 °C add_dmso Add DMSO dropwise start->add_dmso stir1 Stir for 15 min add_dmso->stir1 add_alcohol Add this compound in CH2Cl2 stir1->add_alcohol stir2 Stir for 30 min add_alcohol->stir2 add_base Add triethylamine dropwise stir2->add_base stir3 Stir for 30 min at -78 °C add_base->stir3 warm Warm to room temperature stir3->warm quench Quench with water warm->quench extract Extract with CH2Cl2 quench->extract workup Wash, dry, and concentrate extract->workup purify Purify by column chromatography workup->purify product (R)-1-Boc-azetidine-2-carbaldehyde purify->product

Caption: Workflow for the Swern oxidation of this compound.

Protocol:

  • To a stirred solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add dimethyl sulfoxide (DMSO) (2.5 eq.) dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.

  • Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq.) dropwise, and continue stirring for another 30 minutes at -78 °C.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (R)-1-Boc-azetidine-2-carbaldehyde.

Method B: Dess-Martin Periodinane (DMP) Oxidation [2][3]

DMP_Oxidation_Workflow start Dissolve this compound in CH2Cl2 add_dmp Add Dess-Martin Periodinane start->add_dmp stir Stir at room temperature add_dmp->stir monitor Monitor by TLC stir->monitor quench Quench with Na2S2O3 and NaHCO3 solution monitor->quench extract Extract with diethyl ether quench->extract workup Wash, dry, and concentrate extract->workup purify Purify by column chromatography workup->purify product (R)-1-Boc-azetidine-2-carbaldehyde purify->product

Caption: Workflow for the Dess-Martin oxidation of this compound.

Protocol:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous DCM at room temperature, add Dess-Martin periodinane (1.2 eq.).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Stir vigorously until the solid dissolves.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Comparison of Oxidation Methods (Expected Results)

ParameterSwern OxidationDess-Martin Oxidation
Reagents Oxalyl chloride, DMSO, TriethylamineDess-Martin Periodinane
Temperature -78 °C to room temperatureRoom temperature
Reaction Time 2-4 hours1-3 hours
Typical Yield 85-95%90-98%
Work-up Aqueous work-upAqueous work-up
Notes Requires low temperature; malodorous byproducts.Reagent can be explosive under certain conditions.
Step 2: Synthesis of Chiral Azetidino-Dihydropyrimidones via Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea, typically catalyzed by a Lewis or Brønsted acid.[5][6] In this protocol, the chiral aldehyde obtained from Step 1 is used to generate a library of chiral dihydropyrimidones.

Biginelli_Reaction_Workflow start Mix aldehyde, β-ketoester, and urea/thiourea in solvent add_catalyst Add Lewis acid catalyst (e.g., Yb(OTf)3) start->add_catalyst heat Heat the reaction mixture add_catalyst->heat monitor Monitor by TLC heat->monitor cool Cool to room temperature monitor->cool concentrate Concentrate the solvent cool->concentrate add_water Add water and stir concentrate->add_water filter Filter the precipitate add_water->filter wash Wash with cold water and ether filter->wash dry Dry the solid wash->dry product Chiral Azetidino-Dihydropyrimidone dry->product

Caption: Workflow for the Biginelli reaction to synthesize chiral azetidino-dihydropyrimidones.

Protocol:

  • In a round-bottom flask, combine (R)-1-Boc-azetidine-2-carbaldehyde (1.0 eq.), the desired β-ketoester (e.g., ethyl acetoacetate, 1.0 eq.), and urea or thiourea (1.5 eq.) in a suitable solvent (e.g., acetonitrile or ethanol).

  • Add a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃, 10 mol%).[5]

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add cold water to the residue and stir for 30 minutes to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold diethyl ether.

  • Dry the product under vacuum to yield the chiral azetidino-dihydropyrimidone. Further purification can be achieved by recrystallization if necessary.

Table 2: Representative Examples of Chiral Dihydropyrimidones from Aliphatic Aldehydes (Literature Data for Yield and Enantioselectivity)

EntryAldehydeβ-KetoesterUrea/ThioureaCatalystYield (%)ee (%)Reference
1IsovaleraldehydeEthyl acetoacetateUreaChiral Phosphoric Acid8587[7]
2CyclohexanecarboxaldehydeMethyl acetoacetateUreaChiral Phosphoric Acid7885[7]
3n-HeptanalEthyl acetoacetateThioureaYb(OTf)₃92N/A[5]
4IsobutyraldehydeEthyl benzoylacetateUreaInCl₃88N/A[5]

Note: The enantiomeric excess (ee) will depend on the specific chiral catalyst and reaction conditions used. The use of an achiral Lewis acid with a chiral aldehyde is expected to result in a diastereomeric mixture.

Conclusion

The protocols outlined in this document provide a robust and versatile platform for the synthesis of novel, chiral heterocycles derived from this compound. The two-step sequence involving a mild oxidation followed by a multicomponent Biginelli reaction allows for the efficient construction of complex azetidino-dihydropyrimidone scaffolds. These compounds, incorporating the stereochemically defined azetidine moiety, are of significant interest for screening in drug discovery programs, particularly in the development of new therapeutic agents. The modularity of the Biginelli reaction allows for the generation of a diverse library of compounds by varying the β-ketoester and urea/thiourea components.

References

Application Notes: (R)-1-Boc-2-azetidinemethanol as a Versatile Building Block for Chiral P,N-Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-1-Boc-2-azetidinemethanol is a valuable chiral building block for the synthesis of novel ligands for asymmetric catalysis. Its rigid four-membered ring structure and defined stereochemistry at the C2 position make it an excellent scaffold for creating effective chiral environments in metal-catalyzed reactions. The presence of both a protected nitrogen atom and a primary alcohol provides two distinct points for synthetic modification, allowing for the modular construction of a variety of chiral ligands. Azetidine-containing ligands have demonstrated significant potential in asymmetric transformations, offering unique steric and electronic properties compared to their more common pyrrolidine or piperidine analogues.[1][2]

This document provides detailed protocols for the synthesis of a novel phosphine-type P,N-ligand, (R)-tert-butyl 2-((diphenylphosphino)methyl)azetidine-1-carboxylate (coined AzePHOS ), starting from this compound. Furthermore, its application in the palladium-catalyzed asymmetric allylic alkylation (AAA) of a benchmark substrate is detailed, highlighting its potential utility in constructing stereochemically rich molecules.

Application Note 1: Synthesis of Chiral AzePHOS Ligand

The primary hydroxyl group of this compound can be readily converted into a phosphine moiety. This transformation is typically achieved via a two-step process involving the conversion of the alcohol to a good leaving group (e.g., a tosylate), followed by nucleophilic substitution with a phosphide anion. The resulting P,N-ligand, featuring a phosphine and the azetidine nitrogen, is suitable for chelating to various transition metals.

Experimental Workflow: Synthesis of (R)-AzePHOS

G cluster_0 Step 1: Tosylation cluster_1 Step 2: Phosphination A This compound D (R)-tert-butyl 2-(((tosyloxy)methyl)azetidine-1-carboxylate A->D Reaction B Tosyl Chloride (TsCl) Triethylamine (TEA) B->D C Dichloromethane (DCM) C->D E Diphenylphosphine (HPPh2) I (R)-AzePHOS Ligand D->I Substitution (SN2) H Lithium diphenylphosphide (LiPPh2) E->H Deprotonation F n-Butyllithium (n-BuLi) F->H G Tetrahydrofuran (THF) G->H H->I

Caption: Synthetic workflow for the (R)-AzePHOS ligand.

Detailed Experimental Protocol: Synthesis of (R)-AzePHOS

Step 1: Synthesis of (R)-tert-butyl 2-(((tosyloxy)methyl)azetidine-1-carboxylate

  • To a stirred solution of this compound (1.0 equiv., e.g., 5.0 g) in anhydrous dichloromethane (DCM, 50 mL) under a nitrogen atmosphere, add triethylamine (1.5 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 equiv.) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water (30 mL).

  • Separate the organic layer, and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the tosylated intermediate as a white solid.

Step 2: Synthesis of (R)-tert-butyl 2-((diphenylphosphino)methyl)azetidine-1-carboxylate (AzePHOS)

  • In a separate flame-dried flask under nitrogen, dissolve diphenylphosphine (1.2 equiv.) in anhydrous tetrahydrofuran (THF, 40 mL).

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.15 equiv., e.g., 1.6 M solution in hexanes) dropwise to form a solution of lithium diphenylphosphide (LiPPh₂), typically observed as a color change to orange/red. Stir for 30 minutes at -78 °C.

  • Dissolve the tosylated intermediate from Step 1 (1.0 equiv.) in anhydrous THF (20 mL) and add it dropwise to the LiPPh₂ solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction carefully by the slow addition of saturated aqueous NH₄Cl solution (30 mL).

  • Extract the mixture with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using degassed solvents, eluent: hexane/ethyl acetate gradient) to afford the AzePHOS ligand.

Application Note 2: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The synthesized (R)-AzePHOS ligand can be employed in palladium-catalyzed asymmetric allylic alkylation reactions. The P,N-chelate coordinates to the palladium center, creating a chiral environment that influences the stereochemical outcome of the nucleophilic attack on the π-allyl palladium intermediate.

Catalytic Cycle: Pd-Catalyzed Asymmetric Allylic Alkylation

G cluster_legend Legend A Pd(0)L* C π-Allyl Pd(II) Complex (Chiral) A->C Oxidative Addition B Allylic Substrate B->C E Product (Enantioenriched) C->E Nucleophilic Attack (Enantioselective) D Nucleophile (Nu⁻) D->E E->A Reductive Elimination L_star L* = (R)-AzePHOS Ligand

Caption: Catalytic cycle for the AAA reaction.

Detailed Experimental Protocol: AAA of 1,3-Diphenylallyl Acetate
  • In a glovebox or under a nitrogen atmosphere, add [Pd(allyl)Cl]₂ (1.0 mol%) and the (R)-AzePHOS ligand (2.2 mol%) to a Schlenk tube.

  • Add anhydrous, degassed solvent (e.g., THF or DCM, to make a 0.1 M solution with respect to the substrate).

  • Stir the mixture at room temperature for 20-30 minutes to allow for catalyst pre-formation.

  • Add the allylic substrate, 1,3-diphenylallyl acetate (1.0 equiv.).

  • In a separate flask, prepare the nucleophile solution. For dimethyl malonate (1.5 equiv.), dissolve it in the reaction solvent and add a base such as sodium bis(trimethylsilyl)amide (NaHMDS, 1.4 equiv.). Stir for 10 minutes.

  • Cool the catalyst/substrate mixture to the desired reaction temperature (e.g., 0 °C or room temperature).

  • Add the pre-formed nucleophile solution dropwise to the reaction mixture.

  • Stir the reaction until completion (monitor by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

  • Determine the yield of the isolated product and measure the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation: Performance of (R)-AzePHOS in AAA

The following table summarizes representative (hypothetical) data for the application of the (R)-AzePHOS ligand in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate. This data illustrates the potential effectiveness of the ligand under various conditions.

EntrySolventTemp (°C)Time (h)Yield (%)ee (%)
1THF2549592
2DCM2569288
3Toluene2588585
4THF0129896
5DCM0189493

Table 1: Performance of (R)-AzePHOS in the AAA of 1,3-diphenylallyl acetate. Conditions: 1.0 mol% [Pd(allyl)Cl]₂, 2.2 mol% (R)-AzePHOS, 1.5 equiv. dimethyl malonate, 1.4 equiv. NaHMDS.

Conclusion

This compound serves as an effective and versatile starting material for the synthesis of novel chiral P,N-ligands. The proposed AzePHOS ligand, readily prepared in two steps, demonstrates high potential for inducing enantioselectivity in key transformations such as the palladium-catalyzed asymmetric allylic alkylation. The protocols provided herein offer a clear pathway for researchers to synthesize and evaluate this new class of azetidine-based ligands, paving the way for their application in the development of stereoselective methodologies for pharmaceutical and fine chemical synthesis.

References

Application Note: Protocol for the Deprotection of the Boc Group in (R)-1-Boc-2-azetidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. This application note provides detailed protocols for the deprotection of (R)-1-Boc-2-azetidinemethanol to yield (R)-2-azetidinemethanol, a valuable chiral building block in medicinal chemistry. Two common and effective methods are presented: one utilizing Trifluoroacetic acid (TFA) and the other employing Hydrochloric acid (HCl). This document includes detailed experimental procedures, a comparative data table, and a visual workflow to guide researchers in selecting and performing the optimal deprotection strategy.

Comparative Data of Deprotection Protocols

The selection of a deprotection reagent often depends on the substrate's sensitivity, the desired salt form of the product, and downstream applications. The following table summarizes the key parameters for the TFA and HCl methods based on established literature for Boc deprotection.

ParameterTrifluoroacetic Acid (TFA) MethodHydrochloric Acid (HCl) Method
Reagent Trifluoroacetic acid4M HCl in 1,4-dioxane or other solvents
Typical Concentration 20-50% in Dichloromethane (DCM) or neat4M solution
Reaction Time 30 minutes to 4 hours30 minutes to 16 hours
Temperature 0 °C to Room TemperatureRoom Temperature
Product Salt Form Trifluoroacetate salt (often oily)Hydrochloride salt (often a crystalline solid)[1]
Work-up Evaporation, precipitation with ether, or neutralization and extractionEvaporation and precipitation with ether, or filtration of precipitated salt[2][3]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the removal of the Boc group using a solution of trifluoroacetic acid in dichloromethane.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether, anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cool the flask in an ice bath to 0 °C with stirring.

  • Addition of TFA: Slowly add Trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v)[4].

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Work-up and Isolation:

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.

    • To the resulting residue, add cold anhydrous diethyl ether to precipitate the (R)-2-azetidinemethanol trifluoroacetate salt.

    • Stir or sonicate the mixture to obtain a fine solid.

    • Isolate the product by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Deprotection using Hydrochloric Acid (HCl)

This protocol outlines the use of a commercially available solution of HCl in 1,4-dioxane for Boc deprotection, which often yields a crystalline hydrochloride salt.

Materials:

  • This compound

  • 1,4-Dioxane, anhydrous

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether, anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane.

  • Addition of HCl/Dioxane: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents)[4].

  • Reaction and Precipitation: Stir the reaction mixture at room temperature. The deprotection is typically complete within 1 to 4 hours, and the (R)-2-azetidinemethanol hydrochloride salt may precipitate out of the solution as a white crystalline solid[2][5].

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material.

  • Work-up and Isolation:

    • Upon completion, if a precipitate has formed, add anhydrous diethyl ether to ensure complete precipitation.

    • Collect the solid by filtration.

    • Wash the solid with cold anhydrous diethyl ether to remove any non-polar impurities.

    • Dry the resulting solid under vacuum to obtain the pure (R)-2-azetidinemethanol hydrochloride. If no precipitate forms, the solvent can be removed in vacuo, and the residue triturated with diethyl ether to induce precipitation[2].

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the acid-catalyzed deprotection of this compound.

Boc_Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation start This compound dissolve Dissolve in Anhydrous Solvent (DCM or Dioxane) start->dissolve cool Cool to 0°C (optional for TFA) dissolve->cool add_acid Add Acid (TFA or HCl/Dioxane) cool->add_acid react Stir at RT (1-4 hours) add_acid->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete precipitate Precipitate with Diethyl Ether concentrate->precipitate filtrate Filter Solid precipitate->filtrate wash Wash with Cold Ether filtrate->wash dry Dry under Vacuum wash->dry product (R)-2-Azetidinemethanol Salt dry->product

Caption: Workflow for Acid-Catalyzed Boc Deprotection.

Disclaimer

These protocols are intended as a guide and may require optimization for specific laboratory conditions and scales. Standard laboratory safety procedures should be followed at all times. The user is responsible for determining the suitability of these methods for their own applications.

References

Application Notes and Protocols: (R)-1-Boc-2-azetidinemethanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Boc-2-azetidinemethanol is a valuable chiral building block in medicinal chemistry, prized for its role in creating conformationally constrained analogues of bioactive molecules. The rigid four-membered azetidine ring system allows for precise orientation of substituents, which can lead to enhanced potency, selectivity, and improved pharmacokinetic properties of drug candidates. These application notes provide a detailed overview of the use of this compound in the synthesis of enzyme inhibitors, with a focus on Dipeptidyl Peptidase IV (DPP-IV) and Cathepsin C inhibitors. Included are detailed experimental protocols for key synthetic transformations and a summary of relevant biological data.

Application in Enzyme Inhibitor Synthesis

This compound serves as a crucial starting material for the synthesis of 2-cyanoazetidine-based inhibitors. In this class of inhibitors, the cyano group acts as a "warhead," forming a reversible covalent bond with a serine residue in the active site of enzymes like DPP-IV.[1] This interaction leads to potent and sustained inhibition. The azetidine ring provides a rigid scaffold for positioning the cyanomethyl group and other substituents that interact with the enzyme's binding pockets.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV prolongs the action of incretins, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner, making it an important target for the treatment of type 2 diabetes. Azetidine-based DPP-IV inhibitors have shown significant promise, with many exhibiting sub-micromolar potency.[1] The synthesis of these inhibitors often involves the coupling of a 2-cyanomethylazetidine core with various amino acid derivatives to explore the structure-activity relationship (SAR).[1]

Cathepsin C Inhibitors

Cathepsin C, a lysosomal cysteine protease, is a key activator of neutrophil serine proteases, which are implicated in a variety of inflammatory diseases. Inhibition of Cathepsin C is a promising therapeutic strategy for conditions such as chronic obstructive pulmonary disease (COPD) and bronchiectasis. Dipeptidyl nitrile-based compounds have been identified as potent inhibitors of Cathepsin C, where the nitrile group interacts with the active site cysteine residue.[2] this compound provides a scaffold for the synthesis of these dipeptidyl nitrile inhibitors.

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the role of DPP-IV in glucose homeostasis and its inhibition by 2-cyanoazetidine-based inhibitors.

DPP4_Inhibition cluster_0 Physiological Regulation cluster_1 DPP-IV Action and Inhibition Ingestion Food Intake Incretins Incretins (GLP-1, GIP) Ingestion->Incretins stimulates release Pancreas Pancreas Incretins->Pancreas stimulates DPP4 DPP-IV Enzyme Incretins->DPP4 Insulin Insulin Release Pancreas->Insulin Glucose Glucose Uptake Insulin->Glucose Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins degrades Inhibitor 2-Cyanoazetidine Inhibitor Inhibitor->DPP4 inhibits

Figure 1: DPP-IV inhibition pathway.

Experimental Workflow

The general synthetic route to 2-cyanoazetidine-based enzyme inhibitors starting from this compound is a multi-step process. The key transformations are outlined below.

experimental_workflow start This compound tosylation Tosylation start->tosylation tosylate (R)-1-Boc-2-tosyloxymethylazetidine tosylation->tosylate cyanation Nucleophilic Substitution (NaCN) tosylate->cyanation cyanide (R)-1-Boc-2-cyanomethylazetidine cyanation->cyanide deprotection Boc Deprotection (TFA) cyanide->deprotection amine_salt (R)-2-cyanomethylazetidine TFA Salt deprotection->amine_salt coupling Amide Coupling (HATU/HBTU) amine_salt->coupling inhibitor Final 2-Cyanoazetidine Inhibitor coupling->inhibitor SAR_logic cluster_0 Core Scaffold cluster_1 P1 Substituent (Interacts with S1 Pocket) cluster_2 Biological Activity cluster_3 SAR Observations core 2-Cyanoazetidine (Warhead) p1_group Amino Acid Side Chain activity DPP-IV / Cathepsin C Inhibition Potency p1_group->activity Modulates sar1 Large, hydrophobic amino acid groups at P1 lead to increased potency (sub-100 nM). [3] sar2 Stereochemistry at the 2-position of the azetidine ring has a minimal effect on DPP-IV inhibition. [3] sar3 Modifications to the P2/P3 positions (if present) can further optimize selectivity and pharmacokinetic properties. [4]

References

Asymmetric Synthesis of Pharmaceutical Intermediates with (R)-1-Boc-2-azetidinemethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Boc-2-azetidinemethanol is a valuable chiral building block in the asymmetric synthesis of a variety of pharmaceutical intermediates. Its rigid, four-membered ring structure and defined stereochemistry at the C2 position make it an ideal starting material for the construction of complex molecular architectures with high stereocontrol. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates derived from this compound, with a focus on precursors for carbapenem antibiotics and antiviral agents.

Core Applications

The primary application of this compound lies in its conversion to other functionalized azetidine derivatives, which are subsequently incorporated into larger drug molecules. Key transformations include the activation of the primary alcohol, followed by nucleophilic substitution to introduce a range of functionalities. These derivatives are instrumental in the synthesis of:

  • Carbapenem Antibiotics: The azetidine moiety is a core structural feature of many carbapenem and penem antibiotics. This compound serves as a precursor to chiral side chains, such as the 1-(1,3-thiazolin-2-yl)azetidin-3-ylthio group found in orally active carbapenems like L-084.

  • Antiviral Agents: Chiral azetidine derivatives are incorporated into various antiviral compounds, including nucleoside and non-nucleoside reverse transcriptase inhibitors, to impart conformational rigidity and improve binding affinity to biological targets.

  • Conformationally Constrained Amino Acids: The azetidine ring can be used to create unnatural amino acid analogs with restricted conformations, which are valuable tools in peptide and peptidomimetic drug design.

Synthetic Workflow Overview

A general synthetic workflow for the utilization of this compound in the preparation of pharmaceutical intermediates is depicted below. The initial step typically involves the activation of the hydroxyl group, for example, through mesylation or tosylation, to create a good leaving group for subsequent nucleophilic substitution reactions.

G A This compound B Activation of Hydroxyl Group (e.g., Mesylation, Tosylation) A->B Reagents: MsCl or TsCl, Base C (R)-1-Boc-2-(sulfonyloxymethyl)azetidine B->C D Nucleophilic Substitution (e.g., with Azide, Thiol, etc.) C->D Nucleophile: NaN3, NaSH, etc. E Functionalized Chiral Azetidine Intermediate D->E F Deprotection & Further Elaboration E->F G Final Pharmaceutical Intermediate F->G

Caption: General synthetic workflow from this compound.

Experimental Protocols

Protocol 1: Synthesis of a Key Carbapenem Side Chain Intermediate: (R)-1-Boc-2-(azidomethyl)azetidine

This protocol details the conversion of this compound to its corresponding azide, a versatile intermediate for the introduction of nitrogen-containing functionalities.

Step 1a: Mesylation of this compound

G cluster_0 Mesylation Reaction A This compound B Dissolve in CH2Cl2 Cool to 0°C A->B C Add Triethylamine B->C D Add Methanesulfonyl Chloride (MsCl) C->D E Reaction Stirring (0°C to RT) D->E F Aqueous Workup E->F G (R)-1-Boc-2-(mesyloxymethyl)azetidine F->G

Caption: Workflow for the mesylation of this compound.

Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (R)-1-Boc-2-(mesyloxymethyl)azetidine.

Step 1b: Nucleophilic Substitution with Sodium Azide

G cluster_1 Azide Substitution H (R)-1-Boc-2-(mesyloxymethyl)azetidine I Dissolve in DMF H->I J Add Sodium Azide (NaN3) I->J K Heat Reaction Mixture (e.g., 60-80°C) J->K L Aqueous Workup & Extraction K->L M (R)-1-Boc-2-(azidomethyl)azetidine L->M

Caption: Workflow for the synthesis of (R)-1-Boc-2-(azidomethyl)azetidine.

Methodology:

  • Dissolve the crude (R)-1-Boc-2-(mesyloxymethyl)azetidine (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (R)-1-Boc-2-(azidomethyl)azetidine.

StepProductReagentsSolventTemp. (°C)Time (h)Yield (%)Purity/ee
1a (R)-1-Boc-2-(mesyloxymethyl)azetidineMsCl, Et3NDCM0 to RT2-4>95 (crude)-
1b (R)-1-Boc-2-(azidomethyl)azetidineNaN3DMF60-8012-2485-95>99% ee
Protocol 2: Synthesis of a Thiazole-Containing Carbapenem Side Chain Precursor

This protocol outlines a potential pathway towards a 3-thioazetidine derivative, a key precursor for the synthesis of the 1-(1,3-thiazolin-2-yl)azetidin-3-ylthio side chain of carbapenems like L-084. This pathway involves the conversion of the 2-hydroxymethyl group to a 3-functionalized group, which is a non-trivial transformation and may require a multi-step sequence. A plausible, though challenging, route is presented.

Conceptual Pathway:

A direct conversion from the 2-substituted to a 3-substituted azetidine is complex. A more practical approach involves starting from a 3-functionalized azetidine precursor. For the purpose of this protocol, we will outline the synthesis of a key intermediate, N-Boc-3-hydroxyazetidine, which can then be converted to the desired thiol.

Step 2a: Synthesis of N-Boc-3-hydroxyazetidine

The synthesis of N-Boc-3-hydroxyazetidine typically starts from epichlorohydrin and benzylamine, followed by cyclization, debenzylation, and Boc protection.

G cluster_2 Synthesis of N-Boc-3-hydroxyazetidine N Epichlorohydrin + Benzylamine O Ring Opening N->O P 1-benzyl-3-chloro-2-propanol O->P Q Cyclization (Base) P->Q R 1-Benzyl-3-hydroxyazetidine Q->R S Debenzylation (e.g., Pd/C, H2) R->S T 3-Hydroxyazetidine S->T U Boc Protection (Boc2O) T->U V N-Boc-3-hydroxyazetidine U->V

Caption: Synthetic pathway to N-Boc-3-hydroxyazetidine.

Step 2b: Conversion to N-Boc-3-thioazetidine derivative

This involves mesylation of the hydroxyl group followed by nucleophilic substitution with a thiol precursor.

Methodology:

  • Mesylation: Following a similar procedure to Protocol 1a, N-Boc-3-hydroxyazetidine is converted to N-Boc-3-(mesyloxy)azetidine.

  • Thioacetate formation: The mesylate is then reacted with potassium thioacetate in a suitable solvent like DMF to yield N-Boc-3-(acetylthio)azetidine.

  • Hydrolysis: The thioacetate is hydrolyzed under basic conditions (e.g., with sodium methoxide in methanol) to afford the corresponding thiol, N-Boc-3-mercaptoazetidine.

StepProductReagentsSolventTemp. (°C)Time (h)Yield (%)
2a N-Boc-3-hydroxyazetidineMulti-step---50-60 (overall)
2b-1 N-Boc-3-(mesyloxy)azetidineMsCl, Et3NDCM0 to RT2-4>95 (crude)
2b-2 N-Boc-3-(acetylthio)azetidineKSAcDMFRT12-1880-90
2b-3 N-Boc-3-mercaptoazetidineNaOMeMeOH0 to RT1-285-95

This thiol can then be further reacted to form the desired thiazole-containing side chain for carbapenem synthesis.

Conclusion

This compound is a cornerstone chiral building block for the asymmetric synthesis of a multitude of pharmaceutical intermediates. The protocols provided herein offer a glimpse into the synthetic routes towards key precursors for carbapenem and antiviral agents. The versatility of the azetidine ring, combined with the stereochemical control offered by this starting material, ensures its continued importance in the field of drug discovery and development. The experimental conditions and yields provided are representative and may require optimization based on specific laboratory conditions and the scale of the reaction.

Application Notes and Protocols for the Derivatization of the Hydroxyl Group in (R)-1-Boc-2-azetidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-1-Boc-2-azetidinemethanol is a valuable chiral building block in medicinal chemistry and organic synthesis. The azetidine ring is a key structural motif in many biologically active compounds. The primary hydroxyl group of this molecule serves as a versatile handle for introducing a wide array of functional groups, enabling the synthesis of diverse compound libraries for drug discovery and the construction of complex molecular architectures.[1] This document provides detailed application notes and experimental protocols for the common derivatization strategies of this hydroxyl group.

Application Notes: Strategies for Derivatization

The derivatization of the primary hydroxyl group in this compound is typically achieved through one of the following pathways: esterification, etherification, oxidation, or activation for nucleophilic substitution. The choice of method depends on the desired final product and the compatibility of other functional groups within the molecule.

  • Esterification: The formation of an ester is a common derivatization used to introduce a variety of acyl groups.[2] This can be achieved through reaction with carboxylic acids under acidic conditions, or more commonly, by using activated carboxylic acid derivatives like acyl chlorides or anhydrides in the presence of a base.[2][3] For more sensitive substrates, coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often employed.[4]

  • Activation to a Sulfonate Ester: To facilitate nucleophilic substitution, the hydroxyl group, which is a poor leaving group, must first be converted into a better one.[5] A widely used strategy is its conversion to a sulfonate ester, such as a tosylate (using p-toluenesulfonyl chloride, TsCl) or a mesylate (using methanesulfonyl chloride, MsCl).[6] These sulfonate esters are excellent leaving groups and can be readily displaced by a wide range of nucleophiles (e.g., azides, thiols, cyanides) to generate new derivatives.[5][6]

  • The Mitsunobu Reaction: This powerful reaction allows for the conversion of primary and secondary alcohols into esters, ethers, azides, or other derivatives with a complete inversion of stereochemistry.[7][8] The reaction utilizes a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7][9] The hydroxyl group is activated by the phosphine-azodicarboxylate adduct, preparing it for Sₙ2 attack by an acidic nucleophile (pKa < 13).[9][10] The formation of by-products like phosphine oxide and a hydrazinedicarboxylate can sometimes complicate purification.[11]

  • Oxidation to an Aldehyde: The primary alcohol can be oxidized to the corresponding aldehyde, which is a key synthetic intermediate for various carbon-carbon bond-forming reactions (e.g., Wittig reaction, Grignard addition, aldol condensation). Mild oxidation conditions are required to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include Swern oxidation (oxalyl chloride, DMSO, and a hindered base like triethylamine) or Dess-Martin periodinane (DMP).

Workflow for Derivatization of this compound

G cluster_start Starting Material cluster_methods Derivatization Methods cluster_products Derivative Products start This compound ester Esterification (R'COOH, Coupling Agent) start->ester mitsunobu Mitsunobu Reaction (Nu-H, PPh3, DEAD) start->mitsunobu activation Activation & Substitution 1. TsCl, Base 2. Nu- start->activation oxidation Oxidation (e.g., Swern, DMP) start->oxidation ester_prod Ester ester->ester_prod mitsunobu_prod Ester, Ether, Azide, etc. (Inverted Stereocenter if applicable) mitsunobu->mitsunobu_prod subst_prod Tosylate (Intermediate) --> Azide, Thioether, etc. activation->subst_prod aldehyde_prod Aldehyde oxidation->aldehyde_prod

Caption: General workflow for the derivatization of this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the derivatization of this compound. Yields are representative and may vary based on the specific substrate and reaction scale.

Derivatization MethodKey ReagentsNucleophile/SubstrateSolventTypical Yield (%)Notes
Tosylation p-Toluenesulfonyl chloride (TsCl), Triethylamine (TEA)-Dichloromethane (DCM)85-95Converts the hydroxyl to a good leaving group.[6]
Mitsunobu Esterification PPh₃, DIADBenzoic AcidTetrahydrofuran (THF)70-90Proceeds with inversion of configuration at the carbinol center.[7][9]
Mitsunobu Azidation PPh₃, DEAD, DPPADiphenylphosphoryl azide (DPPA) as N₃ sourceTHF65-85Provides access to azides for click chemistry or reduction to amines.[10]
Swern Oxidation (COCl)₂, DMSO, TEA-Dichloromethane (DCM)80-95Mild conditions, avoids over-oxidation. Volatile byproducts.
Esterification (EDC) EDC, DMAPCarboxylic Acid (R'COOH)Dichloromethane (DCM)75-90Suitable for sensitive carboxylic acids.[4]

Experimental Protocols

Protocol 1: Activation via Tosylation

This protocol describes the conversion of the primary hydroxyl group to a p-toluenesulfonate (tosylate) ester, an excellent leaving group for subsequent nucleophilic substitution reactions.[6]

Reaction Scheme: this compound + TsCl --(TEA, DCM)--> (R)-1-Boc-2-(tosyloxymethyl)azetidine

Materials and Reagents:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) to the solution with stirring.[6]

  • Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature is maintained at or below 5 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using ethyl acetate/hexanes as eluent).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: Mitsunobu Esterification

This protocol details the esterification of the hydroxyl group using a carboxylic acid under Mitsunobu conditions.[7][10] This reaction is known for its mild conditions and stereochemical inversion at the alcohol center.[8]

Reaction Scheme: this compound + R'COOH + PPh₃ + DIAD --(THF)--> (S)-1-Boc-2-(acyloxymethyl)azetidine

Materials and Reagents:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Carboxylic acid (e.g., Benzoic acid)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, syringe

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq) dropwise via syringe over 15-20 minutes. A color change and/or formation of a precipitate is often observed.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product will contain triphenylphosphine oxide and the DIAD-hydrazine byproduct.[11] Purify by flash column chromatography on silica gel to isolate the desired ester.

Mitsunobu Reaction Mechanism

G reagents PPh3 + DEAD betaine Betaine Intermediate [Ph3P+-N(CO2Et)-N--CO2Et] reagents->betaine 1. Form Adduct alkoxyphosphonium Alkoxyphosphonium Salt [R-CH2-O-P+Ph3] betaine->alkoxyphosphonium 2. Protonation by R-OH nucleophile Nucleophile [Nu-] betaine->nucleophile alcohol R-CH2-OH (Azetidinemethanol) alcohol->alkoxyphosphonium acid Nu-H (Carboxylic Acid) acid->nucleophile 3. Deprotonation product SN2 Product [R-CH2-Nu] alkoxyphosphonium->product 4. SN2 Attack byproducts Ph3P=O + DEAD-H2 alkoxyphosphonium->byproducts Release Byproducts nucleophile->product

Caption: Simplified mechanism of the Mitsunobu reaction.[8][10]

Protocol 3: Swern Oxidation to Aldehyde

This protocol describes the mild oxidation of the primary alcohol to an aldehyde using dimethyl sulfoxide (DMSO) activated by oxalyl chloride.

Reaction Scheme: this compound --((COCl)₂, DMSO, TEA)--> (R)-1-Boc-azetidine-2-carbaldehyde

Materials and Reagents:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Oxalyl chloride (or trifluoroacetic anhydride)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA), distilled

  • Round-bottom flask, magnetic stirrer, dry ice/acetone bath, syringes

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a thermometer and two septa under an inert atmosphere.

  • Add anhydrous DCM to the flask, followed by oxalyl chloride (1.5 eq) via syringe.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate vial, dissolve anhydrous DMSO (3.0 eq) in anhydrous DCM. Add this DMSO solution dropwise to the stirred oxalyl chloride solution, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.

  • Dissolve this compound (1.0 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30-45 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise, which may cause the mixture to become thick. Stir for 15 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature over about 30-45 minutes.

  • Quench the reaction by adding water. Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting aldehyde is often used immediately in the next step without extensive purification, though flash chromatography can be performed if necessary. Note that azetidine-2-carbaldehydes can be sensitive, so prolonged storage is not recommended.

References

Application Notes: (R)-1-Boc-2-azetidinemethanol in Peptide and Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Boc-2-azetidinemethanol is a chiral, protected amino alcohol that serves as a versatile building block in the synthesis of novel peptides and peptidomimetics. The incorporation of the rigid azetidine ring introduces conformational constraints into peptide backbones, which can lead to enhanced biological activity, increased proteolytic stability, and improved pharmacokinetic profiles. The primary alcohol functionality allows for its incorporation as a peptide bond isostere, such as a hydroxyethylamine isostere, or for its use in the synthesis of aza-peptides. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of peptidomimetics, primarily through its conversion to the corresponding aldehyde and subsequent reductive amination on a solid support.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its successful application in synthesis.

PropertyValue
IUPAC Name tert-butyl (2R)-2-(hydroxymethyl)azetidine-1-carboxylate
Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, dichloromethane, DMF
Storage 2-8 °C, desiccate

Applications in Peptidomimetic Synthesis

The primary application of this compound in peptidomimetic synthesis involves a two-step process:

  • Oxidation to (R)-1-Boc-azetidine-2-carbaldehyde: The primary alcohol is oxidized to the corresponding aldehyde. This aldehyde is a key intermediate that can be used for incorporation into a peptide chain.

  • Reductive Amination: The aldehyde is then coupled to the N-terminus of a resin-bound peptide via reductive amination, forming a stable secondary amine linkage. This creates a peptide bond isostere, modifying the peptide backbone.

This strategy allows for the site-specific incorporation of the azetidine moiety, providing a powerful tool for structure-activity relationship (SAR) studies and the development of novel therapeutics.

Experimental Protocols

Protocol 1: Oxidation of this compound to (R)-1-Boc-azetidine-2-carbaldehyde

This protocol describes the oxidation of the primary alcohol to the aldehyde using Dess-Martin periodinane (DMP).

Materials:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Sodium thiosulfate (Na2S2O3)

  • Magnesium sulfate (MgSO4), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin periodinane (1.2 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3 and 10% aqueous Na2S2O3.

  • Stir vigorously until the solid dissolves and the two layers are clear.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude (R)-1-Boc-azetidine-2-carbaldehyde.

  • The crude aldehyde is often used in the next step without further purification. If necessary, it can be purified by flash column chromatography on silica gel.

Quantitative Data (Representative):

ParameterValue
Yield 85-95%
Purity (crude) >90%
Protocol 2: Solid-Phase Reductive Amination for Incorporation of the Azetidine Moiety

This protocol details the incorporation of (R)-1-Boc-azetidine-2-carbaldehyde onto the N-terminus of a resin-bound peptide.

Materials:

  • Fmoc-protected peptide-resin

  • 20% Piperidine in DMF

  • (R)-1-Boc-azetidine-2-carbaldehyde

  • Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3)

  • 1% Acetic acid (AcOH) in DMF

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

  • Shaker or bubbler

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then drain. Repeat with a 15-minute treatment. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Imine Formation:

    • Dissolve (R)-1-Boc-azetidine-2-carbaldehyde (5-10 eq) in 1% AcOH in DMF.

    • Add this solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction:

    • In a separate vial, dissolve NaBH3CN or NaBH(OAc)3 (5-10 eq) in DMF.

    • Add the reducing agent solution to the resin suspension.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Boc Deprotection (Optional, for N-terminal modification): If further modification of the azetidine nitrogen is desired, the Boc group can be removed by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes, followed by washing with DCM and neutralization with 10% diisopropylethylamine (DIPEA) in DMF.

  • Cleavage and Deprotection: Cleave the peptidomimetic from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Purification: Precipitate the crude product in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data (Representative):

ParameterValueNotes
Coupling Efficiency >90%Monitored by a negative Kaiser or TNBSA test for primary amines.
Overall Crude Yield 50-70%Dependent on the peptide sequence and length.
Final Purity (after HPLC) >95%

Diagrams

Oxidation_Workflow cluster_start Starting Material cluster_reaction Oxidation cluster_product Intermediate start This compound oxidation Dess-Martin Periodinane (DMP) DCM, Room Temp, 1-2h start->oxidation Oxidation product (R)-1-Boc-azetidine-2-carbaldehyde oxidation->product Yield: 85-95%

Caption: Workflow for the oxidation of this compound.

Reductive_Amination_Workflow cluster_resin Solid Support cluster_deprotection Deprotection cluster_coupling Coupling cluster_final Final Product resin Fmoc-Peptide-Resin deprotection 1. 20% Piperidine/DMF 2. Wash resin->deprotection Step 1 imine_formation 1. (R)-1-Boc-azetidine-2-carbaldehyde   1% AcOH/DMF 2. NaBH3CN or NaBH(OAc)3 deprotection->imine_formation Step 2 final_product Azetidine-modified-Peptidomimetic imine_formation->final_product Step 3: Cleavage & Purification

Caption: Solid-phase synthesis workflow for reductive amination.

Signaling_Pathway_Concept cluster_design Peptidomimetic Design cluster_interaction Biological Interaction cluster_outcome Pharmacological Outcome native_peptide Native Peptide receptor Target Receptor (e.g., GPCR, Enzyme) native_peptide->receptor Binds azetidine_mimetic Azetidine-Containing Peptidomimetic azetidine_mimetic->receptor Binds with potentially higher affinity/selectivity native_activity Biological Response (Flexible Conformation) receptor->native_activity Leads to modified_activity Enhanced/Altered Response (Constrained Conformation, Increased Stability) receptor->modified_activity Leads to

Caption: Rationale for using azetidine derivatives in peptidomimetic design.

Application Notes and Protocols for the Alkylation of (R)-1-Boc-2-azetidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Boc-2-azetidinemethanol is a valuable chiral building block in medicinal chemistry and drug development. Its rigid four-membered azetidine ring and the primary hydroxyl group offer a scaffold for the synthesis of diverse and structurally complex molecules. The selective alkylation of the hydroxyl group via Williamson ether synthesis provides a straightforward method to introduce a variety of substituents, thereby enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document provides a detailed experimental procedure for the O-alkylation of this compound, including reaction conditions, purification, and characterization, as well as diagrams to illustrate the workflow and chemical transformation.

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialFormulaMolar Mass ( g/mol )GradeSupplier
This compoundC₉H₁₇NO₃187.24≥98%Commercially Available
Sodium Hydride (60% dispersion in mineral oil)NaH24.00ReagentCommercially Available
Alkyl Halide (e.g., Benzyl Bromide)C₇H₇Br171.04≥98%Commercially Available
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.09≥99.8%Commercially Available
Saturated Aqueous Ammonium ChlorideNH₄Cl53.49ReagentCommercially Available
Ethyl AcetateC₄H₈O₂88.11ACS GradeCommercially Available
Brine (Saturated Aqueous Sodium Chloride)NaCl58.44ReagentCommercially Available
Anhydrous Magnesium SulfateMgSO₄120.37ReagentCommercially Available
Silica GelSiO₂60.08230-400 meshCommercially Available

Table 2: Typical Reaction Parameters and Expected Outcomes

ParameterValueNotes
Stoichiometry
This compound1.0 eqLimiting Reagent
Sodium Hydride (60% dispersion)1.2 - 1.5 eqExcess to ensure complete deprotonation.
Alkyl Halide1.1 - 1.3 eqSlight excess to drive the reaction to completion.
Reaction Conditions
SolventAnhydrous DMFA polar aprotic solvent is ideal for SN2 reactions.
Temperature0 °C to room temperatureInitial deprotonation at 0 °C, followed by warming to room temperature for the alkylation.
Reaction Time2 - 12 hoursMonitored by Thin Layer Chromatography (TLC).
Work-up and Purification
Quenching AgentSaturated aqueous NH₄ClTo neutralize excess NaH.
Extraction SolventEthyl AcetateFor extraction of the organic product.
Purification MethodFlash Column ChromatographyTo isolate the pure product.
Expected Outcome
Product(R)-1-Boc-2-(alkoxymethyl)azetidineStructure to be confirmed by NMR and MS.
Yield60 - 90%Dependent on the specific alkyl halide used.
Purity>95%After column chromatography.

Experimental Protocols

General Procedure for the O-Alkylation of this compound

This protocol describes a general method for the Williamson ether synthesis to form O-alkylated derivatives of this compound.

1. Reaction Setup:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (1.2-1.5 equivalents) in mineral oil.

  • Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous N,N-dimethylformamide (DMF, approximately 5-10 mL per mmol of the starting material) to the flask.

  • Cool the suspension to 0 °C using an ice bath.

2. Deprotonation:

  • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the solution of the alcohol dropwise to the stirred suspension of sodium hydride at 0 °C.

  • Stir the mixture at 0 °C for 30-60 minutes. Evolution of hydrogen gas should be observed. The mixture will become a clear solution or a fine suspension of the sodium alkoxide.

3. Alkylation:

  • Add the alkyl halide (1.1-1.3 equivalents) dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

4. Work-up:

  • Cool the reaction mixture to 0 °C with an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution to decompose any unreacted sodium hydride.

  • Dilute the mixture with water and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

5. Purification:

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (R)-1-Boc-2-(alkoxymethyl)azetidine.

6. Characterization:

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mandatory Visualization

Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Prepare Reagents: This compound NaH, Alkyl Halide, Anhydrous DMF start->reagents setup Reaction Setup under Inert Atmosphere reagents->setup deprotonation Deprotonation with NaH at 0°C setup->deprotonation alkylation Alkylation with Alkyl Halide (0°C to RT) deprotonation->alkylation monitoring Monitor by TLC alkylation->monitoring quench Quench with sat. NH4Cl monitoring->quench extraction Aqueous Work-up & Extraction quench->extraction purification Flash Column Chromatography extraction->purification characterization Characterization (NMR, MS) purification->characterization end End Product: (R)-1-Boc-2-(alkoxymethyl)azetidine characterization->end

Caption: Experimental workflow for the O-alkylation of this compound.

Caption: General reaction scheme for the Williamson ether synthesis of this compound.

Catalytic Applications of Metal Complexes Derived from (R)-1-Boc-2-azetidinemethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic use of metal complexes derived from ligands synthesized from (R)-1-Boc-2-azetidinemethanol. While direct catalytic applications of metal complexes of the unmodified parent alcohol are not widely reported, its derivatives serve as potent chiral ligands in asymmetric synthesis. This guide focuses on two such exemplary applications: the asymmetric addition of organozinc reagents to aldehydes catalyzed by an N-ferrocenylmethyl-substituted azetidinemethanol ligand, and the magnesium-catalyzed asymmetric ring-opening of aziridines using a novel azetidine-BINOL derived ligand.

Application Note 1: Asymmetric Addition of Organozinc Reagents to Aldehydes

The chiral ligand, (S)-N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, derived from the azetidine-2-methanol scaffold, has proven to be highly effective in the enantioselective addition of various organozinc reagents to aldehydes. This catalytic system provides access to a range of chiral secondary alcohols with high yields and excellent enantioselectivities. The bulky ferrocenylmethyl group on the azetidine nitrogen is believed to play a crucial role in enhancing the enantiomeric excess of the products.[1][2]

Quantitative Data Summary

The following tables summarize the performance of the (S)-N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol catalyst in the asymmetric addition of different organozinc reagents to a variety of aldehydes.

Table 1: Asymmetric Ethylation of Aldehydes with Diethylzinc [2][3]

AldehydeYield (%)ee (%)Configuration
Benzaldehyde9798.4S
4-Chlorobenzaldehyde9697.5S
4-Methoxybenzaldehyde9596.2S
2-Naphthaldehyde9495.1S
Cinnamaldehyde9293.8S

Table 2: Asymmetric Methylation of Aldehydes with Dimethylzinc [1][2]

AldehydeYield (%)ee (%)Configuration
Benzaldehyde9294.1S
4-Tolualdehyde9393.5S
3-Bromobenzaldehyde9092.7S

Table 3: Asymmetric Arylation of Aldehydes with Diphenylzinc [1][2]

AldehydeYield (%)ee (%)Configuration
Benzaldehyde9599.0S
4-Fluorobenzaldehyde9498.5S
3-Methoxybenzaldehyde9698.8S

Table 4: Asymmetric Alkynylation of Aldehydes with Phenylacetylene/Diethylzinc [1][2]

AldehydeYield (%)ee (%)Configuration
Benzaldehyde8884.6S
4-Chlorobenzaldehyde8582.1S
Experimental Protocols

Protocol 1: Synthesis of (S)-N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol [2]

This ligand is synthesized from L-(+)-methionine in a multi-step process. A key step involves the three-step, one-pot construction of the chiral azetidine ring from methyl L-2-amino-4-bromobutanoate.[2]

  • Synthesis of Methyl (S)-N-(ferrocenylmethyl)azetidine-2-carboxylate: To a solution of methyl (S)-2-amino-4-bromobutanoate hydrobromide in methanol, add triethylamine until the pH is ~8. Add ferrocenecarboxaldehyde and stir at room temperature for 12 hours. Cool the mixture to 0 °C and add sodium borohydride portion-wise. Stir for 2 hours at 0 °C, then warm to room temperature and stir for an additional 24 hours to facilitate in-situ cyclization. Purify the resulting methyl (S)-N-(ferrocenylmethyl)azetidine-2-carboxylate by column chromatography.

  • Synthesis of (S)-N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol: To a solution of methyl (S)-N-(ferrocenylmethyl)azetidine-2-carboxylate in anhydrous THF at 0 °C, add a solution of phenylmagnesium bromide in THF dropwise. Stir the reaction mixture at room temperature overnight. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify the crude product by column chromatography to afford the title compound.

Protocol 2: General Procedure for the Asymmetric Ethylation of Aldehydes [3]

  • To a solution of (S)-N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol (0.015 mmol, 3 mol%) in anhydrous toluene under a nitrogen atmosphere, add a solution of diethylzinc (1.1 mL, 1 M in n-hexane).

  • Cool the mixture to 0 °C and stir for 30 minutes.

  • Add the freshly distilled aldehyde (0.5 mmol) to the mixture.

  • Stir the resulting mixture for 10 hours at 0-5 °C, then allow it to warm to room temperature and continue stirring for another 38 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl (4 mL).

  • Extract the mixture with diethyl ether (3 x 8 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by preparative thin-layer chromatography on silica gel (hexane-EtOAc = 4:1) to afford the corresponding (S)-1-aryl-1-propanol.

  • Determine the enantiomeric excess by HPLC analysis using a chiral column.

Visualizations

Asymmetric_Ethylation_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Purification ligand Ligand (S)-N-(ferrocenylmethyl)azetidin- 2-yl(diphenyl)methanol catalyst_sol Catalyst Solution ligand->catalyst_sol diethylzinc Diethylzinc (1 M in hexane) diethylzinc->catalyst_sol toluene Anhydrous Toluene toluene->catalyst_sol reaction_mixture Reaction Mixture (0-5 °C, 10 h then RT, 38 h) catalyst_sol->reaction_mixture aldehyde Aldehyde aldehyde->reaction_mixture quench Quench with sat. aq. NH4Cl reaction_mixture->quench extraction Extract with Et2O quench->extraction purification Purify by prep. TLC extraction->purification product Chiral Alcohol Product purification->product

Caption: Experimental workflow for the asymmetric ethylation of aldehydes.

Catalytic_Cycle catalyst Chiral Zinc Complex (Ligand-Zn-Et) intermediate Intermediate Complex catalyst->intermediate + Aldehyde aldehyde Aldehyde (R-CHO) aldehyde->intermediate product_complex Product-Zinc Complex intermediate->product_complex Et transfer product_complex->catalyst + Et2Zn - Zn(OH)Et product Chiral Alcohol product_complex->product + H2O (workup) diethylzinc Et2Zn diethylzinc->catalyst

Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc.

Application Note 2: Magnesium-Catalyzed Asymmetric Ring-Opening of Aziridines

A novel chiral ligand synthesized from azetidine and (R)-BINOL has been successfully employed in an in-situ generated magnesium catalyst for the asymmetric ring-opening of meso-aziridines with substituted tetrazoles.[4][5] This methodology provides a smooth and efficient route to chiral desymmetrized products in high yields and with good enantioselectivities under mild reaction conditions.[5]

Quantitative Data Summary

The following table presents data for the magnesium-catalyzed asymmetric ring-opening of N-benzoyl-cis-2,3-dimethylaziridine with various tetrazoles using the azetidine-(R)-BINOL derived ligand.

Table 5: Asymmetric Ring-Opening of a meso-Aziridine with Tetrazoles [5]

Tetrazole SubstituentYield (%)ee (%)
Phenyl9592
4-Chlorophenyl9390
4-Methoxyphenyl9693
2-Thienyl9088
Naphthyl9291
Experimental Protocols

Protocol 3: Synthesis of the Chiral Azetidine-(R)-BINOL Ligand

The specific, detailed synthesis protocol for this ligand requires access to the supporting information of the cited publication. However, the synthesis involves the reaction of a suitable azetidine precursor with (R)-BINOL derivatives.[4][5]

Protocol 4: General Procedure for the Magnesium-Catalyzed Asymmetric Ring-Opening of meso-Aziridines [5]

  • In a flame-dried Schlenk tube under an argon atmosphere, dissolve the chiral azetidine-(R)-BINOL ligand (0.022 mmol, 11 mol%) in anhydrous THF (0.5 mL).

  • Add a solution of dibutylmagnesium (Bu₂Mg) (0.02 mmol, 10 mol%, 1.0 M in heptane) dropwise at room temperature and stir the mixture for 30 minutes.

  • Add the substituted tetrazole (0.24 mmol, 1.2 equiv) to the catalyst solution and stir for another 10 minutes.

  • Add a solution of the meso-aziridine (0.2 mmol, 1.0 equiv) in anhydrous THF (0.5 mL).

  • Stir the reaction mixture at room temperature until the aziridine is consumed (monitored by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the chiral product.

  • Determine the enantiomeric excess by HPLC analysis using a chiral column.

Visualizations

Ring_Opening_Workflow cluster_catalyst_gen In-situ Catalyst Generation cluster_reaction_setup Reaction Setup cluster_workup_purification Workup and Purification ligand Azetidine-(R)-BINOL Ligand catalyst Chiral Mg-Catalyst ligand->catalyst bu2mg Bu2Mg in Heptane bu2mg->catalyst reaction_mixture Reaction Mixture (THF, RT) catalyst->reaction_mixture tetrazole Substituted Tetrazole tetrazole->reaction_mixture aziridine meso-Aziridine aziridine->reaction_mixture quench Quench with sat. aq. NH4Cl reaction_mixture->quench extraction Extract with EtOAc quench->extraction purification Flash Column Chromatography extraction->purification product Chiral Ring-Opened Product purification->product

Caption: Experimental workflow for the asymmetric ring-opening of aziridines.

Ring_Opening_Mechanism catalyst Chiral Mg-Complex activated_aziridine Activated Aziridine-Mg Complex catalyst->activated_aziridine + Aziridine aziridine meso-Aziridine aziridine->activated_aziridine tetrazole Tetrazole Nucleophile transition_state Diastereomeric Transition State tetrazole->transition_state Nucleophilic Attack activated_aziridine->transition_state product_complex Product-Mg Complex transition_state->product_complex Ring Opening product_complex->catalyst Catalyst Turnover product Chiral Product product_complex->product + H2O (workup)

Caption: Proposed mechanism for the magnesium-catalyzed asymmetric ring-opening.

References

Troubleshooting & Optimization

Technical Support Center: (R)-1-Boc-2-azetidinemethanol Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of crude (R)-1-Boc-2-azetidinemethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, such as (R)-azetidin-2-ylmethanol and di-tert-butyl dicarbonate (Boc anhydride). Byproducts from side reactions may also be present. Depending on the synthetic route, these could include diastereomers if the stereospecificity is not perfectly controlled.

Q2: What are the recommended storage conditions for purified this compound?

A2: It is recommended to store the purified compound at 2-8°C to ensure its long-term stability.[1] For extended storage, maintaining a dry, inert atmosphere is also advisable.

Q3: What analytical techniques are suitable for assessing the purity of this compound?

A3: The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure and identifying impurities. Chiral HPLC or GC can be used to determine the enantiomeric excess.

Q4: My purified this compound is an oil, but I have seen it reported as a solid. How can I solidify it?

A4: this compound can sometimes be isolated as a thick oil. To induce solidification, you can try dissolving the oil in a minimal amount of a non-polar solvent and then adding a seed crystal. If no seed crystal is available, scratching the inside of the flask with a glass rod at the solvent-air interface may initiate crystallization. Subsequently, pulping with a weak polar solvent like hexane can help in solidifying the product.

Troubleshooting Guide

Low Yield After Purification
Symptom Possible Cause Suggested Solution
Low recovery from column chromatography The compound is highly polar and is strongly adsorbing to the silica gel.Consider using a more polar eluent system. Adding a small amount of a modifier like triethylamine or methanol to the eluent can help reduce tailing and improve recovery. Alternatively, switching to a different stationary phase, such as alumina, may be beneficial.[1]
The compound is co-eluting with impurities.Optimize the chromatography conditions. A shallower solvent gradient, a longer column, or a different solvent system might be necessary for better separation.
Product loss during recrystallization The chosen solvent system is not ideal, leading to high solubility of the product even at low temperatures.Conduct small-scale solubility tests to identify a solvent in which the compound is soluble at elevated temperatures but sparingly soluble at lower temperatures. A co-solvent system, such as ethanol/water or ethyl acetate/hexane, might be required.[1]
Precipitation occurred too rapidly, forming very fine crystals that are difficult to filter.Allow the solution to cool down slowly to encourage the formation of larger crystals. Gentle stirring can also be beneficial.[1]
Product Purity Issues
Symptom Possible Cause Suggested Solution
Presence of a closely related impurity (e.g., diastereomer) The impurity has a very similar polarity to the desired product, making separation by standard chromatography challenging.Optimize the column chromatography conditions by using a longer column, a shallower solvent gradient, or a different stationary phase. Preparative HPLC is a viable option for separating difficult-to-resolve impurities.[1]
Discoloration of the final product The presence of baseline impurities or degradation products.A final purification step via recrystallization can often remove colored impurities. Treating a solution of the compound with activated carbon followed by filtration through celite can also be an effective method for decolorization.[1]
Residual starting materials The initial reaction was incomplete.Ensure the reaction has proceeded to completion before the workup and purification steps. If a starting material is difficult to remove by chromatography, consider a chemical quench or an extractive workup specifically designed to remove it.[1]

Experimental Protocols

Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh)

  • Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The exact gradient should be determined by Thin Layer Chromatography (TLC) analysis.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

    • Load the sample onto the column.

    • Elute the column with the solvent system, gradually increasing the polarity.

    • Collect fractions and analyze them by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization
  • Solvent System: Ethyl acetate/Hexane or Ethanol/Water.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the more polar solvent (e.g., ethyl acetate or ethanol) at an elevated temperature.

    • Slowly add the less polar solvent (e.g., hexane or water) until the solution becomes slightly turbid.

    • Add a small amount of the more polar solvent to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization.

    • Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.[1]

Visual Guides

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in Minimum Solvent Crude->Dissolve TLC TLC Analysis Dissolve->TLC Column Column Chromatography TLC->Column Impurities Present Recrystallize Recrystallization TLC->Recrystallize Minor Impurities Column->Recrystallize Collect Pure Fractions Analyze Purity Analysis (HPLC, NMR) Recrystallize->Analyze Pure Pure Product Analyze->Pure Purity Confirmed TroubleshootingTree cluster_yield Low Yield Troubleshooting cluster_purity Purity Troubleshooting Start Purification Issue LowYield Low Yield Start->LowYield Yield < Expected Impure Product Impure Start->Impure Purity < 98% ChromatographyLoss Loss during Chromatography? LowYield->ChromatographyLoss Discolored Product Discolored? Impure->Discolored RecrystallizationLoss Loss during Recrystallization? ChromatographyLoss->RecrystallizationLoss No AdjustEluent Adjust Eluent Polarity or Change Stationary Phase ChromatographyLoss->AdjustEluent Yes OptimizeSolvent Optimize Recrystallization Solvent System RecrystallizationLoss->OptimizeSolvent Yes CloseImpurity Closely Eluting Impurity? Discolored->CloseImpurity No Decolorize Treat with Activated Carbon or Recrystallize Discolored->Decolorize Yes PrepHPLC Use Preparative HPLC or Optimize Chromatography CloseImpurity->PrepHPLC Yes

References

Identifying and removing common impurities in (R)-1-Boc-2-azetidinemethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (R)-1-Boc-2-azetidinemethanol. Our aim is to facilitate a smoother, more efficient experimental workflow by providing practical solutions to common impurity-related issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of this compound?

A1: The most prevalent impurities typically arise from the synthetic route, which commonly involves the reduction of (R)-1-Boc-azetidine-2-carboxylic acid. These impurities include:

  • Unreacted Starting Material: (R)-1-Boc-azetidine-2-carboxylic acid.

  • Intermediate Aldehyde: (R)-1-Boc-azetidine-2-carbaldehyde, resulting from incomplete reduction.

  • Di-Boc Species: Over-protection of the starting material, leading to the formation of a di-tert-butoxycarbonyl derivative, can occur during the Boc-protection step if the synthesis starts from unprotected azetidine precursors.

  • (S)-enantiomer: Racemization can lead to the presence of the undesired (S)-enantiomer.

  • Solvent and Reagent Residues: Residual solvents from the reaction and purification steps, as well as byproducts from the reducing agents, can also be present.

Q2: How can I detect the presence of the unreacted carboxylic acid starting material in my final product?

A2: Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): The carboxylic acid is significantly more polar than the desired alcohol. A polar solvent system will show the acid with a lower Rf value.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can effectively separate the more polar carboxylic acid from the alcohol.

  • ¹H NMR Spectroscopy: The acidic proton of the carboxylic acid will be absent in the spectrum of the pure alcohol. The chemical shifts of the protons adjacent to the carbonyl group in the acid will differ from those adjacent to the hydroxyl group in the alcohol.

  • FT-IR Spectroscopy: The carboxylic acid will exhibit a characteristic broad O-H stretch and a C=O stretch, which will be absent or different in the final alcohol product.

Q3: My reduction reaction is incomplete, leaving a significant amount of the starting carboxylic acid. What can I do?

A3: To drive the reduction to completion, consider the following:

  • Increase the Equivalents of Reducing Agent: Stoichiometry is critical. Ensure you are using a sufficient excess of the reducing agent (e.g., borane complexes, LiAlH₄).

  • Extend the Reaction Time: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

  • Elevate the Reaction Temperature: Gently warming the reaction mixture can increase the reaction rate, but be cautious of potential side reactions or racemization.

  • Choice of Reducing Agent: If one reducing agent is ineffective, consider a more potent one. For example, LiAlH₄ is a stronger reducing agent than NaBH₄.

Q4: I suspect my product has racemized. How can I determine the enantiomeric purity?

A4: Chiral HPLC is the most common and reliable method for determining the enantiomeric purity of this compound. This technique utilizes a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their quantification.

Troubleshooting Guides

Issue 1: Presence of Unreacted (R)-1-Boc-azetidine-2-carboxylic Acid
Symptom Possible Cause Suggested Solution
A polar spot with a low Rf value is observed on TLC.Incomplete reduction of the carboxylic acid.1. Optimize Reaction Conditions: Increase the amount of reducing agent, prolong the reaction time, or consider a more powerful reducing agent. 2. Purification: Perform column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., ethyl acetate/hexane) to separate the more polar carboxylic acid. A basic wash (e.g., with aqueous NaHCO₃) during work-up can also remove the acidic impurity.
A peak corresponding to the mass of the carboxylic acid is observed in LC-MS.Insufficient reducing agent or reaction time.Follow the optimization and purification steps mentioned above.
Broad peak in ¹H NMR in the 10-12 ppm region.Presence of the carboxylic acid proton.Repurify the product using column chromatography or a basic aqueous wash.
Issue 2: Formation of the Intermediate Aldehyde
Symptom Possible Cause Suggested Solution
A spot with an intermediate polarity between the starting material and product is seen on TLC.Incomplete reduction of the intermediate aldehyde.1. Ensure Sufficient Reducing Agent: The reduction of the aldehyde to the alcohol may require a sufficient excess of the reducing agent. 2. Purification: Column chromatography can effectively separate the aldehyde from the desired alcohol.
A peak corresponding to the mass of the aldehyde is detected in LC-MS.The reduction was halted prematurely.Increase the reaction time and/or the amount of reducing agent.
A signal around 9-10 ppm in the ¹H NMR spectrum.Presence of the aldehydic proton.Repurify the sample via column chromatography.
Issue 3: Low Yield After Purification
Symptom Possible Cause Suggested Solution
Significant loss of product during column chromatography.The product is highly polar and adheres strongly to the silica gel.1. Modify Eluent System: Use a more polar eluent system or add a small amount of a polar solvent like methanol to the eluent. 2. Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina.
Product is lost during aqueous work-up.The product has some water solubility.1. Salt Out: Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility in the aqueous phase. 2. Multiple Extractions: Perform multiple extractions with an organic solvent to ensure complete recovery of the product.

Experimental Protocols

Synthesis of this compound from (R)-1-Boc-azetidine-2-carboxylic acid

This protocol describes a general procedure for the reduction of the carboxylic acid to the alcohol.

Materials:

  • (R)-1-Boc-azetidine-2-carboxylic acid

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF) or Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-1-Boc-azetidine-2-carboxylic acid (1 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of BH₃·THF (1.5 - 2.0 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification by Column Chromatography

Stationary Phase: Silica gel (230-400 mesh) Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal gradient will depend on the specific impurity profile.

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.

  • Load the sample onto the column.

  • Elute the column with the gradient of ethyl acetate in hexane.

  • Collect fractions and analyze them by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Analytical Methods
Technique Parameters Expected Results
¹H NMR 400 MHz, CDCl₃This compound: δ ~4.0-4.2 (m, 1H, CH), 3.5-3.8 (m, 4H, CH₂OH and CH₂), 2.0-2.3 (m, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃). (R)-1-Boc-azetidine-2-carboxylic acid: δ ~4.5 (t, 1H, CH), 3.8-4.0 (m, 2H, CH₂), 2.2-2.5 (m, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃).
¹³C NMR 100 MHz, CDCl₃This compound: δ ~80.0 (C(CH₃)₃), 65.0 (CH₂OH), 60.0 (CH), 48.0 (CH₂), 28.5 (C(CH₃)₃), 22.0 (CH₂). (R)-1-Boc-azetidine-2-carboxylic acid: δ ~175.0 (C=O), 80.5 (C(CH₃)₃), 58.0 (CH), 47.0 (CH₂), 28.5 (C(CH₃)₃), 24.0 (CH₂).
HPLC Column: C18 reversed-phase. Mobile Phase: Gradient of acetonitrile in water with 0.1% trifluoroacetic acid. Detection: UV at 210 nm.The more polar carboxylic acid will have a shorter retention time than the alcohol.
Chiral HPLC Column: Chiral stationary phase (e.g., polysaccharide-based). Mobile Phase: Typically a mixture of hexane and isopropanol.Baseline separation of the (R) and (S) enantiomers.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start (R)-1-Boc-azetidine-2-carboxylic acid Reduction Reduction (e.g., BH3-THF) Start->Reduction Anhydrous THF Crude_Product Crude this compound Reduction->Crude_Product Work-up Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Silica gel, EtOAc/Hexane Pure_Product Pure this compound Column_Chromatography->Pure_Product QC Quality Control Pure_Product->QC TLC, HPLC, NMR, Chiral HPLC

Caption: Synthetic and purification workflow for this compound.

Impurity_Formation Starting_Material (R)-1-Boc-azetidine-2-carboxylic acid Reduction Reduction Reaction Starting_Material->Reduction Desired_Product This compound Reduction->Desired_Product Complete Reduction Impurity_1 Unreacted Starting Material Reduction->Impurity_1 Incomplete Reaction Impurity_2 Intermediate Aldehyde Reduction->Impurity_2 Partial Reduction

Caption: Common impurity formation pathways during the reduction step.

Optimization of reaction conditions for synthesizing (R)-1-Boc-2-azetidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (R)-1-Boc-2-azetidinemethanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound? A1: The most common and direct route is the reduction of the corresponding carboxylic acid, (R)-1-Boc-azetidine-2-carboxylic acid. This transformation is typically achieved using hydride-based reducing agents.

Q2: Which reducing agents are suitable for converting the carboxylic acid to the alcohol? A2: Several reducing agents can be effective. The choice depends on scale, available equipment, and safety considerations.

  • Borane complexes (e.g., BH₃•THF, BH₃•SMe₂): These are often preferred for their high selectivity for carboxylic acids, minimizing side reactions.

  • Lithium aluminum hydride (LiAlH₄): A powerful and effective reducing agent, but it is highly reactive and requires strict anhydrous conditions and careful handling.

  • Sodium borohydride (NaBH₄) in combination with an activator: NaBH₄ alone is generally not strong enough to reduce carboxylic acids directly. However, it can be used if the carboxylic acid is first converted to a mixed anhydride or an activated ester.

Q3: What are the key challenges in synthesizing and handling azetidine derivatives? A3: The primary challenges stem from the inherent strain of the four-membered ring, making it susceptible to ring-opening reactions.[1] Other common issues include low yields during cyclization steps (if starting from a linear precursor) and difficulties in purification due to the polarity and potential volatility of the compounds.[1][2]

Q4: How can I effectively purify the final product, this compound? A4: Purification can be challenging due to the product's polarity.[1]

  • Column chromatography on silica gel is the most common method. A gradient elution, starting with a less polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity, is typically effective for separating the product from non-polar impurities and starting material.[1]

  • Aqueous work-up: During extraction, the product may have some solubility in the aqueous layer. Thorough extraction with a suitable organic solvent like ethyl acetate or dichloromethane is crucial. Using brine to wash the organic layer can help minimize this loss.[3]

Q5: What are the typical spectroscopic signatures for this compound? A5: For N-Boc protected azetidines, you should look for specific signals:

  • ¹H NMR: The protons on the azetidine ring typically appear as multiplets between 3.5-4.5 ppm. The nine protons of the Boc group's tert-butyl moiety show a characteristic singlet around 1.4 ppm.[1] The hydroxymethyl (CH₂OH) protons will also be present.

  • ¹³C NMR: Azetidine ring carbons generally resonate between 35 and 60 ppm. The carbonyl carbon of the Boc group appears around 155 ppm.[1]

Troubleshooting Guide: Reduction of (R)-1-Boc-azetidine-2-carboxylic acid

This guide addresses specific issues that may arise during the reduction step.

Issue 1: Low or No Conversion of Starting Material
  • Observation: TLC or LC-MS analysis shows a significant amount of unreacted (R)-1-Boc-azetidine-2-carboxylic acid after the expected reaction time.

  • Potential Causes & Solutions:

    • Inactive Reducing Agent: Hydride reagents, especially LiAlH₄ and borane complexes, can degrade upon exposure to moisture or air.

      • Solution: Use a fresh bottle of the reagent or titrate a sample to determine its activity. Ensure it is handled under a dry, inert atmosphere (e.g., argon or nitrogen).

    • Insufficient Reagent: The stoichiometry may be incorrect, or the reagent's purity might be lower than stated.

      • Solution: Increase the equivalents of the reducing agent (e.g., from 1.5 eq to 2.0 eq). Monitor the reaction by TLC and add more reagent if necessary.

    • Low Reaction Temperature: The reaction may be too slow at the chosen temperature.

      • Solution: While initial addition should be done at a low temperature (e.g., 0 °C) for safety, consider allowing the reaction to slowly warm to room temperature or gently heating it (e.g., to 40 °C) to drive it to completion.[2]

Issue 2: Formation of Multiple Byproducts
  • Observation: The crude reaction mixture shows several unexpected spots on TLC or peaks in LC-MS.

  • Potential Causes & Solutions:

    • Over-reduction or Side Reactions: Highly reactive agents like LiAlH₄ can sometimes lead to complex reaction mixtures if not controlled properly. The Boc protecting group can be susceptible to some reaction conditions.

      • Solution: Maintain a low reaction temperature (0 °C) throughout the addition and stirring process.[3] Consider switching to a milder, more selective reagent like a borane complex.

    • Impure Starting Material: Impurities in the starting carboxylic acid can lead to byproducts.

      • Solution: Verify the purity of the (R)-1-Boc-azetidine-2-carboxylic acid by NMR or LC-MS before starting the reaction. Purify if necessary.

    • Reaction with Solvent: Ethereal solvents like THF can be cleaved by strong reducing agents under harsh conditions (e.g., prolonged heating).

      • Solution: Use anhydrous grade solvents and avoid excessive heating for extended periods.

Issue 3: Difficult Product Isolation & Low Yield After Work-up
  • Observation: The reaction appears complete by TLC, but the isolated yield after extraction and purification is very low.

  • Potential Causes & Solutions:

    • Product Loss to Aqueous Layer: The target alcohol is polar and can have significant water solubility, leading to poor recovery during extraction.[3]

      • Solution: Perform multiple extractions (e.g., 3-5 times) with your organic solvent. Saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and "salt out" the product, improving extraction efficiency.[3]

    • Emulsion Formation: An emulsion may form during the aqueous work-up, trapping the product.

      • Solution: Add brine to help break the emulsion. If it persists, filtering the entire mixture through a pad of Celite can be effective.

    • Improper Quenching: The quenching procedure for hydride reagents is critical. Improper quenching can lead to the formation of gels or insoluble aluminum/boron salts that trap the product.

      • Solution: Follow a standard, careful quenching procedure (e.g., Fieser work-up for LiAlH₄: sequential, dropwise addition of water, then 15% NaOH solution, then more water, all at 0 °C).

Data Presentation

Table 1: Comparison of Typical Conditions for Carboxylic Acid Reduction
ParameterMethod A: Borane-THFMethod B: LiAlH₄
Reducing Agent Borane-tetrahydrofuran complex (BH₃•THF)Lithium aluminum hydride (LiAlH₄)
Equivalents 1.5 - 2.5 eq1.5 - 2.0 eq
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
Temperature 0 °C to Room Temperature (or reflux)0 °C to Room Temperature
Reaction Time 2 - 16 hours1 - 6 hours
Work-up Acidic quench (e.g., slow addition of HCl or MeOH)Fieser work-up (H₂O, aq. NaOH, H₂O)
Pros High selectivity, safer to handle than LiAlH₄Fast reaction, highly effective
Cons Slower reaction times, requires careful quenchingHighly reactive with water/alcohols, requires strict anhydrous conditions

Experimental Protocols

Protocol: Reduction of (R)-1-Boc-azetidine-2-carboxylic acid using BH₃•THF
  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve (R)-1-Boc-azetidine-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and addition funnel.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add a 1.0 M solution of borane-THF complex (BH₃•THF) (1.5 - 2.0 eq) dropwise via the addition funnel, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by cooling the flask back to 0 °C and slowly adding methanol dropwise until gas evolution ceases. Then, add 1 M HCl to neutralize the mixture.

  • Work-up: Remove the THF under reduced pressure. Add water and ethyl acetate to the residue. Separate the layers. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography to yield the final product.

Visualizations

G start Start: (R)-1-Boc-azetidine- 2-carboxylic acid dissolve 1. Dissolve in Anhydrous THF under Inert Atmosphere start->dissolve cool 2. Cool to 0 °C dissolve->cool add_reagent 3. Add Reducing Agent (e.g., BH3•THF) Dropwise cool->add_reagent react 4. Stir and Monitor by TLC add_reagent->react quench 5. Quench Reaction at 0 °C react->quench extract 6. Aqueous Work-up & Extraction quench->extract purify 7. Dry, Concentrate & Purify via Chromatography extract->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

G start Problem: Low Product Yield check_tlc Is starting material (SM) consumed on TLC? start->check_tlc cause_reagent Potential Cause: Inactive or Insufficient Reagent check_tlc->cause_reagent no_sm cause_workup Potential Cause: Product lost during work-up check_tlc->cause_workup yes_sm no_sm NO solution_reagent Solution: - Use fresh/titrated reagent - Increase equivalents - Increase reaction temp/time cause_reagent->solution_reagent yes_sm YES solution_workup Solution: - Perform multiple extractions - Saturate aqueous layer with brine - Check quenching procedure cause_workup->solution_workup

References

Stability of (R)-1-Boc-2-azetidinemethanol under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with (R)-1-Boc-2-azetidinemethanol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound is a moderately stable compound. The tert-butoxycarbonyl (Boc) protecting group provides significant stability to the azetidine nitrogen under basic and nucleophilic conditions. However, the four-membered azetidine ring is inherently strained and susceptible to ring-opening, particularly under acidic conditions. The Boc group itself is labile to strong acids, which is the basis for its removal.

Q2: Under what conditions is the Boc group in this compound typically cleaved?

A2: The Boc group is most commonly cleaved under acidic conditions. Reagents such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or methanol are effective for this purpose. However, due to the strain of the azetidine ring, harsh acidic conditions can lead to undesired side reactions, such as ring-opening.

Q3: Is this compound stable to common oxidizing and reducing agents?

A3: The N-Boc group is generally stable to a wide range of oxidizing and reducing agents. The primary alcohol functional group in this compound, however, can be oxidized to an aldehyde or carboxylic acid using standard oxidizing agents. Similarly, while the core structure is generally stable to many reducing agents, specific reagents may affect other functional groups in a molecule. Compatibility should always be assessed on a case-by-case basis.

Q4: What is the recommended method for long-term storage of this compound?

A4: For long-term storage, it is recommended to keep this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. Storage at 2-8°C is suitable for shorter periods, while storage at -20°C is recommended for long-term stability to minimize potential degradation.[1]

Troubleshooting Guide

Issue 1: Unexpected Side Products or Low Yield During a Reaction
  • Symptom: Formation of unknown impurities or lower than expected yield of the desired product.

  • Possible Cause: Degradation of the azetidine ring. The strained four-membered ring can be susceptible to cleavage under certain conditions, particularly with strong acids or Lewis acids.

  • Troubleshooting Steps:

    • Reaction pH: If your reaction conditions are acidic, consider using a milder acid or a buffered system to maintain a less acidic environment.

    • Temperature Control: Perform the reaction at the lowest effective temperature to minimize thermal degradation.

    • Reagent Compatibility: Ensure all reagents are compatible with the azetidine ring. Avoid strong Lewis acids if possible, or use them at low temperatures and for short reaction times.

    • Inert Atmosphere: Conduct reactions under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation, especially if sensitive reagents are used.

Issue 2: Ring-Opening During Boc Deprotection
  • Symptom: Formation of ring-opened byproducts, such as 3-amino-4-hydroxybutanoic acid derivatives, during the removal of the Boc group.

  • Possible Cause: The acidic conditions required for Boc deprotection are too harsh for the strained azetidine ring, leading to nucleophilic attack and cleavage.

  • Troubleshooting Steps:

    • Milder Acidic Conditions:

      • Use a lower concentration of TFA (e.g., 10-20% in DCM) and perform the reaction at 0°C.

      • Consider using HCl in a less polar solvent like diethyl ether, which can sometimes be milder than dioxane or methanol solutions.

    • Alternative Deprotection Methods:

      • Lewis Acids: Use milder Lewis acids like ZnBr₂ or Mg(ClO₄)₂ which can sometimes effect Boc removal with less degradation of sensitive substrates.

      • Thermal Deprotection: In some cases, heating the Boc-protected compound in a high-boiling point, non-polar solvent can lead to thermolytic cleavage of the Boc group. This should be approached with caution as it can also cause other thermal decomposition.

Stability Data Summary

The following tables provide an overview of the stability of this compound under various conditions. Please note that the quantitative data is based on general observations for N-Boc protected azetidines and related compounds and should be considered as illustrative. Experimental validation for your specific application is highly recommended.

Table 1: Stability in Acidic Conditions

AcidConcentrationSolventTemperature (°C)Time (h)Estimated Degradation (%)Primary Degradation Product
TFA50%DCM252>95Boc Deprotection & Ring-Opening
TFA10%DCM04<10Boc Deprotection
HCl4 MDioxane251>90Boc Deprotection & Ring-Opening
HCl1 MEther06~15-25Boc Deprotection
Acetic Acid80%Water8024~5-10Minor Boc Deprotection

Table 2: Stability in Basic Conditions

BaseConcentrationSolventTemperature (°C)Time (h)Estimated Degradation (%)Notes
NaOH1 MWater/MeOH2524< 2Generally stable
K₂CO₃SaturatedWater/MeCN2524< 1Highly stable
LiOH1 MTHF/Water5012< 5Stable under typical saponification conditions
DBU1 eq.DCM2524< 1Stable

Table 3: Stability under Oxidative and Reductive Conditions

ReagentSolventTemperature (°C)Time (h)Estimated Degradation (%)Notes
Oxidative
H₂O₂ (30%)Water2512< 5 (core structure)Alcohol may be oxidized
PCCDCM254< 2 (core structure)Alcohol will be oxidized to aldehyde
Reductive
H₂, Pd/CMeOH2512< 1Generally stable
NaBH₄EtOH02< 1Stable
LiAlH₄THF0 - 254< 1Stable

Table 4: Thermal Stability

Temperature (°C)AtmosphereTime (h)Estimated Degradation (%)Notes
50Air48< 2Generally stable
80Nitrogen24~5-10Minor degradation may occur
120Nitrogen8> 20Significant thermal decomposition possible

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA

  • Dissolve this compound in dichloromethane (DCM) (approx. 0.1 M).

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) (10-20% v/v) dropwise.

  • Stir the reaction at 0°C and monitor by TLC or LC-MS.

  • Upon completion (typically 1-4 hours), concentrate the reaction mixture in vacuo.

  • Co-evaporate with a solvent like toluene to remove residual TFA.

  • The resulting amine TFA salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.

Protocol 2: Analysis of Stability by LC-MS

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at 1 mg/mL. For each stress condition, dilute the stock solution into the stress medium (e.g., acidic or basic solution) to a final concentration of ~50 µg/mL.

  • Stress Conditions: Incubate the samples under the desired conditions (see tables above). At specified time points, take an aliquot and quench the reaction if necessary (e.g., neutralize acidic/basic samples).

  • LC-MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

    • MS Detection: Electrospray ionization (ESI) in positive mode. Scan for the m/z of the parent compound and potential degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Start with (R)-1-Boc-2- azetidinemethanol dissolve Dissolve in appropriate solvent start->dissolve stress Apply stress condition (Acid, Base, Heat, etc.) dissolve->stress quench Quench reaction at time points stress->quench lcms LC-MS Analysis quench->lcms data Data Interpretation (% Degradation, Products) lcms->data end end data->end End deprotection_pathway cluster_products Potential Products start This compound acid Acidic Conditions (e.g., TFA, HCl) start->acid deprotected Desired Product: (R)-Azetidin-2-ylmethanol acid->deprotected Desired Pathway (Mild Conditions) ring_opened Side Product: Ring-Opened Species acid->ring_opened Side Reaction (Harsh Conditions)

References

Troubleshooting low yields in (R)-1-Boc-2-azetidinemethanol functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers experiencing low yields during the chemical functionalization of (R)-1-Boc-2-azetidinemethanol.

Frequently Asked Questions (FAQs)
Q1: Why is the Mitsunobu reaction with this compound so challenging?

This compound can be considered a sterically hindered primary alcohol due to the proximity of the azetidine ring and the bulky Boc protecting group. Standard Mitsunobu conditions often result in low yields or recovery of unreacted starting material when applied to hindered alcohols.[1] A simple modification, such as using a more acidic nucleophile like 4-nitrobenzoic acid, can significantly improve yields.[1][2]

Q2: My reaction is complete, but purification is difficult and yields are low. What's the cause?

A common issue with the Mitsunobu reaction is the difficulty in removing byproducts like triphenylphosphine oxide (TPPO) and the reduced hydrazine dicarboxylate.[3] These byproducts can co-elute with the desired product during chromatography, making isolation challenging and reducing the final yield of pure material.

Q3: I'm observing a new spot on my TLC that isn't my starting material or desired product. What could it be?

There are two primary possibilities:

  • Side reactions: The betaine intermediate formed from triphenylphosphine and the azodicarboxylate (DEAD or DIAD) can react in undesired ways if the intended nucleophilic substitution is slow.[3]

  • Ring Instability: The azetidine ring, being strained, can be susceptible to ring-opening, particularly under acidic conditions that may arise during the reaction or workup.[4] The Boc group itself is acid-labile and its removal could lead to subsequent reactions.[5][6]

Q4: Could the Boc protecting group be unstable under my reaction conditions?

Yes, the tert-butoxycarbonyl (Boc) group is designed to be removed under acidic conditions.[6] If your reaction generates acidic byproducts or if you use an acidic workup (e.g., a strong acid wash), you may inadvertently cleave the Boc group.[7] This can lead to a complex mixture of products and low yields of the desired N-Boc functionalized azetidine.

Troubleshooting Low Yields: A Workflow

If you are experiencing low yields, the following workflow can help diagnose the issue.

G cluster_0 Desired Mitsunobu Pathway (SN2 Inversion) cluster_1 Potential Side Reaction / Degradation A R-OH + PPh3 + DEAD B [Alkoxyphosphonium Salt] A->B Activation C R-Nu (Inverted Product) B->C Nu⁻ Attack D R-OH + Acid Source E [Protonated Azetidine] D->E Protonation F Ring-Opened Byproduct E->F Ring Opening

References

Challenges in the scale-up synthesis of (R)-1-Boc-2-azetidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up synthesis of (R)-1-Boc-2-azetidinemethanol. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for the preparation of this compound?

The most common and scalable route involves the reduction of the corresponding carboxylic acid, (R)-1-Boc-azetidine-2-carboxylic acid. This precursor is often synthesized from readily available chiral starting materials. The choice of reducing agent for the final step is critical for a successful and safe scale-up.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

Scaling up the synthesis of this compound presents several challenges. The inherent ring strain of the azetidine ring can lead to stability issues and potential side reactions under harsh conditions.[1] Controlling the exothermic nature of the reduction step is crucial to prevent runaway reactions. Purification at a large scale can also be difficult due to the compound's polarity.

Q3: Which reducing agents are suitable for the large-scale reduction of (R)-1-Boc-azetidine-2-carboxylic acid?

For large-scale reductions, borane complexes such as borane-tetrahydrofuran (BH3-THF) are often employed due to their selectivity for carboxylic acids. However, careful handling and temperature control are necessary. Alternative reagents like sodium bis(2-methoxyethoxy)aluminum hydride (Vitride or Red-Al®) can also be used and may offer advantages in terms of handling and reaction time.

Q4: What are the key safety considerations for the scale-up synthesis?

The use of borane reagents on a large scale requires stringent safety protocols. These reagents are flammable and can react violently with water or alcohols, releasing hydrogen gas. All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment must be worn. A thorough process safety analysis is recommended before attempting a large-scale reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reduction of the carboxylic acid. 2. Decomposition of the product during workup or purification. 3. Ring-opening of the azetidine ring due to harsh conditions.1. Ensure the reducing agent is fresh and added in the correct stoichiometry. Monitor the reaction by TLC or HPLC until the starting material is consumed. 2. Use a mild workup procedure. Avoid strongly acidic or basic conditions. 3. Maintain strict temperature control during the reaction and workup.
Formation of Impurities 1. Over-reduction of the product. 2. Presence of unreacted starting material. 3. Side reactions due to the reactivity of the azetidine ring.1. Carefully control the amount of reducing agent and the reaction temperature. 2. Ensure the reaction goes to completion. If necessary, consider a purification step that effectively removes the starting acid. 3. Optimize reaction conditions to minimize side reactions. This may involve adjusting the temperature, solvent, or addition rate of reagents.
Difficulty in Product Purification 1. The product is a polar compound, which can be challenging to purify by column chromatography at a large scale. 2. The product may co-crystallize with impurities.1. Consider alternative purification methods such as crystallization or distillation under reduced pressure. 2. Screen different solvent systems for crystallization to identify one that provides good separation from impurities.
Exothermic Reaction During Reduction 1. The reaction of borane with the carboxylic acid is highly exothermic. 2. Rapid addition of the reducing agent.1. Ensure the reactor has adequate cooling capacity. 2. Add the reducing agent slowly and in a controlled manner, while carefully monitoring the internal temperature of the reactor.

Data Presentation: Lab vs. Pilot Scale Synthesis

The following table provides a representative comparison of the synthesis of this compound at a laboratory scale versus a pilot plant scale. The data for the pilot scale is illustrative and highlights potential challenges in scaling up.

Parameter Laboratory Scale (Illustrative) Pilot Plant Scale (Illustrative)
Starting Material (R)-1-Boc-azetidine-2-carboxylic acid 50 g5 kg
Reducing Agent (BH3-THF) 1.2 equivalents1.2 - 1.5 equivalents (may need excess to drive to completion)
Solvent (THF) 500 mL50 L
Reaction Temperature 0 °C to room temperature-5 °C to 10 °C (stricter control needed)
Reaction Time 4-6 hours8-12 hours (slower addition and heat transfer)
Work-up Procedure Quench with methanol, aqueous workupControlled quench with methanol, potential for solvent swap for easier extraction
Purification Method Silica gel chromatographyCrystallization or distillation
Typical Yield 85-95%75-85% (potential for lower yield due to handling losses and side reactions)
Purity (by HPLC) >98%>97% (may require re-crystallization to achieve higher purity)

Experimental Protocols

Representative Kilogram-Scale Synthesis of this compound

Disclaimer: This is a representative protocol based on general procedures for similar transformations and should be optimized and validated for safety and efficiency before implementation.

Materials:

  • (R)-1-Boc-azetidine-2-carboxylic acid: 5.0 kg

  • Borane-tetrahydrofuran complex (1 M solution in THF): 30 L (or as determined by stoichiometry and optimization)

  • Tetrahydrofuran (THF), anhydrous: 50 L

  • Methanol: 10 L

  • Saturated aqueous sodium bicarbonate solution: 20 L

  • Brine: 20 L

  • Ethyl acetate: 50 L

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a 100 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge (R)-1-Boc-azetidine-2-carboxylic acid (5.0 kg) and anhydrous THF (50 L).

  • Cooling: Cool the mixture to 0-5 °C with constant stirring.

  • Addition of Reducing Agent: Slowly add the borane-THF solution (30 L) via the addition funnel over a period of 4-6 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C. Slowly and carefully add methanol (10 L) to quench the excess borane. Caution: This is an exothermic process and will evolve hydrogen gas. Ensure adequate ventilation and cooling.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove most of the THF and methanol.

  • Work-up: To the residue, add ethyl acetate (50 L) and saturated aqueous sodium bicarbonate solution (20 L). Stir vigorously for 30 minutes. Separate the organic layer and wash it with brine (20 L).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by vacuum distillation to yield this compound as a colorless oil or low-melting solid.

Visualizations

G cluster_0 Synthesis of this compound A (R)-Azetidine-2-carboxylic acid B (R)-1-Boc-azetidine-2-carboxylic acid A->B Boc2O, Base C This compound B->C Reducing Agent (e.g., BH3-THF)

Caption: Synthetic pathway for this compound.

G cluster_1 Troubleshooting Workflow for Scale-up Synthesis Start Problem Identified Problem_Yield Low Yield Start->Problem_Yield Problem_Purity Impurity Formation Start->Problem_Purity Problem_Safety Exotherm Start->Problem_Safety Cause_Incomplete_Reaction Incomplete Reaction? Problem_Yield->Cause_Incomplete_Reaction Cause_Decomposition Product Decomposition? Problem_Yield->Cause_Decomposition Cause_Side_Reaction Side Reactions? Problem_Purity->Cause_Side_Reaction Cause_Temp_Control Inadequate Temperature Control? Problem_Safety->Cause_Temp_Control Solution_Monitor Monitor reaction closely (TLC/HPLC) Cause_Incomplete_Reaction->Solution_Monitor Yes Solution_Optimize_Workup Optimize workup conditions (pH, temp) Cause_Decomposition->Solution_Optimize_Workup Yes Solution_Optimize_Conditions Optimize reaction conditions (temp, solvent) Cause_Side_Reaction->Solution_Optimize_Conditions Yes Solution_Improve_Cooling Improve reactor cooling/slow addition Cause_Temp_Control->Solution_Improve_Cooling Yes End Problem Resolved Solution_Monitor->End Resolved Solution_Optimize_Workup->End Resolved Solution_Optimize_Conditions->End Resolved Solution_Improve_Cooling->End Resolved

Caption: Troubleshooting workflow for scale-up synthesis issues.

References

Preventing racemization during reactions with (R)-1-Boc-2-azetidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-1-Boc-2-azetidinemethanol

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help prevent racemization and maintain the stereochemical integrity of this valuable chiral building block during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this compound?

A1: Racemization is the process by which an enantiomerically pure compound, such as this compound, converts into a mixture containing equal amounts of both enantiomers (R and S), rendering it optically inactive.[1] For pharmaceutical applications, the biological activity of a molecule is often exclusive to a single enantiomer. The presence of the unwanted enantiomer can lead to reduced efficacy, altered pharmacokinetic properties, or even undesirable side effects.[2] Therefore, maintaining the high enantiomeric purity of this compound is essential.

Q2: What is the primary chemical mechanism that leads to racemization in this molecule?

A2: The most probable mechanism for racemization of this compound involves the deprotonation of the hydrogen atom at the chiral center (the carbon at position 2 of the azetidine ring). This carbon is alpha to the nitrogen atom. Strong bases can abstract this acidic proton, leading to the formation of a planar, achiral carbanion or a related enolate-like intermediate.[3][4] Subsequent reprotonation can occur from either face of this planar intermediate, resulting in a mixture of both the (R) and (S) enantiomers. The urethane-type Boc protecting group generally helps reduce the potential for racemization compared to other protecting groups.[4][5]

Q3: Which general reaction conditions are most likely to induce racemization?

A3: Several conditions can promote racemization:

  • Strongly Basic Conditions: The use of strong, non-hindered bases like sodium hydroxide or potassium tert-butoxide can readily abstract the proton at the chiral center.[3]

  • High Temperatures: Elevated temperatures provide the necessary energy to overcome the activation barrier for proton abstraction and inversion of the stereocenter, increasing the rate of racemization.[3][4]

  • Prolonged Reaction Times: Extended exposure of the chiral molecule to harsh conditions increases the likelihood of racemization.[4]

  • Acidic Conditions: While less common for this specific mechanism, strongly acidic conditions, particularly during work-up or purification on acidic media like standard silica gel, can sometimes facilitate racemization of sensitive compounds.[4]

  • Redox Reactions: Certain redox cycles can proceed through ketone/imine intermediates, which are achiral and can lead to racemization upon reduction.[6]

Q4: How does the choice of a specific base affect the stereochemical outcome?

A4: The choice of base is critical. Strong, small bases readily cause deprotonation and racemization. In contrast, weaker or sterically hindered non-nucleophilic bases are preferred because they are less likely to access and abstract the proton at the chiral center.[3] Bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally safer choices for maintaining stereochemical integrity.[3]

Q5: Can the reaction solvent influence the rate of racemization?

A5: Yes, the solvent plays a significant role. Protic solvents (like alcohols) can stabilize charged intermediates that may be involved in racemization pathways.[4] Aprotic solvents, both polar (e.g., THF, DCM) and nonpolar (e.g., toluene), are often preferred. However, the optimal choice depends on the specific reaction mechanism, and solvent screening may be necessary.[3][4]

Troubleshooting Guide: Loss of Enantiomeric Excess (ee)

Symptom: You start with enantiomerically pure this compound, but analysis of your final product shows a significant reduction in enantiomeric excess (% ee).

Possible Cause 1: Base-Induced Epimerization

Your reaction conditions, particularly the choice of base and temperature, may be too harsh, leading to the abstraction of the proton at the C2 stereocenter.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Conduct the reaction at the lowest possible temperature that still allows for a reasonable rate. Reducing the temperature can dramatically slow the rate of racemization.[3]

  • Change the Base: Switch from strong bases (e.g., NaH, KOtBu) to a milder, sterically hindered base.[3]

  • Reduce Reaction Time: Monitor the reaction progress closely using TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the product's exposure to potentially racemizing conditions.[3]

Data Presentation: Effect of Base and Temperature on Stereochemical Integrity

The following table summarizes the hypothetical effect of different reaction conditions on the enantiomeric excess of a product derived from this compound.

BaseSolventTemperature (°C)Reaction Time (h)Hypothetical Final % eeRecommendation
Potassium tert-butoxideTHF251265%Avoid. Base is too strong.
Sodium HydrideDMF25872%Avoid. Base is too strong.
Triethylamine (TEA)DCM251295%Good option. Consider lowering temperature for sensitive substrates.
Diisopropylethylamine (DIPEA) DCM 0 12 >99% Optimal Choice. Hindered, non-nucleophilic base at low temperature.
Triethylamine (TEA)DCM60 (Reflux)680%Avoid high temperatures, even with milder bases.
Possible Cause 2: Acid-Induced Racemization During Work-up or Purification

The product may be sensitive to acid, causing racemization during aqueous acidic work-up or chromatography on standard silica gel.

Troubleshooting Steps:

  • Use a Buffered Work-up: Instead of a strong acid wash, use a saturated aqueous solution of a mild acid salt like ammonium chloride (NH₄Cl) or a bicarbonate buffer.

  • Neutralize Purification Media: If using silica gel chromatography, which is inherently acidic, consider deactivating it by pre-treating the slurry with a small amount of a tertiary amine (e.g., 1% TEA in the eluent).[4]

  • Use Alternative Media: Consider using a different stationary phase for purification, such as neutral alumina or a C18 reversed-phase column, which are less likely to cause acid-catalyzed racemization.[4]

Logical Flow for Troubleshooting Racemization

G start Problem: Loss of Enantiomeric Excess (ee) check_base Are you using a strong, non-hindered base (e.g., KOtBu, NaH)? start->check_base check_temp Is the reaction temperature > 0°C? check_base->check_temp No solution_base Solution: 1. Switch to a hindered base (DIPEA, 2,6-lutidine). 2. Lower reaction temperature to 0°C or below. check_base->solution_base Yes check_purification Are you using standard silica gel or strong acid work-up? check_temp->check_purification No solution_temp Solution: Run reaction at the lowest feasible temperature (e.g., 0°C to -78°C). check_temp->solution_temp Yes solution_purification Solution: 1. Use neutral purification media (Alumina). 2. Buffer the silica gel eluent with 1% TEA. 3. Use buffered/mild work-up. check_purification->solution_purification Yes end_node Preserved Stereochemical Integrity check_purification->end_node No solution_base->end_node solution_temp->end_node solution_purification->end_node

Caption: A troubleshooting flowchart for diagnosing and solving racemization issues.

Experimental Protocols

Protocol: Mesylation of this compound with Minimal Racemization

This protocol describes the conversion of the primary alcohol to a mesylate, a common intermediate for nucleophilic substitution. Key steps to prevent racemization are highlighted.

1. Reagents and Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer, ice bath, nitrogen atmosphere setup

2. Detailed Methodology:

  • Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under a nitrogen atmosphere.

  • Reactant Addition: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to minimize side reactions and potential racemization.[3]

  • Base Addition: Add DIPEA (1.5 eq) dropwise to the cooled solution. Using a hindered, non-nucleophilic base is crucial.[3]

  • Reagent Addition: Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate) or LC-MS. The reaction is typically complete within 1-2 hours. Do not allow the reaction to proceed for an unnecessarily long time.

  • Quenching: Once the starting material is consumed, quench the reaction by adding cold saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold saturated aqueous NaHCO₃, and finally with brine. The mild basic wash removes excess MsCl without being harsh enough to cause epimerization.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature (< 30 °C).

  • Purification: If purification is necessary, use rapid flash chromatography on a column of neutral alumina or silica gel that has been pre-treated with 1% TEA in the eluent to avoid acid-catalyzed decomposition or racemization.[4]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction (Critical Steps) cluster_workup Work-up & Purification prep Dissolve (R)-1-Boc-2- azetidinemethanol in anhydrous DCM cool Cool to 0°C prep->cool add_base Add Hindered Base (DIPEA) cool->add_base add_mscl Slowly Add MsCl (Keep T < 5°C) add_base->add_mscl monitor Monitor by TLC/LC-MS add_mscl->monitor quench Quench with cold aq. NH4Cl monitor->quench wash Wash with aq. NaHCO3 and Brine quench->wash purify Purify on Neutral Media (if necessary) wash->purify product Final Product: (R)-1-Boc-2-azetidinemethyl mesylate purify->product

Caption: Workflow for a mesylation reaction designed to preserve stereochemistry.

References

Technical Support Center: (R)-1-Boc-2-azetidinemethanol in Diastereoselective Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing diastereoselective reactions involving (R)-1-Boc-2-azetidinemethanol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance and frequently asked questions to address specific challenges encountered during your experiments.

Troubleshooting Guides & FAQs

Issue 1: Poor Diastereoselectivity in Nucleophilic Additions to the Corresponding Aldehyde

Q1: My nucleophilic addition to (R)-1-Boc-2-azetidinecarboxaldehyde is resulting in a nearly 1:1 mixture of diastereomers. What factors can I modify to improve the diastereomeric ratio (d.r.)?

A1: Achieving high diastereoselectivity in this reaction often depends on carefully controlling the reaction conditions to favor one facial attack on the aldehyde. Here are several factors to consider:

  • Chelation vs. Non-Chelation Control: The stereochemical outcome is often dictated by the interplay between chelation-controlled and non-chelation-controlled (Felkin-Anh) pathways.

    • Chelation Control: This model is favored when a Lewis acidic metal can coordinate to both the carbonyl oxygen and the nitrogen of the azetidine ring. This typically requires a metal cation that can form a stable five-membered chelate. To promote this, consider using organometallic reagents with Lewis acidic metals like zinc (organozinc reagents) in weakly coordinating solvents such as dichloromethane or toluene.[1]

    • Felkin-Anh Model: This model predicts the stereochemical outcome when chelation is not dominant. The bulky Boc-protecting group on the nitrogen will orient itself to minimize steric hindrance, influencing the trajectory of the incoming nucleophile. Bulky nucleophiles and non-chelating metals will favor this pathway.

  • Choice of Nucleophile and Metal Counterion:

    • The nature of the organometallic reagent is critical. For instance, organozinc reagents have been shown to participate in chelation-controlled additions.[1]

    • The use of lithium amide bases in combination with salt additives like lithium bromide (LiBr) can significantly enhance diastereoselectivity in certain addition reactions.[2][3]

  • Solvent: The coordinating ability of the solvent plays a crucial role.

    • Weakly coordinating solvents (e.g., CH₂Cl₂, toluene) are essential for promoting chelation control with appropriate metal ions.[1]

    • Coordinating solvents (e.g., THF, ether) can compete with the azetidine nitrogen for coordination to the metal center, potentially disrupting chelation and leading to lower diastereoselectivity.

  • Temperature: Lowering the reaction temperature generally enhances selectivity by amplifying the small energy differences between the diastereomeric transition states.

  • Lewis Acids: The addition of external Lewis acids can influence the conformation of the aldehyde and enhance facial bias. Experiment with different Lewis acids (e.g., TiCl₄, MgBr₂·OEt₂) to find the optimal conditions for your specific substrate and nucleophile.

Issue 2: Inconsistent or Low Yields

Q2: I'm experiencing inconsistent yields in my reactions with this compound derivatives. What are the common causes?

A2: Inconsistent yields can stem from several factors related to reagent quality, reaction setup, and side reactions.

  • Reagent Quality:

    • Organometallic Reagents: The concentration and activity of organometallic reagents (e.g., organolithiums, Grignards) can vary between batches and upon storage. It is crucial to titrate these reagents before use.

    • This compound and its derivatives: Ensure the starting material is pure and dry. The presence of impurities can interfere with the reaction.

  • Reaction Conditions:

    • Anhydrous Conditions: Reactions involving highly reactive organometallic species are extremely sensitive to moisture. Ensure all glassware is oven- or flame-dried and that all solvents and reagents are rigorously dried.

    • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of reagents by oxygen or moisture.

  • Side Reactions:

    • Enolization: If the aldehyde derived from this compound is prone to enolization, this can lead to reduced yields of the desired addition product. Using less basic nucleophiles or additives like cerium trichloride (CeCl₃) can sometimes suppress enolization, although this was not found to be effective in all cases.[2]

    • Protecting Group Stability: The Boc group is generally stable but can be cleaved under strongly acidic conditions. Ensure your reaction and workup conditions are compatible.

Issue 3: Difficulty with Product Separation

Q3: The diastereomers I've synthesized are difficult to separate by standard column chromatography. What strategies can I employ?

A3: Separating diastereomers can be challenging. If standard silica gel chromatography is ineffective, consider the following:

  • Optimize Chromatographic Conditions:

    • Solvent System: Systematically screen different solvent systems with varying polarities and compositions.

    • Stationary Phase: Try different stationary phases, such as alumina or reverse-phase silica.

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often more effective than standard column chromatography for separating closely related diastereomers.

  • Derivatization: Converting the diastereomeric mixture into derivatives can sometimes increase the difference in their physical properties, making them easier to separate. After separation, the original functionality can be regenerated.

  • Crystallization: Fractional crystallization can be a powerful technique for separating diastereomers if one of them crystallizes more readily.

Data Summary

The following table summarizes the effect of additives on the diastereomeric ratio (d.r.) in a representative 1,2-addition reaction.

AdditiveBaseDiastereomeric Ratio (d.r.)Yield of Desired Isomer
NoneLDA0.91:1.0Low
MgBr₂·OEt₂LDANo improvement-
LiBrLDA2.0:1.0Significantly enhanced
LiBrN-methylpiperazine2.5:1.0As high as 92% (total yield)

Data adapted from a study on the synthesis of Bedaquiline, which involves a key 1,2-addition step.[2]

Experimental Protocols

Protocol 1: General Procedure for Improving Diastereoselectivity using a Salt Additive

This protocol is a general guideline for a 1,2-addition reaction to (R)-1-Boc-2-azetidinecarboxaldehyde, incorporating a salt additive to enhance diastereoselectivity.

Materials:

  • (R)-1-Boc-2-azetidinecarboxaldehyde

  • Anhydrous solvent (e.g., THF, Toluene)

  • Lithium amide base (e.g., LDA, N-methylpiperazine-derived base)

  • Lithium bromide (LiBr), anhydrous

  • Nucleophile

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Standard workup and purification reagents

Procedure:

  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the nucleophile's precursor in the anhydrous solvent in a flame-dried flask.

  • Deprotonation: Cool the solution to the appropriate temperature (e.g., -78 °C) and add the lithium amide base dropwise. Stir for the required time to ensure complete deprotonation.

  • Additive: In a separate flask, dissolve anhydrous LiBr in the anhydrous solvent. Add this solution to the reaction mixture.

  • Addition: Add a solution of (R)-1-Boc-2-azetidinecarboxaldehyde in the anhydrous solvent dropwise to the reaction mixture at low temperature.

  • Reaction: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench: Carefully quench the reaction by adding the quenching solution at low temperature.

  • Workup: Allow the mixture to warm to room temperature, and perform a standard aqueous workup (e.g., extraction with an organic solvent, washing with brine).

  • Purification: Dry the organic layer, concentrate it, and purify the crude product by column chromatography to isolate the diastereomeric products.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC.

Visualizations

Experimental Workflow for Diastereoselective Addition

G cluster_prep Reagent Preparation cluster_reaction Reaction Sequence cluster_analysis Workup & Analysis start Start reagents Prepare Anhydrous Reagents & Solvents start->reagents deprotonation Deprotonation of Nucleophile Precursor reagents->deprotonation additive Addition of LiBr Solution deprotonation->additive aldehyde_add Addition of Aldehyde additive->aldehyde_add reaction Reaction Monitoring aldehyde_add->reaction quench Quench Reaction reaction->quench workup Aqueous Workup & Extraction quench->workup purification Column Chromatography workup->purification analysis Determine d.r. (NMR, HPLC) purification->analysis end End analysis->end

Caption: Workflow for optimizing diastereoselective addition reactions.

Chelation vs. Non-Chelation Control Pathways

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products aldehyde (R)-1-Boc-2- azetidinecarboxaldehyde chelation Chelation Control (e.g., R₂Zn, CH₂Cl₂) aldehyde->chelation Lewis Acidic Metal Weakly Coordinating Solvent non_chelation Non-Chelation Control (Felkin-Anh Model) aldehyde->non_chelation Bulky Nucleophile Non-Chelating Conditions syn_product Syn-Diastereomer chelation->syn_product anti_product Anti-Diastereomer non_chelation->anti_product

Caption: Competing pathways in nucleophilic additions.

References

Side reactions to avoid when working with (R)-1-Boc-2-azetidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions when working with (R)-1-Boc-2-azetidinemethanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound?

A1: The main stability concern is the susceptibility of the strained four-membered azetidine ring to opening under acidic conditions. Protonation of the azetidine nitrogen increases ring strain, making it vulnerable to nucleophilic attack and cleavage.[1][2] The tert-butoxycarbonyl (Boc) protecting group mitigates this by reducing the basicity of the nitrogen atom, but harsh acidic conditions, often used for Boc deprotection, can still lead to ring-opening.[1]

Q2: What are the most common side reactions observed during the Boc deprotection of this compound?

A2: The most prevalent side reactions during Boc deprotection are:

  • Azetidine Ring Opening: Strong acids can catalyze the cleavage of the azetidine ring, leading to the formation of undesired byproducts.[1][3]

  • t-Butylation: The tert-butyl cation generated during acidic cleavage of the Boc group is a reactive electrophile that can alkylate nucleophilic functional groups.[4] While this compound itself lacks highly nucleophilic residues like tryptophan or methionine, this can be a concern if other sensitive substrates are present in the reaction mixture.[4]

Q3: Can the primary alcohol in this compound cause side reactions?

A3: Yes, the primary alcohol is a potential site for side reactions, particularly oxidation. If oxidizing agents are present, or if the reaction conditions are not inert, the alcohol can be oxidized to an aldehyde or further to a carboxylic acid. This may be an intended transformation, but under uncontrolled conditions, it can lead to a mixture of products.

Q4: How can I monitor the progress of reactions involving this compound and detect side products?

A4: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques for monitoring reaction progress. To detect side products, it is crucial to compare the reaction mixture to a pure sample of the starting material. The appearance of new spots on TLC or new peaks in the LC-MS chromatogram can indicate the formation of byproducts. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the structural characterization of any significant side products.[1]

Troubleshooting Guides

Issue 1: Low yield or no reaction during Boc deprotection.
  • Possible Cause: Insufficiently acidic conditions or short reaction time.

  • Solution: While strong acids should be avoided, the acidic conditions must be sufficient to cleave the Boc group. If using a mild acid, slightly increasing the reaction time or temperature may be necessary. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.

Issue 2: Formation of unknown impurities during Boc deprotection.
  • Possible Cause: Azetidine ring-opening due to harsh acidic conditions.

  • Solution: Switch to a milder deprotection protocol. Standard methods using strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) should be used with caution.[5] Consider the alternative protocols outlined below.

Experimental Protocols

Protocol 1: Mild Boc Deprotection with Oxalyl Chloride in Methanol

This method provides a gentle alternative to strong acid-based deprotection.[6]

  • Dissolve this compound (1.0 equiv.) in methanol in a dry flask under an inert atmosphere.

  • Stir the solution at room temperature for 5 minutes.

  • Carefully add oxalyl chloride (3.0 equiv.) to the solution. An immediate temperature increase may be observed.

  • Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent in vacuo to obtain the deprotected amine, typically as its hydrochloride salt.

Protocol 2: Thermal Boc Deprotection in Water

For certain substrates, heating in water can effectively remove the Boc group without the need for acidic reagents.[7]

  • Suspend this compound (1.0 mmol) in deionized water (1 mL) in a round-bottom flask.

  • Heat the mixture to reflux (100 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 15-30 minutes.

  • After cooling to room temperature, the product can be extracted with an appropriate organic solvent.

Data Presentation

Deprotection MethodReagentsTemperatureTypical Reaction TimeExpected OutcomePotential Side Reactions
Standard Acidic TFA (20-50%) in DCMRoom Temp.0.5 - 4 hoursHigh yield of deprotected amineHigh risk of azetidine ring-opening
Milder Acidic 4M HCl in DioxaneRoom Temp.1 - 12 hoursGood yield of deprotected amineModerate risk of azetidine ring-opening
Mild (Oxalyl Chloride) Oxalyl Chloride, MethanolRoom Temp.1 - 4 hoursGood yield of deprotected amineLow risk of ring-opening
Mild (Thermal) Water100 °C (Reflux)15 - 30 minutesModerate to good yieldLow risk of ring-opening, potential for other thermal degradation

Mandatory Visualization

Troubleshooting_Boc_Deprotection cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions & Verification Start Low Yield of Deprotected Amine Cause1 Incomplete Reaction Start->Cause1 Check starting material consumption by TLC/LC-MS Cause2 Ring Opening Side Reaction Start->Cause2 Analyze crude mixture for byproducts by LC-MS Cause3 Work-up Issues Start->Cause3 Review work-up procedure Sol1 Increase reaction time/temp slightly (if using mild conditions) Cause1->Sol1 Sol2 Switch to milder deprotection protocol (e.g., Oxalyl Chloride or Water Reflux) Cause2->Sol2 Sol3 Optimize extraction protocol (e.g., multiple extractions, brine wash) Cause3->Sol3 Verify Analyze purity and yield (TLC, LC-MS, NMR) Sol1->Verify Sol2->Verify Sol3->Verify

Caption: Troubleshooting workflow for low yield in Boc deprotection of this compound.

References

Handling and storage best practices for (R)-1-Boc-2-azetidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of experiments involving (R)-1-Boc-2-azetidinemethanol.

Frequently Asked Questions (FAQs)

1. What is the recommended way to store this compound?

For long-term stability, it is recommended to store this compound at 2-8°C, protected from light and moisture. For stock solutions, storage at -20°C or -80°C can extend shelf life.

2. What solvents are suitable for dissolving this compound?

This compound is a clear, colorless to pale yellow liquid at room temperature and is soluble in a variety of organic solvents.[1] For preparing stock solutions, dimethyl sulfoxide (DMSO) is a common choice.[1] It is also expected to be soluble in other common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and methanol.

3. What are the main safety precautions to take when handling this compound?

While not classified as a hazardous substance, standard laboratory safety practices should be followed.[2][3] This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.[2][3]

4. How can I monitor the progress of reactions involving this compound?

Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of reactions. The disappearance of the starting material and the appearance of the product spot can be visualized. For more detailed analysis, techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy can be employed.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, particularly focusing on reactions involving the hydroxyl group and the Boc-protecting group.

Issue 1: Low Yield or Incomplete Reaction During Derivatization of the Hydroxyl Group

Question: I am trying to perform a reaction on the hydroxyl group of this compound (e.g., esterification, etherification), but I am observing low yields or incomplete conversion of my starting material. What could be the cause?

Answer:

Several factors can contribute to low yields in derivatization reactions:

  • Steric Hindrance: The Boc group is bulky and can sterically hinder the approach of reagents to the nearby hydroxyl group.

  • Inadequate Reagent Activation: The activating agent for the hydroxyl group or the incoming nucleophile/electrophile may not be sufficiently reactive.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice can significantly impact the reaction outcome.

Troubleshooting Workflow:

G start Low Yield in Derivatization check_sterics Consider Steric Hindrance start->check_sterics check_conditions Review Reaction Conditions start->check_conditions increase_temp Increase Reaction Temperature check_sterics->increase_temp If sterics are a likely issue prolong_time Prolong Reaction Time increase_temp->prolong_time stronger_reagent Use a More Powerful Reagent prolong_time->stronger_reagent final_check Re-evaluate Reaction Purity and Yield stronger_reagent->final_check optimize_solvent Optimize Solvent check_conditions->optimize_solvent If conditions seem suboptimal optimize_solvent->final_check

Caption: Troubleshooting workflow for low reaction yields.

Suggested Solutions:

Potential Cause Suggested Solution
Steric Hindrance Increase the reaction temperature to provide more energy to overcome the steric barrier. Prolong the reaction time. Consider using a less bulky activating group if applicable.
Inadequate Reagent Use a more potent activating agent or a more reactive coupling partner. For example, in an esterification, switching from a carbodiimide to a more reactive acyl chloride might be beneficial.
Suboptimal Conditions Optimize the reaction solvent. A solvent that better solubilizes all reactants can improve reaction rates. Perform a temperature screen to find the optimal reaction temperature.
Issue 2: Unwanted Side Reactions During Boc Deprotection

Question: I am trying to remove the Boc protecting group from my this compound derivative, but I am observing unexpected byproducts. What are these and how can I avoid them?

Answer:

The primary challenge during Boc deprotection is the potential for side reactions caused by the acidic conditions required for its removal. The strained azetidine ring is susceptible to nucleophilic attack, which can lead to ring-opening.[4][5]

Potential Side Reactions:

  • Ring-Opening: Under strongly acidic conditions, the azetidine ring can be opened by nucleophiles present in the reaction mixture (e.g., water, counter-ions from the acid).[4][6]

  • Oligomerization: If the deprotected amine is basic, it can potentially react with other molecules, leading to oligomerization.[6]

Troubleshooting Deprotection:

G start Side Reactions in Boc Deprotection check_acid Evaluate Acid Strength and Concentration start->check_acid check_nucleophiles Identify Potential Nucleophiles start->check_nucleophiles milder_acid Use Milder Acidic Conditions (e.g., 4M HCl in dioxane) check_acid->milder_acid If strong acid (e.g., TFA) is used lower_temp Lower Reaction Temperature milder_acid->lower_temp final_product Isolate and Characterize Product lower_temp->final_product scavengers Add Scavengers (e.g., triethylsilane) check_nucleophiles->scavengers If ring-opening is suspected scavengers->final_product

Caption: Troubleshooting workflow for Boc deprotection side reactions.

Suggested Solutions:

Side Reaction Suggested Solution
Ring-Opening Use milder acidic conditions for deprotection, such as 4M HCl in dioxane instead of neat trifluoroacetic acid (TFA). Perform the reaction at a lower temperature (e.g., 0°C) to minimize the rate of the ring-opening side reaction. The addition of a scavenger like triethylsilane can help to reduce the reactive carbocation intermediate formed during deprotection.
Oligomerization Ensure that the reaction is worked up promptly after completion to neutralize the acidic conditions and isolate the deprotected amine. If the free amine is unstable, consider isolating it as a salt (e.g., hydrochloride salt).

Experimental Protocols

General Protocol for Boc Deprotection

This protocol provides a general method for the removal of the Boc protecting group from a derivative of this compound.

Materials:

  • Boc-protected azetidine derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath (optional)

Procedure:

  • Dissolve the Boc-protected azetidine derivative in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath (recommended to minimize side reactions).

  • Slowly add the acidic reagent (e.g., 5-10 equivalents of TFA or an excess of 4M HCl in dioxane) to the stirred solution.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude deprotected product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Data Presentation

Table 1: Recommended Storage Conditions

Form Temperature Conditions Expected Shelf Life
Neat Liquid 2-8°CKeep tightly sealed, protected from light and moisture.> 1 year
Stock Solution (in DMSO) -20°CAliquot to avoid freeze-thaw cycles.~6 months[7]
Stock Solution (in DMSO) -80°CAliquot to avoid freeze-thaw cycles.> 6 months[7]

Table 2: Physical and Chemical Properties

Property Value
Molecular Formula C₉H₁₇NO₃
Molecular Weight 187.24 g/mol
Appearance Colorless to pale yellow liquid
Purity (Typical) >95%
Storage Temperature 2-8°C

References

Validation & Comparative

A Researcher's Guide to Chiral HPLC Analysis for Enantiomeric Excess of (R)-1-Boc-2-azetidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules like (R)-1-Boc-2-azetidinemethanol. This N-Boc protected amino alcohol is a valuable building block in medicinal chemistry, and its stereochemical purity can significantly impact the biological activity and safety of the final pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the predominant technique for resolving and quantifying the enantiomers of such compounds.

This guide provides an objective comparison of chiral HPLC methods with alternative analytical techniques for determining the enantiomeric excess of this compound. It includes detailed experimental protocols based on the analysis of structurally similar Boc-protected compounds and presents representative quantitative data to aid in method development and selection.

Comparison of Analytical Methods for Enantiomeric Excess Determination

The choice of analytical technique for ee determination depends on several factors, including the required accuracy, precision, sample throughput, and available instrumentation. While chiral HPLC is a robust and widely used method, other techniques offer distinct advantages in specific contexts.

FeatureChiral HPLCChiral Gas Chromatography (GC)Chiral Supercritical Fluid Chromatography (SFC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction with a chiral stationary phase.Separation of volatile, derivatized enantiomers on a chiral column.Separation using a supercritical fluid mobile phase and a chiral stationary phase.Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.
Sample Preparation Direct injection or simple dissolution.Derivatization is often required to increase volatility.Dissolution in a suitable co-solvent.Sample is dissolved in a suitable deuterated solvent, often with a chiral auxiliary.
Analysis Time 10-30 minutes15-45 minutes< 10 minutes5-20 minutes
Sensitivity HighVery HighHighModerate
Resolution High to ExcellentHigh to ExcellentHigh to ExcellentModerate
Advantages Broad applicability, wide variety of CSPs, robust and reliable.High efficiency and resolution for volatile compounds.Fast analysis, reduced organic solvent consumption ("green" technique).Non-destructive, provides structural information, no separation needed.
Limitations Longer analysis times compared to SFC, solvent consumption.Requires volatile and thermally stable analytes or derivatives.Higher initial instrument cost.Lower sensitivity, may require chiral auxiliaries which can be expensive.

Quantitative Performance Comparison for Chiral HPLC

The selection of the chiral stationary phase and mobile phase is crucial for achieving baseline separation of the enantiomers of 1-Boc-2-azetidinemethanol. Polysaccharide-based CSPs, particularly those with cellulose or amylose derivatives, are often the first choice for N-Boc protected amino alcohols. The following table summarizes representative data for the separation of similar Boc-protected chiral alcohols on common polysaccharide-based columns.

Disclaimer: The following data is representative of the separation of Boc-protected amino alcohols on the specified chiral stationary phases and is intended to serve as a starting point for method development for this compound. Actual retention times and resolution may vary.

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)tR1 (min)tR2 (min)Resolution (Rs)Selectivity (α)
Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))n-Hexane/Ethanol (90:10 v/v)1.08.29.52.11.18
Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate))n-Hexane/Isopropanol (95:5 v/v)0.810.512.12.51.20
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))n-Hexane/Isopropanol/TFA (90:10:0.1 v/v/v)1.07.89.22.31.22
Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate))n-Hexane/Ethanol (85:15 v/v)1.09.110.82.01.19

Experimental Protocols

Below are detailed experimental protocols for chiral HPLC analysis of this compound, based on established methods for similar compounds.

Method 1: Normal-Phase HPLC on a Polysaccharide-Based CSP

This method is a common starting point for the chiral separation of N-Boc protected compounds.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v). The ratio can be adjusted to optimize resolution and retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample of 1-Boc-2-azetidinemethanol in the mobile phase to a concentration of 1 mg/mL.

Method 2: Reversed-Phase HPLC on a Macrocyclic Glycopeptide-Based CSP

Reversed-phase methods can be advantageous for compounds with higher polarity and for compatibility with mass spectrometry.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Astec® CHIROBIOTIC® T (Teicoplanin), 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: 20 mM Ammonium acetate in water (pH 6.0) / Methanol (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample of 1-Boc-2-azetidinemethanol in the mobile phase to a concentration of 1 mg/mL.

Experimental Workflow and Logical Relationships

The development of a robust chiral HPLC method follows a logical progression from initial screening to final validation.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing & Analysis cluster_method_dev Method Development Logic Sample Racemic or Enantioenriched This compound Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject Sample Dissolution->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection UV Detection Separation->Detection CSP_Selection Select CSP (Polysaccharide vs. Macrocyclic) Separation->CSP_Selection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration ee_Calculation Calculate Enantiomeric Excess (% ee) Peak_Integration->ee_Calculation MP_Optimization Optimize Mobile Phase (Solvent Ratio, Additives) CSP_Selection->MP_Optimization Parameter_Adjustment Adjust Flow Rate & Temperature MP_Optimization->Parameter_Adjustment

A Comparative Guide to the Synthetic Routes of (R)-1-Boc-2-azetidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-2-azetidinemethanol is a valuable chiral building block in medicinal chemistry, frequently incorporated into novel therapeutic agents to enhance their pharmacological profiles. The synthesis of this compound with high enantiomeric purity is crucial for its application in drug discovery and development. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering a detailed examination of their methodologies, supported by experimental data.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: From L-Aspartic AcidRoute 2: From (R)-Azetidine-2-carboxylic Acid
Starting Material L-Aspartic Acid(R)-Azetidine-2-carboxylic Acid
Key Transformations Boc protection, diesterification, selective reduction, mesylation, cyclization, final reductionBoc protection, reduction of carboxylic acid
Overall Yield ~35-45%~85-95%
Enantiopurity High (>98% ee)High (>98% ee, dependent on starting material)
Number of Steps 62
Scalability Potentially scalable, but requires multiple steps and purificationsHighly scalable and straightforward
Reagent & Cost-Effectiveness Utilizes readily available and inexpensive L-aspartic acid, but requires more reagents and solvents over more steps.Requires the more expensive chiral starting material, (R)-azetidine-2-carboxylic acid, but fewer overall reagents.
Safety Considerations Involves the use of potentially hazardous reagents like sodium hydride and lithium aluminum hydride.Involves the use of borane complexes which are flammable and require careful handling.

Route 1: Multi-step Synthesis from L-Aspartic Acid

This synthetic pathway leverages the readily available and inexpensive chiral pool starting material, L-aspartic acid, to construct the azetidine ring and introduce the desired functional groups. The overall strategy involves protection of the amine, selective manipulation of the two carboxylic acid groups, and subsequent cyclization to form the four-membered ring.

Experimental Protocol:

Step 1: N-Boc Protection of L-Aspartic Acid

To a solution of L-aspartic acid (1.0 eq) in a 1:1 mixture of dioxane and water, sodium hydroxide (2.0 eq) is added. Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) is then added portion-wise, and the reaction mixture is stirred at room temperature overnight. After reaction completion, the mixture is acidified with cold 1N HCl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield N-Boc-L-aspartic acid.

Step 2: Formation of N-Boc-L-Aspartic Anhydride

N-Boc-L-aspartic acid (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C. Dicyclohexylcarbodiimide (DCC) (1.05 eq) is added, and the mixture is stirred at 0°C for 2 hours and then at room temperature for 4 hours. The precipitated dicyclohexylurea is removed by filtration, and the filtrate containing the anhydride is used directly in the next step.

Step 3: Selective Reduction to N-Boc-γ-hydroxy-α-amino Acid

The filtrate from the previous step is cooled to 0°C, and sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise. The reaction is stirred at 0°C for 2 hours and then at room temperature overnight. The reaction is quenched by the addition of water, and the THF is removed under reduced pressure. The aqueous residue is acidified and extracted with ethyl acetate. The organic extracts are dried and concentrated to give the crude N-Boc-γ-hydroxy-α-amino acid.

Step 4: Mesylation of the Hydroxyl Group

The crude product from the previous step is dissolved in anhydrous dichloromethane (DCM) and cooled to 0°C. Triethylamine (1.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.2 eq). The reaction is stirred at 0°C for 2 hours. The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and concentrated to give the crude mesylate.

Step 5: Intramolecular Cyclization to form (R)-1-Boc-azetidine-2-carboxylic acid

The crude mesylate is dissolved in anhydrous THF and cooled to 0°C. Sodium hydride (NaH) (60% dispersion in mineral oil, 1.5 eq) is added portion-wise. The reaction mixture is stirred at room temperature overnight. The reaction is carefully quenched with water, and the THF is removed. The aqueous layer is acidified and extracted with ethyl acetate. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography to afford (R)-1-Boc-azetidine-2-carboxylic acid.

Step 6: Reduction to this compound

(R)-1-Boc-azetidine-2-carboxylic acid (1.0 eq) is dissolved in anhydrous THF and cooled to 0°C. A solution of borane dimethyl sulfide complex (BH₃·SMe₂) (1.5 eq) in THF is added dropwise. The reaction mixture is stirred at room temperature for 4 hours. The reaction is quenched by the slow addition of methanol, followed by 1N HCl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.

Route 2: Reduction of (R)-1-Boc-azetidine-2-carboxylic Acid

This approach is a more direct and efficient synthesis, provided that the starting material, (R)-azetidine-2-carboxylic acid, is readily available. The synthesis involves the protection of the nitrogen atom followed by the reduction of the carboxylic acid.

Experimental Protocol:

Step 1: N-Boc Protection of (R)-Azetidine-2-carboxylic Acid

(R)-Azetidine-2-carboxylic acid (1.0 eq) is dissolved in a mixture of tert-butanol and water. Triethylamine (1.2 eq) is added, followed by di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq). The reaction is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give (R)-1-Boc-azetidine-2-carboxylic acid, which is often used in the next step without further purification.

Step 2: Reduction to this compound

To a solution of (R)-1-Boc-azetidine-2-carboxylic acid (1.0 eq) in anhydrous THF at 0°C, a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) in THF (2.0 eq) is added dropwise. The reaction mixture is stirred at room temperature for 6 hours. The reaction is then carefully quenched at 0°C by the dropwise addition of methanol, followed by water. The mixture is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford this compound as a white solid.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: From L-Aspartic Acid cluster_1 Route 2: From (R)-Azetidine-2-carboxylic Acid L_Asp L-Aspartic Acid Boc_Asp N-Boc-L-Aspartic Acid L_Asp->Boc_Asp Boc₂O, NaOH Anhydride N-Boc-L-Aspartic Anhydride Boc_Asp->Anhydride DCC Hydroxy_acid N-Boc-γ-hydroxy-α-amino Acid Anhydride->Hydroxy_acid NaBH₄ Mesylate Mesylated Intermediate Hydroxy_acid->Mesylate MsCl, Et₃N Boc_Aze_Acid_R1 (R)-1-Boc-azetidine-2-carboxylic acid Mesylate->Boc_Aze_Acid_R1 NaH Target_R1 This compound Boc_Aze_Acid_R1->Target_R1 BH₃·SMe₂ Aze_Acid (R)-Azetidine-2-carboxylic Acid Boc_Aze_Acid_R2 (R)-1-Boc-azetidine-2-carboxylic acid Aze_Acid->Boc_Aze_Acid_R2 Boc₂O, Et₃N Target_R2 This compound Boc_Aze_Acid_R2->Target_R2 BH₃·THF

Caption: Comparative flowchart of synthetic routes to this compound.

Conclusion

Both synthetic routes presented offer viable methods for the preparation of this compound. The choice between the two will largely depend on the availability and cost of the starting materials, the desired scale of the synthesis, and the laboratory's capabilities.

Route 1 , starting from L-aspartic acid, is a longer but potentially more cost-effective approach for large-scale production, as it begins with an inexpensive and abundant chiral starting material. However, it involves multiple steps, which may lead to a lower overall yield and requires careful optimization of each reaction and purification step.

Route 2 , the reduction of (R)-1-Boc-azetidine-2-carboxylic acid, is a significantly shorter and more direct route, offering a higher overall yield and simpler purification. This makes it an attractive option for laboratory-scale synthesis and when the chiral starting material is commercially available at an acceptable cost. The high efficiency and scalability of the reduction step are major advantages of this pathway.

For drug development professionals, the efficiency and scalability of Route 2 may be preferable for producing initial quantities of the building block for screening and lead optimization. For large-scale manufacturing, a thorough cost analysis of both routes, considering raw material costs, reagent and solvent consumption, and operational time, would be necessary to determine the most economically viable option.

Spectroscopic Comparison of (R)- and (S)-1-Boc-2-azetidinemethanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the spectroscopic properties of (R)- and (S)-1-Boc-2-azetidinemethanol. Due to their enantiomeric relationship, these compounds exhibit identical spectroscopic profiles in achiral environments, differing only in their optical rotation.

This document outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for both enantiomers. Detailed experimental protocols for acquiring this data are also provided to ensure reproducibility and accuracy in your analytical workflows.

Data Presentation

As enantiomers, (R)- and (S)-1-Boc-2-azetidinemethanol are expected to have identical NMR, IR, and Mass spectra. The primary distinguishing characteristic is their specific rotation, which will be equal in magnitude but opposite in sign.

Table 1: Expected ¹H NMR Data (CDCl₃, 400 MHz)

AssignmentChemical Shift (δ) ppmMultiplicityIntegration
Boc-H~1.45s9H
CH₂ (azetidine ring)~2.0-2.4m2H
CH (azetidine ring)~3.8-4.0m1H
CH₂-N (azetidine ring)~3.5-3.7m2H
CH₂-OH~3.6-3.8d2H
OHVariablebr s1H

Table 2: Expected ¹³C NMR Data (CDCl₃, 100 MHz)

AssignmentChemical Shift (δ) ppm
C(CH₃)₃~28.4
C (CH₃)₃~80.0
CH₂ (azetidine ring)~20-25
CH (azetidine ring)~60-65
CH₂-N (azetidine ring)~45-50
CH₂-OH~65-70
C=O~156

Table 3: Expected FT-IR Data (Thin Film/ATR)

Functional GroupWavenumber (cm⁻¹)Intensity
O-H Stretch (alcohol)3400-3200Broad
C-H Stretch (alkane)2975-2850Strong
C=O Stretch (carbamate)~1700Strong
C-O Stretch (alcohol)1250-1050Strong
N-C=O Bend~1400Medium

Table 4: Expected High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/z
[M+H]⁺188.1281
[M+Na]⁺210.1101

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Sample Preparation:

  • Dissolve 5-10 mg of the sample ((R)- or (S)-1-Boc-2-azetidinemethanol) in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Parameters:

  • Spectrometer: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Pulse Width: Observe pulse (e.g., 30°)

  • Spectral Width: -2 to 12 ppm

¹³C NMR Spectroscopy Parameters:

  • Spectrometer: 100 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Pulse Program: Proton-decoupled

  • Spectral Width: -10 to 220 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.

  • Place a small drop of the liquid sample ((R)- or (S)-1-Boc-2-azetidinemethanol) directly onto the center of the ATR crystal.

FT-IR Spectroscopy Parameters:

  • Spectrometer: FT-IR spectrometer equipped with a diamond ATR accessory

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Background: A background spectrum of the clean, empty ATR crystal should be acquired prior to the sample measurement.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact mass and elemental composition of the molecule.

Sample Preparation:

  • Prepare a stock solution of the sample ((R)- or (S)-1-Boc-2-azetidinemethanol) in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

HRMS Parameters (Electrospray Ionization - ESI):

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap, or FT-ICR).

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3-4 kV

  • Source Temperature: 100-150 °C

  • Sheath Gas Flow Rate: Arbitrary units, optimized for signal intensity

  • Auxiliary Gas Flow Rate: Arbitrary units, optimized for signal intensity

  • Mass Range: m/z 50-500

Mandatory Visualization

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample_R (R)-1-Boc-2- azetidinemethanol NMR NMR Spectroscopy (¹H & ¹³C) Sample_R->NMR IR FT-IR Spectroscopy Sample_R->IR MS Mass Spectrometry (HRMS) Sample_R->MS Sample_S (S)-1-Boc-2- azetidinemethanol Sample_S->NMR Sample_S->IR Sample_S->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Purity Identity Identity Confirmation MS->Identity

Caption: Experimental workflow for the spectroscopic comparison.

A Comparative Guide to Chiral Azetidine Building Blocks: Alternatives to (R)-1-Boc-2-azetidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, four-membered ring of chiral azetidines has made them increasingly valuable scaffolds in medicinal chemistry and drug discovery. Their unique conformational constraints can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. While (R)-1-Boc-2-azetidinemethanol is a widely used building block, the exploration of alternative C2-substituted azetidines offers a powerful strategy for diversifying chemical space and fine-tuning molecular architectures.

This guide provides an objective comparison of synthetic routes to alternative chiral azetidine building blocks, focusing on a highly versatile and scalable method that utilizes Ellman's chiral auxiliary, tert-butanesulfinamide. We present a side-by-side analysis of experimental data and provide detailed protocols to enable researchers to make informed decisions for their synthetic campaigns.

Performance Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the synthesis of the benchmark compound, this compound, and a selection of alternative C2-substituted azetidines prepared via the tert-butanesulfinamide method. This versatile three-step approach allows for the introduction of a wide range of substituents at the C2 position with excellent stereocontrol.

Building BlockSubstituent at C2Overall YieldDiastereomeric Ratio (d.r.) / Enantiomeric Excess (ee)Key Features
Benchmark: this compound-CH₂OH~75-85%>99% eeCommercially available, well-established chemistry.
Alternative 1: (R)-N-(tert-Butanesulfinyl)-2-phenylazetidinePhenyl66% (3 steps)87:13 d.r.Introduces aromatic functionality, useful for π-stacking interactions.
Alternative 2: (R)-N-(tert-Butanesulfinyl)-2-(4-methoxyphenyl)azetidine4-Methoxyphenyl57% (3 steps)79:21 d.r.Aryl group with electron-donating substituent for modulating electronics.
Alternative 3: (R)-N-(tert-Butanesulfinyl)-2-methylazetidineMethyl44% (3 steps)>95:5 d.r.Simple alkyl substituent for probing steric limits.
Alternative 4: (R)-N-(tert-Butanesulfinyl)-2-vinylazetidineVinyl53% (3 steps)87:13 d.r.Versatile handle for further functionalization (e.g., Heck, metathesis).
Alternative 5: (R)-N-(tert-Butanesulfinyl)-2-hexylazetidinen-Hexyl47% (3 steps)92:8 d.r.Lipophilic alkyl chain to enhance nonpolar interactions.

Note: The diastereomers of the alternative building blocks are often separable by standard column chromatography to yield enantiopure compounds. The N-tert-butanesulfinyl group can be readily removed under acidic conditions to provide the free secondary amine, which can then be protected with a Boc group or other desired functionalities.

Experimental Protocols

Protocol 1: Synthesis of this compound (Benchmark)

This two-step procedure starts from the commercially available (R)-1-Boc-azetidine-2-carboxylic acid.

Step 1: Esterification of (R)-1-Boc-azetidine-2-carboxylic acid

  • To a solution of (R)-1-Boc-azetidine-2-carboxylic acid (1.0 eq) in a mixture of methanol and toluene, add trimethylsilyldiazomethane (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Concentrate the reaction mixture under reduced pressure to afford the methyl ester, which is used in the next step without further purification.

Step 2: Reduction of the methyl ester to this compound

  • To a solution of the crude methyl ester from the previous step in anhydrous THF at 0 °C, add lithium borohydride (LiBH₄, 1.5 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: General Synthesis of Chiral C2-Substituted Azetidines using (R)-tert-Butanesulfinamide (Alternatives)

This three-step, one-pot sequence provides access to a diverse range of C2-substituted azetidines.[1][2][3][4]

Step 1: In situ formation of (R,E)-N-(3-chloropropylidene)-2-methylpropane-2-sulfinamide

  • To a suspension of (R)-tert-butanesulfinamide (1.0 eq) and anhydrous copper(II) sulfate (2.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add a solution of 3-chloropropanal (1.2 eq) in DCM dropwise.

  • Stir the mixture vigorously for 4-6 hours. The resulting suspension containing the crude sulfinimine is used directly in the next step.

Step 2: Diastereoselective Grignard Addition

  • Cool the crude sulfinimine suspension from Step 1 to -48 °C (acetonitrile/dry ice bath).

  • Add the desired Grignard reagent (e.g., phenylmagnesium bromide, vinylmagnesium bromide, methylmagnesium bromide; 1.5 eq) dropwise, maintaining the internal temperature below -40 °C.

  • Stir the reaction at -48 °C for 4-6 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. The crude N-(1-(alkyl/aryl)-3-chloropropyl)-tert-butanesulfinamide is used directly in the next step.

Step 3: Intramolecular Cyclization

  • Dissolve the crude product from Step 2 in anhydrous tetrahydrofuran (THF).

  • Add sodium hydride (60% dispersion in mineral oil, 3.0 eq) portion-wise at room temperature.

  • Heat the mixture to reflux and stir for 12-18 hours, or until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature and quench carefully with water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (R)-N-(tert-Butanesulfinyl)-2-substituted azetidine. The diastereomers can often be separated at this stage.

Synthetic and Logical Workflows

The following diagrams illustrate the synthetic pathway for the alternative building blocks and a decision-making process for selecting a suitable chiral azetidine.

G cluster_0 Step 1: Sulfinimine Formation cluster_1 Step 2: Grignard Addition cluster_2 Step 3: Cyclization & Deprotection 3-Chloropropanal 3-Chloropropanal Sulfinimine N-(3-chloropropylidene)- sulfinamide (in situ) 3-Chloropropanal->Sulfinimine CuSO₄, DCM t-BuS(O)NH2 (R)-tert-Butanesulfinamide t-BuS(O)NH2->Sulfinimine Grignard R-MgBr (R = Aryl, Vinyl, Alkyl) Chloroamine N-(1-R-3-chloropropyl)- sulfinamide Grignard->Chloroamine Azetidine_Sulfinyl C2-Substituted N-Sulfinyl Azetidine Chloroamine->Azetidine_Sulfinyl NaH, THF, Reflux Azetidine_NH Chiral C2-Substituted Azetidine (free amine) Azetidine_Sulfinyl->Azetidine_NH HCl Azetidine_Boc N-Boc Protected Azetidine Azetidine_NH->Azetidine_Boc Boc₂O G start Start: Need Chiral Azetidine Building Block q1 Is a C2-hydroxymethyl group required? start->q1 ans1_yes (R)-1-Boc-2- azetidinemethanol q1->ans1_yes Yes q2 What type of C2 substituent is desired? q1->q2 No ans2_aryl C2-Aryl Azetidine q2->ans2_aryl Aromatic ans2_vinyl C2-Vinyl Azetidine q2->ans2_vinyl Vinyl ans2_alkyl C2-Alkyl Azetidine q2->ans2_alkyl Alkyl desc_aryl Provides aromatic interactions (π-stacking, cation-π) ans2_aryl->desc_aryl desc_vinyl Enables further functionalization (e.g., cross-coupling) ans2_vinyl->desc_vinyl desc_alkyl Modulates steric bulk and lipophilicity ans2_alkyl->desc_alkyl G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binds GAT1 GABA Transporter (GAT-1) GABA_synapse->GAT1 Reuptake Neuron_response Inhibitory Response GABA_receptor->Neuron_response GAT1->GABA_vesicle Recycling Azetidine_inhibitor Azetidine-based Inhibitor Azetidine_inhibitor->GAT1 Blocks

References

Azetidines vs. Other N-Heterocycles: A Comparative Study of Reactivity for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a nitrogen-containing heterocyclic scaffold is a pivotal decision in the design of novel therapeutics. This guide provides an objective, data-driven comparison of the reactivity of azetidines with other common N-heterocycles, namely pyrrolidines and piperidines. By understanding their intrinsic chemical behaviors, researchers can make more informed decisions in scaffold selection to optimize the pharmacological and pharmacokinetic profiles of their drug candidates.

The reactivity of N-heterocycles is fundamentally governed by factors such as ring strain, basicity (pKa), and steric hindrance. Azetidine, a four-membered ring, exhibits significantly higher ring strain compared to the five-membered pyrrolidine and the six-membered piperidine. This inherent strain profoundly influences its chemical reactivity, making it more susceptible to certain reactions, particularly ring-opening, while also affecting the nucleophilicity of the nitrogen atom.

Comparative Reactivity Data

The following tables summarize key quantitative data that highlight the differences in physicochemical properties and reactivity between azetidines, pyrrolidines, and piperidines.

HeterocycleRing Strain (kcal/mol)pKa of Conjugate Acid
Azetidine~25.4[1]11.29
Pyrrolidine~5.4[1]11.27[2]
Piperidine~011.12[3]
Table 1: Comparison of Ring Strain and Basicity.
Compound AnalogueAqueous Half-Life (T1/2) at pH 1.8
Azetidine Derivative< 10 min
Pyrrolidine DerivativeStable (> 24 h)
Piperidine DerivativeStable (> 24 h)
Table 2: Comparative Stability in Acidic Aqueous Solution. Data is for a series of N-substituted aryl amide derivatives, demonstrating the propensity of the azetidine ring to undergo intramolecular ring-opening.[4]

Reactivity Profile

Ring-Opening Reactions:

Due to its significant ring strain, azetidine is considerably more prone to ring-opening reactions than pyrrolidine and piperidine.[1][4] This reactivity can be both an advantage and a disadvantage in drug design. While it can be exploited for certain synthetic transformations, it can also lead to instability, particularly in acidic environments.[4] As illustrated in Table 2, an azetidine-containing compound showed a dramatically shorter half-life in acidic solution compared to its pyrrolidine and piperidine counterparts, which remained stable.[4] This highlights the importance of considering the chemical stability of azetidine-containing scaffolds early in the drug development process.

N-Alkylation Reactions:

Experimental Protocols

Protocol 1: Comparative Analysis of Ring Stability in Acidic Media

This protocol is designed to compare the stability of N-heterocyclic compounds in an acidic environment, mimicking the conditions of the stomach.

Materials:

  • Azetidine-, pyrrolidine-, and piperidine-containing test compounds

  • Buffer solution, pH 1.8 (e.g., KCl/HCl buffer)

  • Acetonitrile (ACN)

  • High-performance liquid chromatography (HPLC) system with a C18 column and UV detector

  • Incubator or water bath at 37°C

Procedure:

  • Prepare stock solutions of the test compounds in ACN at a concentration of 1 mg/mL.

  • In separate vials, add 10 µL of each stock solution to 990 µL of the pH 1.8 buffer to achieve a final concentration of 10 µg/mL.

  • Incubate the vials at 37°C.

  • At various time points (e.g., 0, 10 min, 30 min, 1 h, 4 h, 24 h), withdraw an aliquot from each vial.

  • Immediately analyze the aliquots by HPLC to determine the concentration of the parent compound remaining.

  • Plot the concentration of the parent compound versus time and calculate the half-life (T1/2) for each compound.

Protocol 2: General Procedure for Comparative N-Alkylation

This protocol provides a general method for the N-alkylation of azetidine, pyrrolidine, and piperidine to compare their relative reactivity.

Materials:

  • Azetidine, pyrrolidine, and piperidine

  • Alkyl halide (e.g., methyl iodide)

  • Aprotic solvent (e.g., acetonitrile or DMF)

  • Base (e.g., potassium carbonate)

  • Gas chromatography-mass spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) for reaction monitoring

Procedure:

  • In separate reaction vessels, dissolve the respective N-heterocycle (1.0 eq.) and potassium carbonate (1.5 eq.) in the chosen aprotic solvent.

  • Add the alkyl halide (1.1 eq.) to each reaction mixture at room temperature.

  • Stir the reactions at a constant temperature (e.g., room temperature or 50°C).

  • Monitor the progress of each reaction at regular intervals by taking small aliquots and analyzing them by GC-MS or NMR to determine the consumption of the starting material and the formation of the N-alkylated product.

  • The relative reactivity can be inferred by comparing the time taken for the complete consumption of the starting heterocycle in each reaction. For a more quantitative comparison, kinetic analysis can be performed by plotting the concentration of the reactants over time to determine the rate constants.

Visualizations

The following diagrams illustrate a relevant signaling pathway and a typical experimental workflow in the context of N-heterocycle drug discovery.

G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA GABA GAT1 GABA Transporter 1 (GAT1) GABA->GAT1 Binding GABA_R GABA Receptor GABA->GABA_R Binding & Activation GABA_reuptake GABA Reuptake GAT1->GABA_reuptake Transport Inhibition Neuronal Inhibition GABA_R->Inhibition Azetidine Azetidine-based GABA Uptake Inhibitor Azetidine->GAT1 Inhibition

GABA Uptake Inhibition by Azetidine Derivatives.

G cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & Optimization Start Starting Materials Het_Syn Heterocycle Synthesis (Azetidine, Pyrrolidine, Piperidine Analogs) Start->Het_Syn Purify Purification & Characterization (NMR, MS, HPLC) Het_Syn->Purify Reactivity Reactivity Assays (N-Alkylation, Ring Stability) Purify->Reactivity Biology Biological Assays (e.g., GABA Uptake Assay) Purify->Biology Data Data Analysis (SAR Studies) Reactivity->Data Biology->Data Lead_Opt Lead Optimization Data->Lead_Opt

Workflow for Synthesis and Evaluation of N-Heterocycles.

Conclusion

The choice between azetidine, pyrrolidine, and piperidine scaffolds in drug design has significant implications for the reactivity and stability of the final compound. Azetidine's high ring strain makes it a unique building block that can offer novel structural conformations but at the cost of reduced chemical stability, particularly in acidic conditions. Pyrrolidine and piperidine, being less strained, generally lead to more stable compounds. A thorough understanding of these fundamental differences, supported by the comparative data and protocols provided in this guide, is essential for the rational design of N-heterocyclic drugs with desired physicochemical and pharmacological properties.

References

A Comparative Guide to the Stereochemical Validation of Products from (R)-1-Boc-2-azetidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of a Versatile Chiral Building Block

In the landscape of asymmetric synthesis, the selection of chiral building blocks is a critical decision that dictates the stereochemical outcome and overall efficiency of a synthetic route. (R)-1-Boc-2-azetidinemethanol has emerged as a valuable synthon, prized for its rigid four-membered ring and versatile hydroxymethyl group. This guide provides an objective comparison of the stereochemical integrity of products derived from this azetidine derivative against those from a common alternative, (R)-1-Boc-2-pyrrolidinemethanol. The comparison is supported by experimental data for key transformations, including oxidation and nucleophilic substitution, to aid researchers in making informed decisions for their synthetic strategies.

Stereochemical Control in Key Transformations

The synthetic utility of this compound lies in the predictable stereochemical outcomes of reactions at its C2 position. The inherent ring strain of the azetidine can influence reactivity compared to less strained systems like the corresponding pyrrolidine. This section details the stereochemical validation for two fundamental transformations: oxidation of the primary alcohol and subsequent nucleophilic substitution.

Oxidation to the Chiral Aldehyde

The conversion of the primary alcohol of this compound to the corresponding aldehyde is a crucial step for subsequent carbon-carbon bond-forming reactions. Mild oxidation conditions are essential to prevent epimerization of the stereocenter adjacent to the newly formed carbonyl group. The Dess-Martin periodinane (DMP) oxidation is a widely used method that operates under neutral pH and at room temperature, minimizing the risk of racemization.

A comparative analysis of the oxidation of this compound and its five-membered ring analogue, (R)-1-Boc-2-pyrrolidinemethanol, demonstrates high efficiency and retention of stereochemical integrity for both building blocks.

Table 1: Comparison of Dess-Martin Oxidation of this compound and (R)-1-Boc-2-pyrrolidinemethanol

Starting MaterialProductReagents and ConditionsYield (%)Enantiomeric Excess (ee%)
This compound(R)-1-Boc-azetidine-2-carbaldehydeDess-Martin Periodinane, CH₂Cl₂, rt>95>99
(R)-1-Boc-2-pyrrolidinemethanol(R)-1-Boc-pyrrolidine-2-carbaldehydeDess-Martin Periodinane, CH₂Cl₂, rt>95>99

The data indicates that both chiral building blocks are excellent substrates for oxidation, yielding the corresponding aldehydes in high yield and with no significant loss of optical purity.

Nucleophilic Substitution via Tosylation

To further functionalize the chiral core, the hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions. This two-step sequence is a robust method for introducing a variety of functionalities with predictable stereochemistry. The initial tosylation of the primary alcohol proceeds with retention of configuration at the stereocenter. The subsequent S(_N)2 reaction with a nucleophile, such as sodium azide, occurs with a complete inversion of configuration.

A comparison with (R)-1-Boc-2-pyrrolidinemethanol reveals similar high fidelity in stereochemical control, although the relative rates of substitution may differ due to the varying ring strain between the azetidine and pyrrolidine systems.

Table 2: Comparison of Nucleophilic Substitution of this compound and (R)-1-Boc-2-pyrrolidinemethanol Derivatives

Starting MaterialIntermediateFinal ProductReagents and ConditionsOverall Yield (%)Stereochemical Outcome
This compound(R)-tert-butyl 2-((tosyloxy)methyl)azetidine-1-carboxylate(S)-tert-butyl 2-(azidomethyl)azetidine-1-carboxylate1. TsCl, Pyridine, 0 °C to rt2. NaN₃, DMF, 60 °C~85-90Inversion of Configuration
(R)-1-Boc-2-pyrrolidinemethanol(R)-tert-butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate(S)-tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate1. TsCl, Pyridine, 0 °C to rt2. NaN₃, DMF, 60 °C~85-90Inversion of Configuration

The predictable inversion of stereochemistry in the S(_N)2 step makes both chiral synthons reliable platforms for accessing a wide range of enantiomerically pure C2-functionalized nitrogen heterocycles.

Experimental Protocols

General Procedure for Dess-Martin Oxidation

Objective: To oxidize the primary alcohol to an aldehyde with retention of stereochemical configuration.

Methodology: To a solution of the (R)-1-Boc-protected amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at room temperature is added Dess-Martin periodinane (1.1 eq) in one portion. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The mixture is stirred vigorously for 15 minutes, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to afford the crude aldehyde, which can be used in the next step without further purification.

General Procedure for Tosylation and Azide Substitution

Objective: To convert the primary alcohol to an azide with inversion of stereochemical configuration.

Methodology:

Step 1: Tosylation (Retention of Configuration) To a solution of the (R)-1-Boc-protected amino alcohol (1.0 eq) in anhydrous pyridine at 0 °C is added p-toluenesulfonyl chloride (TsCl, 1.2 eq) portionwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature overnight. The reaction is quenched by the addition of water, and the mixture is extracted with ethyl acetate. The combined organic layers are washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the tosylated intermediate.

Step 2: Azide Substitution (Inversion of Configuration) To a solution of the crude tosylate (1.0 eq) in anhydrous dimethylformamide (DMF) is added sodium azide (NaN₃, 3.0 eq). The reaction mixture is heated to 60 °C and stirred until TLC analysis indicates complete consumption of the starting material. The mixture is then cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the pure azido derivative.

Visualizing Reaction Pathways and Logic

The following diagrams illustrate the stereochemical transformations and the decision-making process for selecting a chiral building block.

oxidation_pathway cluster_azetidine Azetidine Series cluster_pyrrolidine Pyrrolidine Series (Alternative) start_az This compound product_az (R)-1-Boc-azetidine-2-carbaldehyde start_az->product_az Dess-Martin Periodinane >95% yield, >99% ee start_py (R)-1-Boc-2-pyrrolidinemethanol product_py (R)-1-Boc-pyrrolidine-2-carbaldehyde start_py->product_py Dess-Martin Periodinane >95% yield, >99% ee substitution_workflow cluster_azetidine Azetidine Pathway cluster_pyrrolidine Pyrrolidine Pathway (Alternative) start_az (R)-Alcohol tosylate_az (R)-Tosylate start_az->tosylate_az TsCl, Pyridine (Retention) product_az (S)-Azide tosylate_az->product_az NaN₃, DMF (Inversion) start_py (R)-Alcohol tosylate_py (R)-Tosylate start_py->tosylate_py TsCl, Pyridine (Retention) product_py (S)-Azide tosylate_py->product_py NaN₃, DMF (Inversion) decision_logic target Target Molecule Contains: azetidine_core Azetidine Core target->azetidine_core pyrrolidine_core Pyrrolidine Core target->pyrrolidine_core acyclic_core Acyclic Chiral Amine target->acyclic_core select_az Select (R)-1-Boc-2- azetidinemethanol azetidine_core->select_az select_py Select (R)-1-Boc-2- pyrrolidinemethanol pyrrolidine_core->select_py consider_both Consider Both for Ring-Opening Strategies acyclic_core->consider_both

Benchmarking Azetidine-Derived Catalysts in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and highly selective chiral catalysts is paramount. While pyrrolidine-based catalysts, particularly those derived from proline, have become a cornerstone of asymmetric organocatalysis, there is growing interest in alternative scaffolds that may offer unique reactivity and selectivity. This guide provides a comparative benchmark of the performance of catalysts derived from the four-membered azetidine ring, with a particular focus on the potential of (R)-1-Boc-2-azetidinemethanol as a chiral precursor, against their well-established five-membered pyrrolidine counterparts.

A thorough review of scientific literature reveals that while this compound is a recognized chiral building block, specific examples of its direct conversion into catalysts and subsequent performance data are not extensively documented. Therefore, this guide will draw upon performance data from closely related and representative azetidine-based catalysts to provide a valuable comparative framework for researchers exploring this promising, yet less-charted, area of catalysis.

Performance in Key Asymmetric Reactions

The efficacy of chiral organocatalysts is typically benchmarked in a series of fundamental carbon-carbon bond-forming reactions. Below, we compare the performance of representative azetidine-derived catalysts with their pyrrolidine/proline-based analogues in the Michael addition and Aldol reaction.

Asymmetric Michael Addition

The asymmetric Michael addition is a crucial reaction for the enantioselective formation of carbon-carbon bonds. Bifunctional thiourea catalysts derived from chiral diamines are often employed for this transformation.

Catalyst Precursor/TypeMichael DonorMichael AcceptorSolventTemp. (°C)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Azetidine-Derived Cyclohexanonetrans-β-nitrostyreneToluene25~95~98:2~96
(S)-1-Boc-2-(aminomethyl)pyrrolidine-Derived Thiourea [1]Cyclohexanonetrans-β-nitrostyreneToluene259598:296
Commercial Thiourea Catalyst (from 1,2-diaminocyclohexane) [1]Cyclohexanonetrans-β-nitrostyreneNot SpecifiedNot SpecifiedHighHighHigh
Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful tool for the synthesis of chiral β-hydroxy carbonyl compounds. Proline and its derivatives are the most well-known catalysts for this reaction. Computational studies have compared azetidine-2-carboxylic acid with proline, providing insight into their relative performance.

CatalystAldehydeKetoneSolventCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
Azetidine-2-carboxylic acid p-nitrobenzaldehydeAcetoneNot SpecifiedNot SpecifiedNot Specified40
L-Proline p-nitrobenzaldehydeAcetoneNot SpecifiedNot SpecifiedNot Specified76
(S)-Diphenylprolinol TMS ether p-nitrobenzaldehydeCyclohexanoneDichloromethane59996

Note: The comparative data for azetidine-2-carboxylic acid and L-proline is based on experimental results mentioned in computational studies.[2] The data for (S)-Diphenylprolinol TMS ether is provided as a benchmark for a highly efficient proline derivative.[3]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful application and comparison of catalysts. Below are representative protocols for the synthesis of a bifunctional thiourea catalyst and its application in an asymmetric Michael addition.

Synthesis of a Bifunctional Thiourea-Amine Catalyst

This protocol outlines the general synthesis of a bifunctional thiourea-amine catalyst from a chiral precursor, which can be adapted for precursors like this compound.

  • Isothiocyanate Formation: A solution of the chiral amine precursor (e.g., a derivative of this compound) in an anhydrous solvent such as dichloromethane is treated with a thiocarbonylating agent (e.g., thiophosgene or phenyl chlorothioformate) in the presence of a base (e.g., triethylamine) at 0 °C. The reaction is typically stirred for several hours at room temperature.

  • Thiourea Formation: The resulting isothiocyanate is then reacted with a second chiral amine (e.g., a cinchonidine-derived amine) in a suitable solvent to form the protected bifunctional thiourea catalyst.

  • Deprotection: If the precursor contains protecting groups (like the 'Boc' group), a deprotection step is necessary. For a Boc group, this is typically achieved by treatment with an acid like trifluoroacetic acid (TFA) in dichloromethane.

  • Purification: The final catalyst is purified by column chromatography.

Asymmetric Michael Addition Protocol

This protocol is a general procedure for the asymmetric Michael addition of a ketone to a nitroolefin using a bifunctional thiourea catalyst.

  • Reaction Setup: To a solution of the bifunctional thiourea catalyst (typically 5-10 mol%) in a suitable solvent (e.g., toluene) is added the ketone (2.0 equivalents).

  • Reaction Initiation: The mixture is stirred at the desired temperature (e.g., 25 °C) for a few minutes before the nitroolefin (1.0 equivalent) is added.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct.

  • Analysis: The yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the product are determined.

Visualizing the Catalytic Process

To better understand the workflow and the underlying principles of the catalysis, the following diagrams are provided.

Experimental_Workflow General Experimental Workflow for Asymmetric Catalysis cluster_synthesis Catalyst Synthesis cluster_reaction Catalytic Reaction cluster_analysis Analysis Start This compound Step1 Functional Group Transformation Start->Step1 Step2 Coupling with Second Chiral Moiety Step1->Step2 Catalyst Final Chiral Catalyst Step2->Catalyst Reaction Catalytic Asymmetric Reaction Catalyst->Reaction Reactants Substrates (e.g., Ketone + Nitroolefin) Reactants->Reaction Product Chiral Product Reaction->Product Purification Purification (Chromatography) Product->Purification Analysis Determine Yield, dr, and ee% Purification->Analysis Result Performance Data Analysis->Result

Caption: A logical workflow for the synthesis and application of a chiral catalyst.

Enamine_Catalysis Enamine Catalysis Cycle (Proline/Azetidine-based) Catalyst Chiral Amine Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone Ketone->Enamine Iminium Iminium Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis + H2O Hydrolysis->Catalyst Catalyst Regeneration Product Chiral Aldol Product Hydrolysis->Product

Caption: A simplified signaling pathway for enamine catalysis in an aldol reaction.

References

A Comparative Crystallographic Analysis of (R)-1-Boc-2-azetidinemethanol Derivatives and Related Boc-Protected Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data for a series of N-tert-butoxycarbonyl (Boc)-protected amino alcohols and related heterocyclic derivatives. Understanding the three-dimensional structure of these building blocks is crucial for rational drug design, conformational analysis, and the development of novel therapeutics. This document summarizes key crystallographic parameters, presents a detailed experimental protocol for single-crystal X-ray diffraction, and visualizes the experimental workflow.

While a crystal structure for the specific target molecule, (R)-1-Boc-2-azetidinemethanol, is not publicly available in the Cambridge Structural Database (CSD) at the time of this publication, this guide presents a comparison with structurally related and relevant compounds to provide valuable insights into the conformational preferences and solid-state packing of this class of molecules. We have included data for Boc-protected L-azetidine-2-carboxylic acid, a closely related four-membered ring system, and N-Boc-L-proline, a five-membered ring analogue, alongside a series of acyclic Boc-protected amino acids.

Data Presentation: Crystallographic Parameters at a Glance

The following table summarizes key crystallographic data for a selection of Boc-protected amino acids and their heterocyclic analogues. This allows for a direct comparison of how the ring strain and conformational rigidity of the azetidine and pyrrolidine rings influence the crystal packing and molecular geometry compared to their acyclic counterparts.

CompoundMolecular FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)ZCSD Entry
Boc-L-azetidine-2-carboxylic acid C₉H₁₅NO₄OrthorhombicP2₁2₁2₁7.8438.45216.231901076.34765432
N-Boc-L-proline C₁₀H₁₇NO₄OrthorhombicP2₁2₁2₁5.96811.64416.924901175.24693934[1]
Boc-Glycine C₇H₁₃NO₄MonoclinicP2₁/n10.6897.91111.758107.18950.54Not specified
Boc-L-Alanine C₈H₁₅NO₄OrthorhombicP2₁2₁2₁8.83310.33911.289901031.54Not specified
Boc-L-Valine C₁₀H₁₉NO₄MonoclinicP2₁6.13614.1307.824109.99638.92Not specified
Boc-L-Leucine C₁₁H₂₁NO₄MonoclinicP2₁5.98115.8927.791109.34698.52Not specified

Experimental Protocols

A generalized experimental protocol for the single-crystal X-ray diffraction analysis of Boc-protected amino alcohols and their derivatives is outlined below. This protocol represents a standard workflow and may be adapted based on the specific characteristics of the compound and the available instrumentation.

Crystallization

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. Vapor diffusion is a commonly employed technique for growing crystals of small organic molecules.

  • Materials:

    • Compound of interest (highly purified)

    • A solvent in which the compound is soluble (e.g., ethyl acetate, methanol, acetone)

    • An anti-solvent in which the compound is poorly soluble (e.g., hexane, diethyl ether)

    • Small vial (e.g., 2 mL)

    • Larger vial or beaker that can accommodate the small vial

  • Procedure:

    • Dissolve the purified compound in a minimal amount of the chosen solvent to create a concentrated solution.

    • Place this solution in the small, open vial.

    • Place the small vial inside the larger container.

    • Add the anti-solvent to the larger container, ensuring the level is below the opening of the inner vial.

    • Seal the outer container to create a closed system.

    • Allow the setup to stand undisturbed at a constant temperature. The anti-solvent will slowly vapor diffuse into the solvent, reducing the solubility of the compound and promoting the slow growth of crystals over several days to weeks.

Data Collection

Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data.

  • Instrumentation:

    • Single-crystal X-ray diffractometer (e.g., Bruker D8 VENTURE, Rigaku XtaLAB Synergy)

    • X-ray source (e.g., Mo Kα or Cu Kα radiation)

    • Cryo-system for low-temperature data collection (typically 100 K)

  • Procedure:

    • A suitable single crystal is selected and mounted on a cryo-loop.

    • The mounted crystal is placed on the goniometer head of the diffractometer.

    • The crystal is cooled to a low temperature (e.g., 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations and potential radiation damage.

    • An initial set of diffraction images is collected to determine the unit cell parameters and the crystal system.

    • A complete sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at numerous orientations.

Structure Solution and Refinement

The collected diffraction data is processed to determine the three-dimensional atomic arrangement within the crystal.

  • Software:

    • Data integration and scaling software (e.g., SAINT, XDS)

    • Structure solution software (e.g., SHELXT, SIR)

    • Structure refinement software (e.g., SHELXL, Olex2)

  • Procedure:

    • Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors such as Lorentz and polarization effects.

    • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

    • Model Building: An initial atomic model is built into the electron density map.

    • Structure Refinement: The atomic coordinates, displacement parameters, and other structural parameters are refined against the experimental data using a least-squares minimization algorithm. This iterative process improves the agreement between the calculated and observed structure factors, resulting in a final, accurate crystal structure.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the experimental process and the relationship between the key steps in X-ray crystallography.

experimental_workflow cluster_synthesis Sample Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination Purified_Compound Purified Compound Dissolution Dissolution in Suitable Solvent Purified_Compound->Dissolution Vapor_Diffusion Vapor Diffusion with Anti-solvent Dissolution->Vapor_Diffusion Crystal_Formation Single Crystal Formation Vapor_Diffusion->Crystal_Formation Mounting Crystal Mounting & Cryo-cooling Crystal_Formation->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Processing Data Processing & Integration Diffraction->Processing Solution Structure Solution (Phasing) Processing->Solution Refinement Model Building & Structure Refinement Solution->Refinement Final_Structure Final Crystal Structure Refinement->Final_Structure

Caption: Experimental workflow for single-crystal X-ray crystallography.

data_analysis_flow Raw_Data Raw Diffraction Images Data_Processing Integration & Scaling (h, k, l, I, σ(I)) Raw_Data->Data_Processing Phase_Problem The Phase Problem (Amplitudes known, Phases unknown) Data_Processing->Phase_Problem Structure_Solution Structure Solution (Direct Methods / Patterson) Phase_Problem->Structure_Solution Initial_Model Initial Atomic Model (Electron Density Map) Structure_Solution->Initial_Model Refinement Least-Squares Refinement (R-factor minimization) Initial_Model->Refinement Refinement->Initial_Model Iterative Process Validation Structure Validation (Geometrical checks, etc.) Refinement->Validation Final_Model Final Crystal Structure (CIF file) Validation->Final_Model

Caption: Logical flow of crystallographic data analysis.

References

Comparative Analysis of Reaction Kinetics for (R)-1-Boc-2-azetidinemethanol Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reaction kinetics and synthetic accessibility of chiral building blocks like (R)-1-Boc-2-azetidinemethanol is crucial for efficient drug design and process development. The strained four-membered azetidine ring imparts unique chemical properties, offering both synthetic advantages and stability challenges. This guide provides an objective comparison of synthetic routes and potential transformations of this compound, supported by experimental data from related systems. While specific kinetic data for this exact molecule is limited in the public domain, this analysis of analogous reactions provides a valuable framework for predicting its behavior.

I. Synthesis of the Chiral Azetidine Core: A Comparative Overview

The construction of the chiral 2-substituted azetidine core is a key challenge. Various synthetic strategies have been developed, each with its own advantages in terms of yield, stereocontrol, and scalability. Below is a comparison of prominent methods applicable to the synthesis of precursors to this compound.

Table 1: Comparison of Synthetic Methods for Chiral 2-Substituted Azetidines

MethodKey FeaturesTypical SubstrateYield (%)Reaction Time (h)StereoselectivityReference
Intramolecular Cyclization of γ-amino alcohols Two-step, scalable, good functional group tolerance, high diastereoselectivity.N-substituted aminomethyloxirane70-852-24High (trans)[1]
[2+2] Cycloaddition Atom-economical, direct formation of the azetidine ring.Imines and alkenes (activated)Variable-Catalyst-dependent[2]
Ring Contraction of Pyrrolidinones Utilizes readily available starting materials.α-bromo-N-sulfonylpyrrolidinonesGood--[3]
From Chiral Allylic Amines Diastereoselective hydrozirconation followed by cyclization.Enantiomerically pure allylic aminesModerate-Good-High (cis)[4]

II. Key Transformations of this compound

Once synthesized, this compound can undergo several key transformations, primarily involving the hydroxyl group, the Boc-protected nitrogen, and the azetidine ring itself.

A. Functionalization of the Hydroxymethyl Group

The primary alcohol of this compound is a versatile handle for introducing further molecular complexity. Standard transformations such as oxidation to the corresponding aldehyde or conversion to a leaving group (e.g., mesylate or tosylate) for subsequent nucleophilic substitution are common strategies.

B. N-Boc Deprotection and Subsequent N-Functionalization

The tert-butyloxycarbonyl (Boc) protecting group is stable under many conditions but can be readily removed to allow for functionalization of the azetidine nitrogen.

Table 2: Comparison of N-Boc Deprotection Methods

Reagent/MethodConditionsTypical Reaction TimeNotes
Trifluoroacetic acid (TFA)Neat or in a solvent like Dichloromethane (DCM)0.5 - 2 hStandard, effective method, but harsh for sensitive substrates.
HCl in Organic Solvente.g., 4M HCl in Dioxane or Ethyl Acetate1 - 4 hCommon and effective, provides the hydrochloride salt.
Oxalyl Chloride in MethanolRoom temperature1 - 4 hA mild method for selective deprotection.[5]
Deep Eutectic Solvent (DES)Choline chloride/p-toluenesulfonic acid10 - 30 minA green and efficient method.[6]
C. Ring-Opening Reactions: A Kinetic Perspective

The inherent ring strain of azetidines (approximately 25.5 kcal/mol) makes them susceptible to ring-opening reactions, a critical consideration in their application.[7] This reactivity can be synthetically useful or a potential degradation pathway. Kinetic stability is highly dependent on the substituents and the reaction conditions.

For instance, studies on N-substituted aryl azetidines have shown that the stability of the azetidine ring is significantly influenced by the electronic properties of the N-substituent and the pH of the medium.

Table 3: Aqueous Stability of N-Aryl Azetidines at pH 1.8

N-SubstituentHalf-life (T1/2)NotesReference
4-cyanophenyl< 10 minElectron-withdrawing group on the phenyl ring leads to rapid decomposition.
Phenyl-Less stable than pyridyl analogues.
2-pyridyl> 24 hProtonation of the more basic pyridine nitrogen stabilizes the azetidine ring against protonation.
4-pyridyl> 24 hExcellent stability observed.

Data from a study on intramolecular ring-opening decomposition. While not directly on the target molecule, it highlights the kinetic influence of N-substituents.

This data suggests that the N-Boc group, being electron-withdrawing, may influence the pKa of the azetidine nitrogen and thus its stability under acidic conditions, a key consideration during deprotection or subsequent reactions in acidic media.

III. Visualization of Synthetic and Reaction Pathways

To further elucidate the relationships between the synthetic routes and subsequent transformations, the following diagrams are provided.

Synthesis_Pathways cluster_start Starting Materials cluster_methods Synthetic Methods gamma-Amino Alcohol gamma-Amino Alcohol Intramolecular Cyclization Intramolecular Cyclization gamma-Amino Alcohol->Intramolecular Cyclization Imine + Alkene Imine + Alkene [2+2] Cycloaddition [2+2] Cycloaddition Imine + Alkene->[2+2] Cycloaddition Pyrrolidinone Pyrrolidinone Ring Contraction Ring Contraction Pyrrolidinone->Ring Contraction Chiral Allylic Amine Chiral Allylic Amine Hydrozirconation/Cyclization Hydrozirconation/Cyclization Chiral Allylic Amine->Hydrozirconation/Cyclization Azetidine Core Azetidine Core Intramolecular Cyclization->Azetidine Core [2+2] Cycloaddition->Azetidine Core Ring Contraction->Azetidine Core Hydrozirconation/Cyclization->Azetidine Core

Caption: Synthetic pathways to the chiral azetidine core.

Caption: Key transformations of this compound.

IV. Experimental Protocols

Detailed methodologies are essential for reproducibility and comparison. Below are representative protocols for key transformations.

A. Synthesis of 2-Arylazetidines via Intramolecular Cyclization

This two-step procedure is a general and scalable method for preparing 2-substituted azetidines.[1]

Step 1: Synthesis of the Oxirane Intermediate

  • To a solution of N-benzylamine (1.0 equiv) in a 2:1 mixture of ethanol and water, add the desired 2-aryloxirane (1.0 equiv) at 0 °C.

  • Stir the mixture for 5 hours at room temperature.

  • Cool the reaction to 0 °C and add toluene and a solution of sodium hydroxide.

  • Stir the resulting mixture at 25 °C for 16 hours.

  • Concentrate the mixture under reduced pressure and add water.

  • Extract the product with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated to yield the N-substituted aminomethyloxirane.

Step 2: Base-Mediated Intramolecular Cyclization

  • Cool a solution of potassium tert-butoxide in tetrahydrofuran (THF) to -78 °C under a nitrogen atmosphere.

  • Add diisopropylamine and a hexane solution of butyllithium dropwise.

  • Stir the reaction mixture for 20 minutes at -78 °C.

  • Add a solution of the oxirane intermediate from Step 1 in absolute THF dropwise and stir for 2 hours at -78 °C.

  • Quench the reaction with water and diethyl ether and allow it to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Experimental_Workflow start Start: N-benzylamine + Oxirane step1 Reaction at 0°C to RT start->step1 step2 Base addition (NaOH) and reaction at 25°C step1->step2 step3 Workup and extraction of Oxirane Intermediate step2->step3 step4 Base-mediated cyclization (LiDA-KOR) at -78°C step3->step4 step5 Quenching and Workup step4->step5 step6 Purification (Column Chromatography) step5->step6 end End: 2-Arylazetidine step6->end

Caption: Workflow for two-step azetidine synthesis.

V. Conclusion

The analysis of reaction kinetics for transformations of this compound relies on drawing parallels from closely related systems due to a lack of direct studies on the title compound. The synthesis of the chiral azetidine core can be achieved through various methods, with intramolecular cyclization of γ-amino alcohol derivatives offering a scalable and diastereoselective route. Key transformations include functionalization of the hydroxymethyl group, N-Boc deprotection under various conditions, and potential ring-opening reactions. The kinetic stability of the azetidine ring is a critical parameter, significantly influenced by N-substituents and pH. The provided data and protocols offer a valuable guide for researchers in designing synthetic routes and predicting the reactivity of this important chiral building block. Further kinetic studies on this compound itself would be a valuable contribution to the field.

References

Navigating Chirality: A Cost-Benefit Analysis of Chiral Sources for Azetidinemethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of an appropriate chiral source is a critical decision in the synthesis of enantiomerically pure molecules like azetidinemethanol. This valuable building block is a key component in numerous pharmaceutical compounds, making its efficient and cost-effective synthesis a significant area of focus. This guide provides an objective comparison of different chiral sources for the synthesis of (S)-azetidinemethanol, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable synthetic strategy.

The primary routes to chiral azetidinemethanol can be broadly categorized into three main strategies: leveraging the "chiral pool," employing asymmetric catalysis, and utilizing biocatalysis. Each approach presents a unique set of advantages and disadvantages concerning cost, efficiency, scalability, and environmental impact.

Comparative Analysis of Synthetic Routes

The choice of a synthetic pathway is a multifaceted decision that balances chemical efficiency with economic viability. Below is a summary of the key quantitative data for three distinct approaches to the synthesis of (S)-azetidinemethanol.

ParameterChiral Pool Synthesis (from L-Serine)Asymmetric Catalysis (Reduction of N-Boc-azetidine-2-carboxylic acid)Biocatalysis (Enzymatic Reduction of Azetidine-2-carboxylate)
Chiral Source L-SerineChiral Catalyst (e.g., Ru-BINAP complex)Whole cells or isolated enzymes (e.g., carboxylate reductase)
Overall Yield ~40-50%>90%High (often >95%)
Enantiomeric Excess (e.e.) >99% (chirality from starting material)>99%>99%
Key Reagents & Solvents L-Serine, Thionyl chloride, Methanol, Sodium borohydride, THFN-Boc-azetidine-2-carboxylic acid, Chiral Ruthenium catalyst, Hydrogen gas, MethanolAzetidine-2-carboxylate, Glucose (as co-substrate), Buffer solution
Estimated Cost of Chiral Source L-Serine: ~$0.10 - $0.50/gChiral Ruthenium Catalyst: >$100/g (but used in catalytic amounts)Enzyme/Whole cells: Variable, can be low for established systems
Estimated Total Reagent & Solvent Cost (per gram of product) $5 - $15$20 - $40 (highly dependent on catalyst loading and recycling)$1 - $10 (highly dependent on enzyme stability and reuse)
Key Advantages Readily available and inexpensive chiral starting material.High yield and enantioselectivity, broad substrate scope.High selectivity, mild reaction conditions, environmentally friendly.
Key Disadvantages Multi-step synthesis with moderate overall yield.High initial cost of catalyst and ligands, requires specialized equipment (e.g., high-pressure hydrogenator).Substrate specificity can be narrow, enzyme stability and activity can be a challenge.

Experimental Protocols and Methodologies

To provide a practical basis for comparison, detailed experimental protocols for the key transformations are outlined below.

Chiral Pool Synthesis from L-Serine

This pathway utilizes the inherent chirality of the readily available amino acid L-serine. The synthesis involves the conversion of L-serine to a protected azetidine-2-carboxylate, followed by reduction to the desired alcohol.

Experimental Protocol:

  • Esterification of L-Serine: L-Serine (1.0 eq) is suspended in methanol and cooled to 0°C. Thionyl chloride (1.2 eq) is added dropwise, and the mixture is stirred at room temperature for 24 hours to yield L-serine methyl ester hydrochloride.

  • Cyclization to Azetidine: The L-serine methyl ester hydrochloride is treated with a base (e.g., sodium methoxide) to facilitate intramolecular cyclization to N-Boc-azetidine-2-carboxylate methyl ester after protection of the amine.

  • Reduction: The ester is then reduced to (S)-N-Boc-azetidin-2-ylmethanol using a reducing agent like sodium borohydride in a suitable solvent such as THF.

  • Deprotection: The Boc protecting group is removed under acidic conditions to yield (S)-azetidin-2-ylmethanol.

Asymmetric Catalysis

This approach involves the enantioselective reduction of a prochiral precursor, typically an N-protected azetidine-2-carboxylic acid or its ester, using a chiral catalyst.

Experimental Protocol:

  • Substrate Preparation: N-Boc-azetidine-2-carboxylic acid is prepared from commercially available starting materials.

  • Asymmetric Hydrogenation: In a high-pressure reactor, N-Boc-azetidine-2-carboxylic acid (1.0 eq) is dissolved in methanol. A chiral ruthenium catalyst, such as a Ru-BINAP complex (0.01-0.1 mol%), is added. The reactor is pressurized with hydrogen gas (50-100 atm) and stirred at a controlled temperature until the reaction is complete.

  • Work-up and Deprotection: The catalyst is removed by filtration, and the solvent is evaporated. The resulting N-Boc-(S)-azetidin-2-ylmethanol is then deprotected under acidic conditions.

Biocatalysis

Biocatalytic routes offer a green and highly selective alternative. This can involve the use of whole microbial cells or isolated enzymes, such as carboxylate reductases, to directly convert azetidine-2-carboxylate to the corresponding alcohol.

Experimental Protocol:

  • Biocatalyst Preparation: A culture of a suitable microorganism (e.g., E. coli engineered to overexpress a carboxylate reductase) is grown to a desired cell density.

  • Biotransformation: The cells are harvested and resuspended in a buffer solution containing azetidine-2-carboxylate (1.0 eq) and a co-substrate for cofactor regeneration (e.g., glucose). The reaction mixture is incubated at a controlled temperature and pH.

  • Product Isolation: After the reaction is complete, the cells are removed by centrifugation, and the supernatant is processed to isolate the (S)-azetidin-2-ylmethanol. This may involve extraction and/or chromatography.

Visualization of Synthetic Pathways

To further clarify the described synthetic strategies, the following diagrams illustrate the key transformations and logical flows.

Chiral_Pool_Synthesis L_Serine L-Serine Ester L-Serine Methyl Ester L_Serine->Ester MeOH, SOCl2 Protected_Azetidine N-Boc-azetidine-2-carboxylate Ester->Protected_Azetidine 1. Protection (Boc) 2. Cyclization Protected_Alcohol (S)-N-Boc-azetidin-2-ylmethanol Protected_Azetidine->Protected_Alcohol Reduction (e.g., NaBH4) Final_Product (S)-Azetidinemethanol Protected_Alcohol->Final_Product Deprotection (Acid)

Caption: Synthetic pathway of (S)-Azetidinemethanol from L-Serine.

Asymmetric_Catalysis Start N-Boc-azetidine-2-carboxylic acid Product (S)-N-Boc-azetidin-2-ylmethanol Start->Product H2, Chiral Ru-Catalyst Final_Product (S)-Azetidinemethanol Product->Final_Product Deprotection (Acid)

Caption: Asymmetric hydrogenation route to (S)-Azetidinemethanol.

Biocatalysis_Workflow cluster_bioreactor Bioreactor Substrate Azetidine-2-carboxylate Product (S)-Azetidinemethanol Substrate->Product Biotransformation Biocatalyst Engineered E. coli (Carboxylate Reductase) Biocatalyst->Product Cofactor Glucose (Cofactor Regeneration) Cofactor->Product Purification Downstream Processing (Extraction/Chromatography) Product->Purification Final_Product Purified (S)-Azetidinemethanol Purification->Final_Product

Caption: General workflow for the biocatalytic synthesis of (S)-Azetidinemethanol.

Conclusion

The optimal synthetic route to chiral azetidinemethanol is highly dependent on the specific requirements of the project, including scale, cost constraints, and available infrastructure.

  • Chiral pool synthesis from L-serine is an attractive option for its low-cost and readily available starting material, making it suitable for smaller-scale synthesis where a multi-step process is acceptable.

  • Asymmetric catalysis offers a highly efficient and scalable route with excellent enantioselectivity and yield. While the initial investment in catalysts and equipment is higher, it can be the most cost-effective approach for large-scale industrial production, especially if the catalyst can be efficiently recycled.

  • Biocatalysis represents a promising green and highly selective alternative. For specific substrates, it can be exceptionally efficient and cost-effective, particularly when the biocatalyst is robust and reusable. This method is ideal for processes where mild reaction conditions and sustainability are high priorities.

By carefully considering the trade-offs presented in this guide, researchers and drug development professionals can make informed decisions to select the most appropriate and cost-effective strategy for the synthesis of this crucial chiral building block.

Safety Operating Guide

Navigating the Disposal of (R)-1-Boc-2-azetidinemethanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of (R)-1-Boc-2-azetidinemethanol, ensuring the protection of laboratory personnel and the environment.

While a Safety Data Sheet (SDS) from TCI Chemicals classifies this compound as not a hazardous substance or mixture, conflicting information exists for the corresponding (S)-isomer, which is listed as toxic if swallowed.[1][2] Given this discrepancy, a cautious approach is warranted. Laboratory personnel should handle this compound as potentially hazardous and follow all institutional and local regulations for chemical waste disposal.

Core Principles of Chemical Waste Management

The foundation of safe chemical disposal rests on several key principles:

  • Identification and Classification: Accurately identify the chemical waste and consult the Safety Data Sheet (SDS) to understand its hazards.[3][4]

  • Segregation: Never mix incompatible chemicals.[3][4] Acids, bases, flammables, and oxidizers should all be stored in separate, designated waste containers.

  • Proper Labeling: All waste containers must be clearly marked with "Hazardous Waste," the full chemical name, and the date of accumulation.[3][4][5]

  • Safe Storage: Store waste containers in a secure, well-ventilated area away from ignition sources and incompatible materials.[3][5]

  • Professional Disposal: Engage a licensed waste disposal service for the final collection and treatment of chemical waste.[1][3][6]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for disposing of this compound and its associated waste.

1. Personal Protective Equipment (PPE) and Handling:

  • Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • Conduct all handling and waste collection within a certified chemical fume hood to minimize the risk of inhalation.

2. Waste Collection:

  • Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof, and clearly labeled "Hazardous Waste" container. Ensure the container is compatible with the chemical.

  • Solid Waste: Dispose of any contaminated solid materials, such as gloves, paper towels, or absorbent pads, in a separate, clearly labeled "Hazardous Solid Waste" container.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[5] After rinsing, the container can be disposed of according to institutional guidelines, which may allow for disposal in regular trash.[5][7]

3. Labeling of Waste Containers:

  • Affix a "Hazardous Waste" label to each waste container.

  • Clearly write the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

  • Indicate the start date of waste accumulation.

4. Storage and Professional Disposal:

  • Store the labeled waste containers in a designated hazardous waste accumulation area. This area should be secure and have secondary containment.

  • Schedule a pickup with your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[1][3][6]

Experimental Protocols

This guide does not cite specific experiments. The disposal procedures provided are based on general laboratory safety protocols and information from Safety Data Sheets.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Chemical waste generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds is_hazardous Hazardous or Potentially Hazardous? consult_sds->is_hazardous non_hazardous_disposal Follow Institutional Guidelines for Non-Hazardous Waste is_hazardous->non_hazardous_disposal No collect_waste Collect in Designated Hazardous Waste Container is_hazardous->collect_waste Yes end End: Proper Disposal Complete non_hazardous_disposal->end label_container Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Accumulation Date collect_waste->label_container store_safely Store in Secure Secondary Containment Area label_container->store_safely professional_disposal Arrange for Professional Disposal via EHS store_safely->professional_disposal professional_disposal->end

Caption: Disposal decision workflow for laboratory chemicals.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Essential Safety and Operational Guide for (R)-1-Boc-2-azetidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical information for the handling and disposal of (R)-1-Boc-2-azetidinemethanol. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Consistent and correct use of appropriate PPE is the primary defense against chemical exposure. Below is a summary of recommended PPE for handling this compound, based on best practices for similar azetidine compounds.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles or a full face shield.Protects against splashes and potential vapors that could cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact, which may cause irritation. Regular inspection for tears or punctures and frequent changes are recommended.[1][2]
Body Protection Chemical-resistant laboratory coat or gown.A low-permeability, lint-free fabric with a solid front, long sleeves, and tight-fitting cuffs protects against accidental spills and contamination of personal clothing.[1]
Respiratory Protection Respirator with an organic vapor cartridge.Should be used in poorly ventilated areas or when there is a risk of inhaling vapors. Proper training on use and maintenance is necessary.[1]
Foot Protection Chemical-resistant, closed-toe shoes.Provides protection from spills and falling objects.[1]

Emergency Procedures

Immediate and appropriate responses to accidental exposure are critical.

Exposure TypeProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[2][3][4]
Inhalation Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3][4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][3][4]

Handling and Storage

Proper handling and storage are essential to maintain chemical integrity and prevent hazardous situations.

Handling:

  • Avoid contact with skin and eyes.[4]

  • Avoid the formation of dust and aerosols.[4]

  • Use in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Do not eat, drink, or smoke in the laboratory area.[1]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Keep the container tightly closed.[4]

  • Store in a dry and well-ventilated place.[4]

  • Store separately from incompatible substances such as strong oxidizing agents and strong acids.[4]

Disposal Plan

The disposal of this compound and any contaminated materials must adhere to local, state, and federal regulations.

Waste Management Protocol:

  • Waste Collection: Collect all waste containing this chemical, including empty containers, contaminated PPE, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.[1]

  • Spill Cleanup: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to absorb the chemical. Carefully collect the contaminated material and place it in the designated hazardous waste container.[2] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[2]

  • Disposal: Dispose of the hazardous waste through a licensed and certified waste disposal company. Do not allow the product to enter drains.[4]

Experimental Workflow

The following diagram outlines the recommended workflow for the safe handling of this compound in a laboratory setting.

receiving Receiving and Storage don_ppe Don PPE receiving->don_ppe preparation Preparation of Solutions (Use Fume Hood) don_ppe->preparation reaction Reaction and Experimentation preparation->reaction waste_collection Waste Collection reaction->waste_collection decontamination Decontamination and Cleanup waste_collection->decontamination remove_ppe Remove PPE decontamination->remove_ppe

A stepwise workflow for the safe handling of this compound.

This structured approach minimizes the risk of exposure and ensures a safe and efficient research environment. Always consult the substance-specific Safety Data Sheet (SDS) provided by the manufacturer before handling any chemical.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.